molecular formula C14H23NO B1386631 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol CAS No. 1033463-17-0

2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Cat. No.: B1386631
CAS No.: 1033463-17-0
M. Wt: 221.34 g/mol
InChI Key: SELKCQLXIPQGQQ-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(dimethylamino)methyl]-4-(2-methylbutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-11(2)8-12-6-7-14(16)13(9-12)10-15(3)4/h6-7,9,11,16H,5,8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELKCQLXIPQGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233726
Record name 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)phenol
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Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-17-0
Record name 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of the phenolic Mannich base, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. The synthesis is achieved through a robust, one-pot Mannich reaction, a cornerstone of aminomethylation in organic chemistry.[1] This document details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and offers an in-depth guide to the characterization of the target compound. Structural confirmation is established through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectroscopic data are explained to provide field-proven insights for researchers in synthetic chemistry and drug development.

Introduction

Phenolic Mannich bases are a significant class of organic compounds characterized by an aminoalkyl group positioned ortho to a hydroxyl group on an aromatic ring. These structures serve as versatile synthetic intermediates and have been explored for a wide range of applications, including their use as ligands, catalysts, and as scaffolds in medicinal chemistry due to their potential biological activities.[2][3][4] The title compound, this compound, is a representative example, incorporating a branched alkyl chain that enhances its lipophilicity.

The primary and most efficient route to such compounds is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine.[1][5] This guide focuses on the practical execution and detailed analysis required to synthesize and unambiguously confirm the identity and purity of this compound, providing a self-validating system of protocols and analytical interpretation for professionals in the field.

Synthesis: The Phenolic Mannich Reaction

The synthesis of the target compound relies on the aminomethylation of 4-(2-methylbutyl)phenol. The choice of the Mannich reaction is predicated on its high efficiency and atom economy in forming a new C-C bond ortho to the activating hydroxyl group.

The reaction proceeds through two primary stages:

  • Iminium Ion Formation: The reaction initiates with the formation of a highly electrophilic dimethylaminium ion (an Eschenmoser salt precursor) from the condensation of dimethylamine and formaldehyde. This step is often the rate-determining phase and can be facilitated by mild heating.

  • Electrophilic Aromatic Substitution: The starting phenol, 4-(2-methylbutyl)phenol, possesses an electron-rich aromatic ring activated by the powerful ortho-, para-directing hydroxyl group. The phenol acts as a nucleophile, attacking the carbon of the iminium ion. Due to the para-position being occupied by the 2-methylbutyl group, the substitution is directed exclusively to one of the ortho positions, yielding the desired product.[1][6]

The overall mechanism is depicted below.

Mannich_Mechanism cluster_reactants Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Dimethylamine HN(CH₃)₂ Plus1 + Formaldehyde CH₂O Arrow1 Iminium [H₂C=N⁺(CH₃)₂] Plus2 + Iminium->Plus2 Phenol 4-(2-methylbutyl)phenol Iminium2 [H₂C=N⁺(CH₃)₂] Arrow2 Product Target Compound

Caption: Reaction mechanism for the synthesis of the target compound.

This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Synthesis_Workflow start 1. Reagent Charging react 2. Reaction (Ethanol, 60°C, 4h) start->react Add 4-(2-methylbutyl)phenol, Dimethylamine (40% aq.), Paraformaldehyde workup 3. Aqueous Work-up (Solvent Removal, EtOAc Extraction) react->workup dry 4. Drying & Concentration (Na₂SO₄, Rotary Evaporation) workup->dry purify 5. Purification (Silica Gel Column Chromatography) dry->purify Eluent: Hexane/Ethyl Acetate Gradient characterize 6. Characterization (NMR, IR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Materials & Reagents:

  • 4-(2-methylbutyl)phenol

  • Dimethylamine (40 wt. % solution in water)

  • Paraformaldehyde

  • Ethanol (absolute)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-methylbutyl)phenol (1.0 eq.). Add absolute ethanol as the solvent (approx. 5 mL per 1 g of phenol).

  • Addition of Amines and Aldehyde: While stirring, add the aqueous dimethylamine solution (1.2 eq.). Follow this with the portion-wise addition of paraformaldehyde (1.2 eq.). The use of paraformaldehyde is a practical alternative to formaldehyde solution, as it depolymerizes in situ under these reaction conditions.[7]

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted phenol) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and concentrate to yield this compound as a viscous oil.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. The expected data provides a self-validating reference for experimental results.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the target molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale / Key Features
Phenolic OH ~8.0-10.0 ppm (broad s, 1H) - Broad signal due to hydrogen bonding and proton exchange.[8][9]
Aromatic CH ~6.6-7.1 ppm (m, 3H) ~115-130 ppm Signals corresponding to the three protons on the substituted benzene ring.
Ar-C-O - ~155 ppm Quaternary carbon attached to the hydroxyl group, deshielded by oxygen.[2][4]
Ar-CH₂-N ~3.6 ppm (s, 2H) ~60 ppm Singlet for the benzylic methylene protons, deshielded by the aromatic ring and nitrogen.[2]
N-(CH₃)₂ ~2.3 ppm (s, 6H) ~46 ppm A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups.[2][4]
2-methylbutyl CH₂ ~2.5 ppm (d, 2H) ~39 ppm Methylene group attached to the aromatic ring.
2-methylbutyl CH ~1.7 ppm (m, 1H) ~34 ppm Methine proton of the branched alkyl chain.
2-methylbutyl CH₂ ~1.4 ppm (m, 2H) ~29 ppm Methylene group within the butyl chain.
2-methylbutyl CH₃ ~1.2 ppm (d, 3H) ~20 ppm Methyl group at the chiral center.

| 2-methylbutyl CH₃ | ~0.9 ppm (t, 3H) | ~11 ppm | Terminal methyl group of the ethyl branch. |

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to be dominated by features characteristic of a hydrogen-bonded phenol and alkylamines.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Appearance
3200–3550 O-H (Phenol) Stretching Very broad and strong, indicative of strong intermolecular hydrogen bonding.[8][10]
3000–3100 C-H (Aromatic) Stretching Sharp peaks of medium intensity, appearing at higher frequency than aliphatic C-H.[10]
2850–2960 C-H (Aliphatic) Stretching Strong, sharp peaks from the methyl and methylene groups of the alkyl substituents.[2]
1500–1600 C=C (Aromatic) Ring Stretching Multiple medium to strong bands.[9]
~1250 C-N (Alkylamine) Stretching Medium intensity band.[4]

| ~1220 | C-O (Phenol) | Stretching | Strong band, characteristic for phenolic C-O bond.[10] |

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is typically used.

  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ for C₁₄H₂₃NO (MW: 221.34) would be observed at m/z = 222.18.

  • Primary Fragmentation: The most significant fragmentation pathway for Mannich bases is alpha-cleavage, which involves the homolytic cleavage of a bond adjacent to the nitrogen atom.[11] The most favorable alpha-cleavage results in the formation of a stable, resonance-delocalized benzylic cation via the loss of a dimethylamino radical, or more commonly, the formation of an iminium ion. The most characteristic fragmentation is the cleavage of the benzylic C-C bond, leading to a highly stable ion.

MS_Fragmentation parent Molecular Ion [M+H]⁺ m/z = 222 fragment Base Peak Fragment (Loss of N(CH₃)₂) m/z = 177 parent->fragment α-cleavage

Caption: Primary fragmentation pathway observed in Mass Spectrometry.

Conclusion

This guide has outlined a reliable and reproducible methodology for the synthesis of this compound via the Mannich reaction. The provided step-by-step protocol, coupled with a detailed guide to the spectroscopic characterization, serves as a complete and self-validating resource for researchers. The analytical data presented, including predicted NMR shifts, characteristic IR bands, and expected mass spectrometric fragmentation, provides a robust framework for the successful synthesis and unambiguous structural confirmation of the target compound, ensuring high scientific integrity for applications in drug discovery and materials science.

References

  • Title: Infrared Spectrum of Phenol. Source: Doc Brown's Chemistry. URL: [Link]

  • Title: Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Source: Critical Reviews in Food Science and Nutrition. URL: [Link]

  • Title: The Role of Visible and Infrared Spectroscopy Combined with Chemometrics to Measure Phenolic Compounds in Grape and Wine Samples. Source: MDPI. URL: [Link]

  • Title: Mannich reaction mechanism for phenols. Source: ResearchGate. URL: [Link]

  • Title: Spectroscopy of Alcohols and Phenols. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Spectroscopy of Alcohols and Phenols. Source: OpenStax. URL: [Link]

  • Title: Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Source: Taylor & Francis Online. URL: [Link]

  • Title: SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Source: ResearchGate. URL: [Link]

  • Title: Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. Source: ResearchGate. URL: [Link]

  • Title: Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Title: Mass Spec Mech Amines Alpha Cleavage Source. Source: YouTube. URL: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol is a substituted phenol derivative featuring key structural motifs crucial for its potential pharmacological activity. As a molecule containing both a weakly acidic phenol group and a weakly basic tertiary amine, its behavior in biological systems is governed by its distinct physicochemical properties. The presence of a 4-position alkyl group (2-methylbutyl) suggests significant lipophilicity, which, combined with the ionizable Mannich base [(dimethylamino)methyl] at the ortho position, creates a complex profile essential for drug design and development.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. In the absence of extensive public data for this specific molecule, this paper establishes a predictive framework based on well-understood chemical principles and data from structurally analogous compounds. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust and validated understanding for drug development applications.

Predicted Physicochemical Profile

A critical first step in drug development is establishing a foundational understanding of a compound's properties. The following table summarizes the predicted physicochemical parameters for this compound, derived from analysis of its structural components and comparison with relevant analogues like Tapentadol and other 2-((dimethylamino)methyl)phenols.[1][2]

PropertyPredicted Value/RangeImplication in Drug Development
Molecular Formula C₁₄H₂₃NODefines the exact composition and molecular weight.
Molecular Weight 221.34 g/mol Influences diffusion rates and membrane permeability.[1]
pKa (Phenolic OH) 10.0 - 10.5The phenol group will be largely protonated (neutral) at physiological pH (7.4), influencing hydrogen bonding potential.
pKa (Tertiary Amine) 9.0 - 9.5The dimethylamino group will be predominantly protonated (cationic) at physiological pH, enhancing aqueous solubility.[1]
LogP 2.5 - 3.5Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability but may require formulation strategies to ensure adequate solubility.[1]
Aqueous Solubility pH-dependentExhibits classic amphoteric behavior: higher solubility at low pH (amine protonated) and high pH (phenol deprotonated), with a minimum near the isoelectric point.[3][4]

Ionization Behavior (pKa) and its Significance

The ionization state of a drug molecule is a primary determinant of its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an amphoteric substance, possessing both an acidic phenolic hydroxyl group and a basic tertiary amine.

  • Acidic pKa (pKa₁): Attributed to the phenolic hydroxyl group. Electron-donating groups on the phenol ring typically increase the pKa, making it less acidic. The alkyl groups at the 2 and 4 positions are weakly electron-donating, suggesting a pKa slightly higher than that of unsubstituted phenol (pKa ~10). A predicted range of 10.0-10.5 is reasonable.

  • Basic pKa (pKa₂): Attributed to the tertiary dimethylamino group. The pKa of this group is expected to be in the typical range for tertiary amines, around 9.0-9.5, similar to the values observed for the structurally related analgesic, Tapentadol.[1][5]

At physiological pH (~7.4), the amine will be predominantly protonated (cationic), while the phenol will be overwhelmingly neutral. This ionization state is critical for solubility and potential interactions with biological membranes and receptor sites.

Diagram: pH-Dependent Ionization States

G cluster_low_pH Low pH (< 8) cluster_mid_pH Mid pH (8-10) cluster_high_pH High pH (> 10.5) low_pH Cationic Form (Amine Protonated, Phenol Neutral) zwitterion Zwitterionic/Neutral Form (Amine Neutral, Phenol Deprotonated) low_pH->zwitterion Increase pH (Deprotonate Amine) high_pH Anionic Form (Amine Neutral, Phenol Deprotonated) zwitterion->high_pH Increase pH (Deprotonate Phenol)

Caption: Ionization states of the molecule across different pH ranges.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a precise method for determining the pKa values based on established techniques.[6][7][8]

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[6]

    • Prepare a 0.1 M solution of sodium hydroxide and a 0.1 M solution of hydrochloric acid.

    • Prepare a 1 mM solution of the test compound in water. If solubility is low, a co-solvent like methanol may be used, but results will need extrapolation to a pure aqueous environment.[9]

    • Maintain a constant ionic strength throughout the experiment using a 0.15 M potassium chloride solution.[6]

  • Titration Process:

    • Place a known volume (e.g., 50 mL) of the compound solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of the basic group.[8]

    • For the basic pKa: Titrate the solution with the 0.1 M HCl solution, adding small, precise increments (e.g., 0.05 mL).

    • For the acidic pKa: Titrate a separate sample with the 0.1 M NaOH solution.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence points are the volumes where this derivative is at a maximum.

    • The pKa is equal to the pH at the half-equivalence point. This is the midpoint of the flat buffer region on the titration curve.[6]

Lipophilicity and Membrane Permeability (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is commonly expressed as the partition coefficient (LogP) between n-octanol and water.

  • LogP: Represents the partition coefficient of the neutral species. The 4-(2-methylbutyl) group is a significant contributor to lipophilicity. Based on analogues, the LogP is predicted to be in the range of 2.5 to 3.5.[1]

  • LogD: For an ionizable compound, the distribution coefficient (LogD) is more physiologically relevant as it considers all species (neutral and ionized) at a given pH. Due to the protonation of the amine at pH 7.4, the LogD₇.₄ will be lower than the LogP.

Diagram: Experimental Workflow for Shake-Flask LogP Determination

G start Prepare n-octanol and water phases (pre-saturate) add_compound Add known amount of compound to octanol/water mixture start->add_compound equilibrate Shake vigorously until equilibrium is reached (e.g., 24h at 25°C) add_compound->equilibrate separate Separate phases via centrifugation equilibrate->separate analyze Quantify compound concentration in both phases (e.g., HPLC-UV) separate->analyze calculate Calculate LogP = log([C]octanol / [C]water) analyze->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This protocol follows the standardized OECD 107 guideline for determining the n-octanol/water partition coefficient.[10][11][12]

  • Preparation:

    • Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then separating the phases.

    • Prepare a stock solution of the test compound in n-octanol.

    • The experiment should be conducted at a constant temperature, typically between 20-25°C.[10]

  • Procedure:

    • In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol and pre-saturated water. The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure accurate measurement in both phases.

    • Add a small, accurately measured amount of the compound's stock solution. The final concentration should not exceed 0.01 M in either phase.

    • Shake the vessel vigorously until equilibrium is achieved (a minimum of 24 hours is often required).[13]

    • Separate the two phases by centrifugation. This is critical to prevent emulsions from affecting the results.[14]

  • Analysis:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The final value is expressed as LogP (the base-10 logarithm of P). The experiment should be repeated at least three times, and the resulting logP values should fall within a range of ± 0.3 units.[10]

Aqueous Solubility

Solubility is a prerequisite for absorption and pharmacological activity. For an amphoteric compound like this compound, solubility is highly dependent on pH.

  • Low pH (e.g., pH 1-2): The tertiary amine is protonated, forming a cationic salt which is expected to have high aqueous solubility.

  • High pH (e.g., pH > 11): The phenolic hydroxyl is deprotonated, forming an anionic phenolate salt, which should also be soluble.

  • Isoelectric Point: At a pH between the two pKa values, the compound will exist primarily in its neutral or zwitterionic form, where it is expected to exhibit its minimum solubility.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (OECD 105)

This method determines the saturation concentration of a compound in a given solvent at equilibrium.[15][16][17]

  • Preparation:

    • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9, 12).

    • Ensure the analytical method (e.g., HPLC-UV) is validated and can accurately quantify the compound.

  • Procedure:

    • Add an excess amount of the solid compound to vials containing each pH buffer. The presence of undissolved solid throughout the experiment is essential.[13]

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24 to 72 hours) to ensure equilibrium is reached.[13][18]

    • After equilibration, allow the samples to stand, then filter (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuge to remove all undissolved solids.[19]

  • Analysis:

    • Accurately dilute the clear supernatant into the mobile phase of the analytical system.

    • Quantify the concentration of the dissolved compound using the validated HPLC method against a standard curve.

    • The resulting concentration is the thermodynamic solubility at that specific pH and temperature.

Chemical Stability and Degradation Pathways

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is crucial for determining its shelf-life and storage conditions.[20][21][22] Phenols are known to be susceptible to oxidation, which is a primary degradation pathway to investigate.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) analyze Analyze stressed samples using stability-indicating HPLC-MS acid->analyze base Base Hydrolysis (e.g., 0.1M NaOH) base->analyze oxidation Oxidation (e.g., 3% H₂O₂) oxidation->analyze thermal Thermal (e.g., 60°C) thermal->analyze photo Photolytic (ICH Q1B) photo->analyze start Prepare 1 mg/mL solution of compound start->acid start->base start->oxidation start->thermal start->photo identify Identify and characterize degradation products analyze->identify quantify Quantify API loss and degradant formation identify->quantify

Caption: General workflow for a forced degradation study.

Protocol: Forced Degradation Study (Based on ICH Q1A(R2))

Forced degradation (stress testing) is performed to identify likely degradation products and establish the specificity of analytical methods.[23][24][25] A target degradation of 5-20% is typically desired to ensure that secondary degradation is minimized.[23]

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).[23] If solubility is an issue, a co-solvent may be used.[25]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours). Neutralize the sample before analysis.

    • Base Hydrolysis: Mix with 0.1 M NaOH under similar conditions as acid hydrolysis. Neutralize before analysis.

    • Oxidation: Mix with a solution of 3% hydrogen peroxide. Store at room temperature, protected from light.

    • Thermal Degradation: Store the sample solution (and solid sample) at an elevated temperature (e.g., 60-80°C).[23]

    • Photostability: Expose the sample solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[26]

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

    • The method should be capable of separating the parent compound from all major degradation products.

    • Evaluate the mass balance to account for the parent compound and all detected products.

    • Characterize the structure of significant degradation products using techniques like MS/MS.

Conclusion

The physicochemical properties of this compound define it as a moderately lipophilic, amphoteric compound with a pH-dependent solubility profile. Its dual pKa values are central to its behavior, rendering the tertiary amine largely cationic and the phenol neutral at physiological pH. This profile suggests favorable characteristics for membrane permeability but underscores the need for careful formulation and salt form selection to optimize solubility and absorption. The inherent susceptibility of the phenol moiety to oxidation is a critical stability parameter that must be rigorously evaluated. The predictive analysis and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to thoroughly characterize this molecule, enabling informed decisions in the drug discovery and development process.

References

  • PubChem. Tapentadol | C14H23NO | CID 9838022. National Center for Biotechnology Information.

  • Wikipedia. Tapentadol.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • FILAB. Solubility testing in accordance with the OECD 105.

  • Google Patents. EP2753302B1 - Pharmaceutical composition of tapentadol.

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

  • ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).

  • OECD. Test No. 105: Water Solubility.

  • Deranged Physiology. Tapentadol.

  • OECD. Test No. 105: Water Solubility.

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

  • ICH. Q1A(R2) Guideline.

  • Situ Biosciences. OECD 105 - Water Solubility.

  • Pesticide Registration Toolkit. Partition coefficient octanol/water.

  • Analytice. OECD 105 - Water Solubility Test at 20°C.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

  • Quora. How do you perform the shake flask method to determine solubility?.

  • Google Patents. WO2013011477A1 - Pharmaceutical invention of tapentadol.

  • FDA. Q1A(R2) Stability Testing of New Drug Substances and Products.

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

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Technical Guide: Structural Elucidation of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a substituted Mannich base. By leveraging the synergistic capabilities of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS), we present a self-validating methodology for the unambiguous confirmation of its chemical structure. This document details the rationale behind the selection of specific analytical techniques, provides step-by-step experimental protocols, and offers an in-depth interpretation of the resulting spectral data. The target audience includes researchers, chemists, and drug development professionals who require robust and reliable methods for molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

The molecule this compound belongs to the class of phenolic Mannich bases. These compounds are notable for their utility as synthetic intermediates and their potential for diverse biological activities. The precise arrangement of the substituents on the phenol ring—the ortho-dimethylaminomethyl group and the para-2-methylbutyl group—is critical to its chemical properties and biological function. Therefore, rigorous and unequivocal structural verification is not merely a procedural step but a foundational requirement for any further research or development.

This guide eschews a simple presentation of data in favor of a narrative that explains the expert reasoning behind the analytical strategy. We will demonstrate how a multi-technique approach, combining Mass Spectrometry for elemental composition and fragmentation analysis with a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC), provides a complete and validated structural picture.

Experimental Design & Rationale

The cornerstone of a successful structural elucidation is a well-designed experimental plan. Our approach is built on obtaining orthogonal data sets that, when combined, leave no room for structural ambiguity.

Mass Spectrometry: Confirming Composition and Connectivity

Causality of Experimental Choice: We selected Electrospray Ionization (ESI) as our primary ionization method. ESI is a "soft" ionization technique ideal for molecules like our target compound, which contains both a basic nitrogen and an acidic phenol, making it easily protonated to form the pseudomolecular ion [M+H]⁺ with minimal initial fragmentation[1][2]. This allows for the precise determination of the molecular weight. Subsequently, tandem MS (MS/MS) was employed to induce controlled fragmentation, providing vital clues about the molecule's substructures.

NMR Spectroscopy: Mapping the Complete Molecular Skeleton

Causality of Experimental Choice: A comprehensive suite of NMR experiments is non-negotiable for determining the precise isomer. While ¹H and ¹³C NMR provide initial data on the chemical environments of protons and carbons, 2D NMR is essential for establishing connectivity.

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR with DEPT-135: Identifies all unique carbon atoms and, through the DEPT-135 experiment, differentiates them into CH₃/CH (positive phase) and CH₂ (negative phase) groups, with quaternary carbons being absent. This is crucial for assigning the complex 2-methylbutyl side chain.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks (spin systems). This is the definitive tool for tracing the connectivity within the 2-methylbutyl group and identifying adjacent protons on the aromatic ring[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH_). This experiment bridges the ¹H and ¹³C assignments with absolute certainty[4].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). HMBC is the key to connecting the disparate structural fragments: linking the dimethylaminomethyl group to the phenol ring, the 2-methylbutyl group to the ring, and confirming their relative positions[4][5].

Detailed Methodologies & Protocols

Sample Preparation

A 5-10 mg sample of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as the internal standard (0.00 ppm). For observation of the labile phenolic proton, a parallel sample was prepared in dimethyl sulfoxide-d₆ (DMSO-d₆), which is an aprotic, hydrogen-bond accepting solvent that slows the proton exchange, allowing the -OH signal to be observed as a sharp resonance[6].

Mass Spectrometry Protocol (ESI-QTOF)
  • Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: ESI, Positive.

  • Infusion: The sample was dissolved in a 50:50 acetonitrile:water solution with 0.1% formic acid and infused directly.

  • Capillary Voltage: +3500 V.

  • Gas Temperature: 325 °C.

  • Mass Range: 100-500 m/z.

  • MS/MS Analysis: The protonated molecular ion [M+H]⁺ was selected as the precursor ion, and collision-induced dissociation (CID) was performed with collision energy ramped from 10-40 eV.

NMR Spectroscopy Protocol
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: CDCl₃ (and DMSO-d₆).

  • Temperature: 298 K.

  • ¹H NMR: 32 scans, 1.0 s relaxation delay, spectral width of 16 ppm.

  • ¹³C{¹H} NMR: 1024 scans, 2.0 s relaxation delay, spectral width of 240 ppm.

  • DEPT-135: Standard pulse program used to differentiate C, CH, CH₂, and CH₃ signals.

  • 2D Experiments (COSY, HSQC, HMBC): Acquired using standard gradient-selected pulse programs. For HMBC, the experiment was optimized for a long-range coupling constant of 8 Hz to observe typical ²J_CH_ and ³J_CH_ correlations[4].

Results and In-Depth Interpretation

Mass Spectrometry: Molecular Formula and Fragmentation Pathway

High-resolution mass spectrometry (HRMS) provided a measured m/z of 236.1992 for the [M+H]⁺ ion. This is in excellent agreement with the calculated mass of 236.2014 for the molecular formula C₁₅H₂₆NO⁺, confirming the elemental composition.

The MS/MS fragmentation pattern is highly informative. The primary fragmentation event in protonated benzylamines is the cleavage of the C-N bond to form a stable benzylic cation[7][8][9].

Table 1: Key MS/MS Fragmentation Data

Measured m/zCalculated MassLost FragmentProposed Fragment Structure
236.1992236.2014-[M+H]⁺ (Parent Ion)
191.1618191.1643HN(CH₃)₂2-hydroxy-5-(2-methylbutyl)benzylium ion
133.0995133.1017C₅H₁₁•4-hydroxy-3-methylbenzylium ion (from rearrangement/loss of alkyl)
58.065158.0657C₁₀H₁₃O[CH₂=N(CH₃)₂]⁺ (Iminium ion)

The fragmentation cascade provides clear, self-validating evidence for the major structural components.

G cluster_path1 Benzylic Cleavage cluster_path2 Alpha Cleavage M [M+H]⁺ m/z = 236.2 F1 Benzylic Cation m/z = 191.2 M->F1 - HN(CH₃)₂ F2 Iminium Ion m/z = 58.1 M->F2 - C₁₀H₁₄O F3 Alkyl Loss Cation m/z = 133.1 F1->F3 - C₄H₈

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

NMR Analysis: Assembling the Structure

The following assignments are based on the full suite of 1D and 2D NMR data.

Table 2: Consolidated ¹H and ¹³C NMR Data (500 MHz, CDCl₃)

Atom No.δ ¹³C (ppm)Type (DEPT)δ ¹H (ppm)MultiplicityJ (Hz)IntegrationKey HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1155.8C------
2123.5C------
3129.1CH7.05d2.11HC1, C5H5
4138.2C------
5128.5CH6.95dd8.2, 2.11HC1, C3, C4H3, H6
6115.9CH6.70d8.21HC2, C4H5
7 (CH₂)63.8CH₂3.65s-2HC1, C2, C6, C8-
8 (N(CH₃)₂)45.3CH₃2.30s-6HC7-
1' (CH₂)38.5CH₂2.45d7.22HC3, C4, C5, C2', C3'H2'
2' (CH)34.2CH1.65m-1HC1', C3', C4', C5'H1', H3', H5'
3' (CH₂)28.9CH₂1.35 & 1.15m-2HC2', C4'H2'
4' (CH₃)11.5CH₃0.90t7.43HC2', C3'H3'
5' (CH₃)19.1CH₃0.88d6.63HC2', C3'H2'
OH--9.80*br s-1HC1, C2, C6-

*Observed in DMSO-d₆

Interpretation Workflow:

  • Fragment Identification:

    • Dimethylaminomethyl Group: The singlet at 2.30 ppm integrating to 6H (H8) and the singlet at 3.65 ppm integrating to 2H (H7) are characteristic. HSQC confirms H8 correlates to a carbon at 45.3 ppm (C8) and H7 to a carbon at 63.8 ppm (C7).

    • 2-Methylbutyl Group: The COSY spectrum is definitive here. It shows a clear correlation path from the benzylic-like protons at 2.45 ppm (H1') to the methine at 1.65 ppm (H2'), which in turn couples to the diastereotopic methylene protons (H3') and the methyl doublet at 0.88 ppm (H5'). The methylene protons (H3') also couple to the methyl triplet at 0.90 ppm (H4').

    • Aromatic Ring: The three protons in the aromatic region (7.05, 6.95, 6.70 ppm) with their characteristic coupling patterns (a small doublet, a doublet of doublets, and a large doublet) indicate a 1,2,4-trisubstituted pattern.

  • Assembly using HMBC: The HMBC spectrum is the final arbiter, connecting these fragments unequivocally.

    • Placing the Dimethylaminomethyl Group: The benzylic protons H7 (3.65 ppm) show strong correlations to the aromatic carbons at ~123.5 ppm (C2) and ~115.9 ppm (C6). Crucially, they also correlate to the phenolic carbon C1 at 155.8 ppm, confirming its attachment at the C2 position, ortho to the hydroxyl group.

    • Placing the 2-Methylbutyl Group: The methylene protons H1' (2.45 ppm) show clear correlations to the aromatic carbons at ~129.1 ppm (C3) and ~128.5 ppm (C5). This, combined with their correlation to the quaternary carbon C4, firmly places the alkyl group at the C4 position.

    • Final Validation: The aromatic proton H3 shows correlations to C1 and C5, while H6 correlates to C2 and C4, perfectly matching the proposed 1,2,4-substitution pattern.

G cluster_mol Key HMBC Correlations mol H7 H7 (CH₂N) C1 C1 (C-OH) H7->C1 ³J, ²J, ²J, ²J C2 C2 H7->C2 ³J, ²J, ²J, ²J C6 C6 H7->C6 ³J, ²J, ²J, ²J C8 C8 (N(CH₃)₂) H7->C8 ³J, ²J, ²J, ²J H1_prime H1' (CH₂-Aryl) C4 C4 H1_prime->C4 ³J, ²J, ³J C5 C5 H1_prime->C5 ³J, ²J, ³J C3 C3 H1_prime->C3 ³J, ²J, ³J H8 H8 (N(CH₃)₂) C7 C7 (CH₂N) H8->C7 ²J H3 H3 H3->C1 ³J, ²J H3->C5 ³J, ²J H5 H5 H6 H6 H6->C2 ²J, ³J H6->C4 ²J, ³J

Caption: Key HMBC correlations confirming the structure and substituent positions of the target molecule.

Consolidated Structural Confirmation

The combined analytical data provides an interlocking, self-consistent confirmation of the structure as this compound.

  • Mass Spectrometry confirmed the correct elemental formula (C₁₅H₂₅NO) and showed fragmentation patterns consistent with the proposed benzylic and alkyl substructures.

  • 1D and 2D NMR provided the definitive evidence for the isomeric structure. COSY established the spin systems of the alkyl chain and aromatic ring, HSQC linked all protons to their carbons, and HMBC connected these fragments into the final 1,2,4-trisubstituted phenol architecture.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, forming a solid foundation for any subsequent scientific investigation.

References

  • Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]

  • Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: PubMed URL: [Link]

  • Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: Stevens Institute of Technology URL: [Link]

  • Title: Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations Source: ResearchGate URL: [Link]

  • Title: Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage Source: The Royal Society of Chemistry URL: [Link]

  • Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: ResearchGate URL: [Link]

  • Title: Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region Source: PubMed URL: [Link]

  • Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]

  • Title: Ionization Methods in Mass Spec: Making Molecules Fly Source: Bitesize Bio URL: [Link]

  • Title: HMBC correlations of compounds 1-5 Source: ResearchGate URL: [Link]

  • Title: Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]

  • Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL: [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol is a phenolic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is paramount for its effective development, formulation, and application. This technical guide provides a comprehensive framework for characterizing these critical physicochemical properties. Due to the limited availability of specific experimental data for this compound, this document outlines a robust, scientifically-grounded experimental plan based on established methodologies for analogous phenolic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

The core structure of this guide is designed to logically progress from foundational principles to detailed experimental workflows, ensuring a thorough understanding of not just how to conduct the analyses, but why specific methodologies are chosen.

Part 1: Physicochemical Characterization and Solubility Profile

A comprehensive understanding of a compound's solubility is fundamental to its application, influencing everything from bioavailability in drug development to reaction kinetics in chemical synthesis. The "like dissolves like" principle suggests that the solubility of this compound will be dictated by the interplay of its structural features: the polar phenolic hydroxyl and dimethylamino groups, and the nonpolar 2-methylbutyl substituent.[1]

Predicted Physicochemical Properties

While experimental data is sparse, computational models can provide initial estimates of key properties that influence solubility. These predictions, while not a substitute for empirical testing, are valuable for initial solvent selection and experimental design.[2][3][4]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~221.34 g/mol Moderate molecular weight, generally favorable for solubility.
Polarity AmphiphilicPossesses both polar (hydroxyl, amino) and non-polar (alkyl chain, benzene ring) regions, suggesting solubility in a range of solvents.
Hydrogen Bonding 1 donor (hydroxyl), 2 acceptors (hydroxyl, amino)Potential for strong interactions with protic solvents like water and alcohols.
pKa (predicted) Phenolic OH: ~10; Dimethylamino: ~9Ionization state will be pH-dependent, significantly impacting aqueous solubility.
Experimental Solubility Determination

The gold-standard for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6]

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane).[6]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

SolventSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
WaterLowSlightly Increased
EthanolHighHigh
MethanolVery HighVery High
IsopropanolModerateHigh
AcetonitrileModerateModerate
DichloromethaneHighHigh
AcetoneHighHigh
Influence of pH on Aqueous Solubility

The ionizable nature of the phenolic and amino groups means that the aqueous solubility of this compound will be highly dependent on the pH of the medium.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Solubility Measurement: Determine the equilibrium solubility in each buffer at a constant temperature (e.g., 37 °C) using the shake-flask method described above.

  • Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

G cluster_0 Solubility Determination Workflow Start Start Select_Solvents Select Solvents (e.g., water, ethanol, buffers) Start->Select_Solvents Add_Excess_Compound Add Excess Compound to Vials Select_Solvents->Add_Excess_Compound Equilibrate Equilibrate at Constant Temp (e.g., 25°C, 37°C) Add_Excess_Compound->Equilibrate Separate_Phases Allow Phases to Separate Equilibrate->Separate_Phases Filter_Supernatant Filter Supernatant (0.45 µm filter) Separate_Phases->Filter_Supernatant Analyze_Concentration Analyze Concentration (e.g., HPLC-UV) Filter_Supernatant->Analyze_Concentration End End Analyze_Concentration->End

Caption: Workflow for experimental solubility determination using the shake-flask method.

Part 2: Stability Profile and Degradation Pathway Analysis

Assessing the stability of a compound is a critical step in its development, ensuring its quality, safety, and efficacy over time. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. These studies are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and to develop a stability-indicating analytical method.[13][14][15][16][17] Phenolic compounds are often susceptible to oxidation and photolytic degradation.[13][14]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.[15]

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[9]

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_1 Forced Degradation Workflow Compound 2-[(Dimethylamino)methyl]-4- (2-methylbutyl)benzenol Acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Compound->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C) Compound->Thermal Photo Photolytic Stress (ICH Q1B) Compound->Photo Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Profile Degradation Profile and Pathway Elucidation Analysis->Degradation_Profile

Caption: Overview of the forced degradation study workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[18][19] HPLC is the most common technique for developing SIMs.[19][20]

  • Column Selection: Start with a C18 reversed-phase column, which is versatile for separating compounds of moderate polarity.

  • Mobile Phase Optimization:

    • Aqueous Phase: Begin with an acidic mobile phase (e.g., 0.1% formic acid in water) to ensure the dimethylamino group is protonated and gives good peak shape.

    • Organic Phase: Use acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the polar degradation products from the more non-polar parent compound.[20]

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies are conducted under controlled storage conditions to determine the shelf-life or retest period of the compound.

  • Batch Selection: Use at least three primary batches of the compound.[9][12]

  • Storage Conditions: Store the samples at long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.[11]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[9][12]

  • Analysis: At each time point, analyze the samples for appearance, assay of the active compound, and levels of degradation products using the validated stability-indicating method.

Time Point (Months)Assay (%)Total Degradation Products (%)Appearance
0100.0< 0.1White to off-white powder
399.50.5No change
698.91.1Slight discoloration

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By following the outlined protocols, researchers can generate the critical data necessary for the informed development and application of this compound. The emphasis on established methodologies, such as the shake-flask method for solubility and ICH-guided forced degradation and stability studies, ensures the generation of reliable and regulatory-compliant data. The successful execution of these studies will provide a clear understanding of the compound's physicochemical properties, enabling its progression in research and development pipelines.

References

  • Buncel, E., & Wilson, H. (2012).
  • Avdeef, A. (2012).
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Palmer, D. S., Llinas, A., & Mitchell, J. B. O. (2011). Predicting aqueous solubility from structure. Molecular Pharmaceutics, 8(5), 1435-1444.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Dong, M. W. (2013). A PLATFORM METHOD FOR THE ANALYSIS OF PHARMACEUTICALS. LCGC North America, 31(10), 866-877.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.

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An In-Depth Technical Guide to the Potential Biological Activities of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of the novel phenolic compound, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to infer its potential pharmacological profile and provides a roadmap for its investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities for therapeutic applications.

Introduction and Physicochemical Profile

This compound is a substituted phenol characterized by three key structural features: a phenolic hydroxyl group, an ortho-aminomethyl moiety, and a para-alkyl substituent. The presence of the aminomethyl group classifies it as a Mannich base, a class of compounds known for a wide range of biological activities.[1][2][3][4] The 2-methylbutyl group at the para position is expected to influence the compound's lipophilicity and steric interactions with biological targets.

Predicted Physicochemical Properties

A preliminary in silico analysis of this compound provides insights into its drug-like properties. These predicted values are essential for guiding initial experimental design and interpreting biological data.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₂₃NODefines the elemental composition.
Molecular Weight 221.34 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water) ~3.5 - 4.0Indicates moderate to high lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors 1 (Phenolic -OH)Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 2 (Nitrogen and Oxygen)Affects solubility and molecular recognition.
Topological Polar Surface Area (TPSA) 23.47 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.

Potential Biological Activities: An Evidence-Based Extrapolation

The biological potential of this compound can be inferred from the extensive literature on structurally analogous phenolic Mannich bases and other substituted phenols.[1][2][3][4][5]

Antimicrobial and Antifungal Activity

Hypothesis: The presence of the phenolic hydroxyl and the aminomethyl group suggests that this compound may possess antimicrobial and antifungal properties.

Supporting Evidence: Phenolic Mannich bases have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][5] The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic 2-methylbutyl group could enhance the compound's ability to penetrate microbial cell walls, potentially leading to potent activity.

Antioxidant Activity

Hypothesis: The phenolic moiety is a well-known pharmacophore for antioxidant activity, and this compound is likely to exhibit radical scavenging properties.

Supporting Evidence: Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress. The electron-donating nature of the ortho-aminomethyl and para-alkyl groups may further enhance the antioxidant capacity of the phenol ring.[6][7]

Anti-inflammatory Activity

Hypothesis: Based on the activities of related substituted phenols, the target compound may exhibit anti-inflammatory effects through the inhibition of key inflammatory enzymes.

Supporting Evidence: Many phenolic compounds are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation. The overall structural resemblance to some known anti-inflammatory phenols warrants investigation into this potential activity.

Anticancer Activity

Hypothesis: The cytotoxic potential of phenolic Mannich bases against various cancer cell lines suggests that this compound could be a candidate for anticancer drug discovery.

Supporting Evidence: The cytotoxicity of some Mannich bases is attributed to their ability to induce apoptosis, cause cell cycle arrest, and depolarize the mitochondrial membrane in cancer cells.[1] The specific substitution pattern of the target molecule may confer selectivity towards certain cancer cell types.

Proposed Experimental Workflows for Biological Screening

A systematic approach is necessary to validate the hypothesized biological activities of this compound. The following experimental workflows provide a detailed roadmap for a comprehensive initial screening cascade.

In Vitro Screening Cascade

In_Vitro_Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Antimicrobial Antimicrobial MIC_MBC MIC/MBC/MFC Determination Antimicrobial->MIC_MBC If Active Antioxidant Antioxidant Radical_Scavenging DPPH/ABTS Assays Antioxidant->Radical_Scavenging If Active Cytotoxicity Cytotoxicity Cancer_Cell_Lines MTT Assay on Cancer Cell Lines Cytotoxicity->Cancer_Cell_Lines If Active Membrane_Permeability Membrane Permeability Assay MIC_MBC->Membrane_Permeability Enzyme_Inhibition COX/LOX Inhibition Assays Radical_Scavenging->Enzyme_Inhibition Apoptosis_Cell_Cycle Apoptosis & Cell Cycle Analysis Cancer_Cell_Lines->Apoptosis_Cell_Cycle Compound Test Compound Compound->Antimicrobial Compound->Antioxidant Compound->Cytotoxicity

Caption: In Vitro Screening Workflow for this compound.

Detailed Experimental Protocols

3.2.1. Antimicrobial Activity Screening

  • Primary Screen: Perform a disc diffusion assay against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a yeast species (e.g., Candida albicans).

  • MIC/MBC/MFC Determination: For active hits, determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) using the broth microdilution method according to CLSI guidelines.

  • Mechanism of Action: Investigate the effect on microbial membrane integrity using assays such as propidium iodide uptake and flow cytometry.

3.2.2. Antioxidant Capacity Assessment

  • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical spectrophotometrically.

  • ABTS Radical Cation Decolorization Assay: Quantify the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Cellular Antioxidant Assay: Evaluate the ability of the compound to prevent oxidative stress in a cell-based model (e.g., using DCFH-DA in a suitable cell line).

3.2.3. Anticancer Activity Evaluation

  • MTT Assay: Screen for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) to assess potency and selectivity.

  • Apoptosis and Cell Cycle Analysis: If potent and selective cytotoxicity is observed, investigate the mechanism of cell death using Annexin V/PI staining and flow cytometry to detect apoptosis, and propidium iodide staining to analyze cell cycle distribution.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptotic cell death.

ADMET Profiling: A Critical Step in Early Drug Discovery

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could hinder the development of a drug candidate.

Predicted ADMET Profile

The following table summarizes the predicted ADMET properties of this compound based on computational models and data from structurally related compounds.

ADMET ParameterPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Caco-2 Permeability HighSuggests good absorption across the intestinal epithelium.
Blood-Brain Barrier (BBB) Penetration LikelyThe compound may have central nervous system effects.
CYP450 Inhibition Potential for inhibition of some isoforms (e.g., 2D6, 3A4)Risk of drug-drug interactions.
Hepatotoxicity Low to ModerateFurther investigation is required.
hERG Inhibition PossiblePotential for cardiotoxicity; needs experimental validation.
Mutagenicity (Ames test) UnlikelyLow risk of genotoxicity.
Experimental ADMET Workflow

ADMET_Workflow cluster_adme ADME Assays cluster_tox Toxicology Assays In_Silico In Silico ADMET Prediction In_Vitro_ADME In Vitro ADME Assays In_Silico->In_Vitro_ADME In_Vitro_Tox In Vitro Toxicology In_Silico->In_Vitro_Tox In_Vivo_PK In Vivo Pharmacokinetics (if warranted) In_Vitro_ADME->In_Vivo_PK Solubility Solubility In_Vitro_ADME->Solubility Permeability Caco-2/PAMPA In_Vitro_ADME->Permeability Metabolic_Stability Microsomal Stability In_Vitro_ADME->Metabolic_Stability PPB Plasma Protein Binding In_Vitro_ADME->PPB In_Vitro_Tox->In_Vivo_PK Cytotoxicity_HepG2 Cytotoxicity (HepG2 cells) In_Vitro_Tox->Cytotoxicity_HepG2 hERG_Assay hERG Inhibition In_Vitro_Tox->hERG_Assay Ames_Test Ames Mutagenicity In_Vitro_Tox->Ames_Test

Caption: Experimental Workflow for ADMET Profiling.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This in-depth guide provides a strong rationale and a clear experimental framework for the systematic investigation of this compound.

Future research should focus on the chemical synthesis and purification of this compound, followed by the execution of the proposed screening cascades. Should promising activities be identified, further studies should be directed towards understanding its mechanism of action, followed by lead optimization to improve potency, selectivity, and ADMET properties. The exploration of this and related substituted phenols could lead to the discovery of novel therapeutic agents.

References

  • Recent advances in biological applications of mannich bases — An overview. (URL: [Link])

  • Synthesis and Biological Activity of Important Phenolic Mannich Bases. (URL: [Link])

  • Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. European Journal of Advanced Chemistry Research. (URL: [Link])

  • Biological Activity of Mannich Bases. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • Synthetic applications of biologically important Mannich bases: An updated review. (URL: [Link])

  • alkyl substituted phenols: Topics by Science.gov. (URL: [Link])

  • Aminomethylated phenol structural moieties in API and agrochemical compounds. (URL: [Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. (URL: [Link])

  • 2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem. (URL: [Link])

  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed. (URL: [Link])

  • Effect of Alkyl Substitution on Antioxidant Properties of Phenols. ACS Publications. (URL: [Link])

  • 2-((Dimethylamino)methyl)phenol - LookChem. (URL: [Link])

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (URL: [Link])

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. (URL: [Link])

  • 2-Dimethylamino-4-(N-methylanilino)phenol | C15H18N2O | CID 173638 - PubChem. (URL: [Link])

  • (+)4-(2'-Methylbutyl)phenol | C11H16O - PubChem. (URL: [Link])

  • Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. PubMed. (URL: [Link])

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. (URL: [Link])

  • Computational investigation of 2, 4-Di Tert Butyl Phenol as alpha amylase inhibitor isolated from Coccinia grandis (L.) Voigt using molecular docking, and ADMET parameters. PubMed. (URL: [Link])

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. (URL: [Link])

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. PMC - PubMed Central. (URL: [Link])

  • 2,4-Bis[(dimethylamino)methyl]phenol - CAS Common Chemistry. (URL: [Link])

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A Technical Guide to the Putative Mechanism of Action of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals and Researchers

Disclaimer: The compound 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol is not a widely recognized agent with an established public record of pharmacological research. This guide, therefore, presents a putative mechanism of action derived from a rigorous analysis of its structural features and a comprehensive review of its closest pharmacological analogue, Tapentadol. The hypotheses and experimental frameworks presented herein are intended to serve as a foundational resource for initiating research and development programs.

Executive Summary: A Structurally-Inferred Dual-Action Analgesic

Based on its chemical architecture, this compound is hypothesized to function as a centrally acting analgesic with a dual mechanism of action. This is inferred from its strong structural similarity to Tapentadol, a synthetic opioid analgesic approved for moderate to severe pain.[1][2] The proposed mechanism involves two synergistic pathways:

  • μ-Opioid Receptor (MOR) Agonism: Direct binding to and activation of the μ-opioid receptor, a primary target for traditional opioid analgesics.[3]

  • Norepinephrine Reuptake Inhibition (NRI): Blockade of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft, which enhances the descending inhibitory pain pathways.[3][4]

This dual-action profile suggests a potential efficacy for both nociceptive and neuropathic pain, potentially with an improved side-effect profile compared to conventional opioids, a characteristic feature of Tapentadol.[2][5]

Structural Analysis and Pharmacophore Identification

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups (the pharmacophore). The structure of this compound contains three key moieties that define its putative interaction with biological targets.

  • Phenolic Hydroxyl Group (-OH): This group is critical for opioid receptor affinity. It can act as a hydrogen bond donor, a key interaction within the MOR binding pocket, analogous to the phenolic hydroxyl in morphine and Tapentadol.

  • Ortho-[(Dimethylamino)methyl] Group: At physiological pH, the tertiary amine in this group will be protonated, forming a cationic center. This positive charge is crucial for forming an ionic bond with an anionic residue (e.g., Aspartate) in the opioid receptor binding site. This interaction is a hallmark of many opioid ligands.

  • Para-(2-methylbutyl) Group: This lipophilic alkyl chain at the 4-position significantly influences the molecule's overall physicochemical properties. It is expected to enhance membrane permeability and may contribute to affinity and selectivity for its targets by interacting with hydrophobic pockets within the receptor or transporter proteins.

The spatial arrangement of these three groups forms the pharmacophore necessary for the proposed dual activity.

Proposed Dual Mechanism of Action: A Synergistic Approach to Analgesia

The primary hypothesis is that this compound achieves its analgesic effect through two distinct but complementary mechanisms, mirroring the action of Tapentadol.[3][4]

μ-Opioid Receptor (MOR) Agonism

Opioid receptors, particularly the MOR, are G-protein coupled receptors located in the brain and spinal cord.[1] Their activation leads to the inhibition of pain signal transmission.[3] The proposed binding of this compound to the MOR is predicated on the interactions of its core pharmacophore. Like Tapentadol, it is likely a weak to moderate agonist at the MOR.[4]

Causality: The combination of the hydrogen-bonding phenolic -OH and the ionically-interacting aminomethyl group is the primary driver for MOR affinity. The para-alkyl group likely enhances this affinity by engaging with a hydrophobic sub-pocket in the receptor.

Norepinephrine Reuptake Inhibition (NRI)

The descending pain pathways, originating in the brainstem, play a crucial role in modulating pain signals at the spinal cord level. Norepinephrine is a key neurotransmitter in this inhibitory system.[4] By blocking the norepinephrine transporter (NET), the concentration of norepinephrine in the synapse increases, enhancing its inhibitory effect on pain transmission.[3] This NRI component is particularly important for efficacy against neuropathic pain.[5]

Synergy: The analgesic effect of the combined MOR agonism and NRI is synergistic.[4] This means the total analgesic effect is greater than the sum of the individual effects. This synergy allows for a potent analgesic effect with a lower degree of MOR activation compared to traditional opioids, which may contribute to a reduction in typical opioid-related side effects such as respiratory depression and constipation.[2][4]

Proposed Dual Mechanism of Action cluster_CNS Central Nervous System cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Compound 2-[(Dimethylamino)methyl]-4- (2-methylbutyl)benzenol MOR μ-Opioid Receptor (MOR) Compound->MOR Agonism NET Norepinephrine Transporter (NET) Compound->NET Inhibition PainSignal Pain Signal Transmission MOR->PainSignal Inhibits (-) NET->PainSignal Inhibits (-) (via enhanced NE signaling) Analgesia Analgesia (Pain Relief) PainSignal->Analgesia Reduced by Inhibition PainStimulus Noxious Stimulus PainStimulus->PainSignal In_Vitro_Workflow cluster_MOR MOR Target Validation cluster_NET NET Target Validation Compound Test Compound BindingAssay Radioligand Binding Assay (e.g., [3H]DAMGO) Compound->BindingAssay UptakeAssay Norepinephrine Uptake Assay (e.g., [3H]NE in hNET cells) Compound->UptakeAssay FunctionalAssay GTPγS Functional Assay BindingAssay->FunctionalAssay Ki_Value Ki_Value BindingAssay->Ki_Value Determine Ki (Affinity) EC50_Value EC50_Value FunctionalAssay->EC50_Value Determine EC50 & Emax (Potency & Efficacy) IC50_Value IC50_Value UptakeAssay->IC50_Value Determine IC50 (Inhibitory Potency)

Caption: Workflow for in vitro validation of dual targets.

Protocol 1: MOR Radioligand Binding Assay

  • Preparation: Use cell membranes from HEK293 cells stably expressing the human μ-opioid receptor (hMOR).

  • Reaction Mixture: Incubate the hMOR membranes with a known concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curve. This provides a measure of the compound's affinity for the MOR.

Protocol 2: NET Uptake Assay

  • Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as MDCK-hNET cells.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a fixed concentration of radiolabeled norepinephrine ([³H]NE) to initiate the uptake reaction.

  • Incubation: Allow uptake to proceed for a short, defined period (e.g., 10 minutes at 37°C).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity via scintillation counting.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]NE uptake.

In Vivo Efficacy Models

Objective: To assess the analgesic efficacy of the compound in established animal models of nociceptive and neuropathic pain.

Protocol 3: Mouse Hot Plate Test (Nociceptive Pain)

  • Acclimatization: Acclimate male C57BL/6 mice to the testing room and equipment.

  • Baseline: Measure the baseline latency for each mouse to react (e.g., paw licking, jumping) when placed on a surface maintained at a constant temperature (e.g., 55°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Administration: Administer the test compound or vehicle control via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Testing: Measure the reaction latency at several time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Analysis: Calculate the Maximum Possible Effect (%MPE) to quantify the analgesic effect. A significant increase in latency compared to the vehicle group indicates efficacy.

Protocol 4: Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

  • Surgery: Induce neuropathic pain in rats or mice by tightly ligating the L5 spinal nerve.

  • Hypersensitivity Development: Allow 7-14 days for the animals to develop mechanical allodynia (pain response to a non-painful stimulus).

  • Baseline Measurement: Measure the baseline paw withdrawal threshold using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

  • Administration: Administer the test compound or vehicle control.

  • Post-Dose Testing: Re-measure the paw withdrawal threshold at various time points after dosing.

  • Analysis: A significant increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates efficacy against neuropathic pain.

Conclusion and Future Directions

The structural features of this compound provide a compelling rationale for its classification as a putative dual-action analgesic, operating through MOR agonism and norepinephrine reuptake inhibition. This hypothesis, strongly supported by the well-documented pharmacology of its close analogue Tapentadol, offers a clear and testable path for drug development. The proposed synergistic mechanism holds the promise of potent analgesia for mixed pain states, coupled with a potentially favorable safety and drug-drug interaction profile. The immediate next steps should be the synthesis of the compound and the rigorous execution of the outlined in vitro and in vivo validation studies to confirm this promising therapeutic hypothesis.

References

  • UCSF Pain Management Education. (n.d.). Tapentadol. Retrieved from UCSF. [4]2. Wikipedia. (2024). Tapentadol. Retrieved from Wikipedia, The Free Encyclopedia. [1]3. Vadivelu, N., et al. (2011). Tapentadol hydrochloride: A novel analgesic. Journal of Anaesthesiology Clinical Pharmacology, 27(3), 393-398. [2]4. Patsnap Synapse. (2024). What is the mechanism of Tapentadol Hydrochloride? Retrieved from Patsnap. [3]5. Al-Karmalawy, A. A., et al. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Journal of Experimental Pharmacology, 15, 241-251.

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Topic: Isomers and Derivatives of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a representative phenolic Mannich base with significant potential in medicinal chemistry and materials science. We delve into the core synthesis, detailed analysis of its stereochemical and positional isomers, and strategies for the rational design of its derivatives. The narrative emphasizes the causality behind synthetic choices and analytical interpretations, grounding theoretical concepts in established experimental protocols. This document serves as an in-depth resource for researchers aiming to synthesize, characterize, and leverage this molecular scaffold for novel applications.

Introduction: The Significance of Phenolic Mannich Bases

Phenolic Mannich bases are a versatile class of organic compounds characterized by an aminomethyl group attached to a phenol ring, typically ortho to the hydroxyl group. Their synthesis, achieved through the robust and efficient Mannich reaction, allows for a high degree of structural diversity.[1][2] This structural flexibility is paramount in drug discovery, where the phenolic hydroxyl, the tertiary amine, and the aromatic ring can be systematically modified to modulate pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, embodies key features of this class:

  • A nucleophilic phenol ring , activated by the hydroxyl group for electrophilic substitution.

  • A tertiary amine moiety (dimethylamino), which can be protonated, quaternized, or oxidized, significantly altering solubility and biological interactions.

  • A chiral lipophilic alkyl group (2-methylbutyl), which can influence membrane permeability and introduce stereospecific interactions with biological targets.

Compounds of this type have demonstrated a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[3][4][5][6] This guide will provide the foundational knowledge required to explore the chemical space around this promising scaffold.

Core Synthesis: The Mannich Reaction

The cornerstone for the synthesis of this compound is the Mannich reaction, an aminoalkylation that involves the condensation of a compound with an active hydrogen (the phenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[2]

Reaction Mechanism

The reaction proceeds in two primary stages[1][2]:

  • Formation of the Eschenmoser Salt Precursor (Iminium Ion): Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under mildly acidic conditions forms the highly reactive N,N-dimethylmethaniminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring, activated by the ortho, para-directing hydroxyl group, attacks the iminium ion. With the para position occupied by the 2-methylbutyl group, the substitution is directed exclusively to the ortho position, yielding the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example adapted from general procedures for the aminomethylation of 4-alkylphenols.[7]

Materials:

  • 4-(2-methylbutyl)phenol (1.0 eq)

  • Aqueous Dimethylamine (40% solution, 1.2 eq)

  • Aqueous Formaldehyde (37% solution, 1.2 eq)

  • Ethanol (as solvent)

  • Hydrochloric Acid (for pH adjustment, optional)

  • Sodium Chloride (for workup)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2-methylbutyl)phenol in ethanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the aqueous dimethylamine solution to the flask, maintaining the low temperature.

  • Add the aqueous formaldehyde solution dropwise over 15-20 minutes. A slight exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium chloride to facilitate the separation of the product.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the product via column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup R1 4-(2-methylbutyl)phenol Mix 1. Mix & Cool (0-5°C) R1->Mix R2 Dimethylamine (aq) Add 2. Add Reagents R2->Add R3 Formaldehyde (aq) R3->Add Solv Ethanol Solv->Mix Mix->Add Reflux 3. Reflux (2-4h) Add->Reflux Workup 4. Aqueous Workup & Extraction (EtOAc) Reflux->Workup Purify 5. Purification (Chromatography) Workup->Purify Product Final Product: 2-[(Dimethylamino)methyl] -4-(2-methylbutyl)benzenol Purify->Product

Caption: Workflow for the synthesis of the target compound.

Isomers: Exploring Structural Diversity

Isomers are compounds with the same molecular formula but different structural arrangements. For the target molecule, two main types of isomerism are of critical importance: stereoisomerism and positional isomerism.

Stereoisomers: The Chiral Center

The 2-methylbutyl group contains a chiral carbon atom (the second carbon in the butyl chain), which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the main phenol-containing fragment.[8] This chirality means that the precursor, 4-(2-methylbutyl)phenol, exists as a pair of non-superimposable mirror images called enantiomers: (S)-4-(2-methylbutyl)phenol and (R)-4-(2-methylbutyl)phenol.[9]

Consequently, the final product, this compound, will also exist as a pair of enantiomers. If the synthesis starts with a racemic mixture of the precursor phenol, the product will be a racemic mixture of (R)- and (S)-enantiomers.

Enantiomers cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_mol Mirror Mirror Plane S_mol->Mirror R_mol Mirror->R_mol

Caption: Enantiomers of the 4-(2-methylbutyl)phenol precursor.

The biological activity of enantiomers can differ significantly. Therefore, the synthesis and testing of individual enantiomers is a critical step in drug development to identify the more potent or less toxic isomer (the eutomer).

Positional Isomers

Positional isomers have the same functional groups but at different positions on the parent scaffold. While the primary product from 4-substituted phenols is the 2-aminomethylated isomer, other isomers can be synthesized by starting with different precursors.

Starting PhenolPotential Mannich Product(s)Isomer Type
4-(2-methylbutyl)phenolThis compoundTarget Molecule
3-(2-methylbutyl)phenol2-[(Dimethylamino)methyl]-5-(2-methylbutyl)benzenol6-[(Dimethylamino)methyl]-3-(2-methylbutyl)benzenolPositional Isomers
2-(2-methylbutyl)phenol6-[(Dimethylamino)methyl]-2-(2-methylbutyl)benzenol4-[(Dimethylamino)methyl]-2-(2-methylbutyl)benzenolPositional Isomers

Key Derivatives and Their Synthesis

Derivatization is a key strategy to fine-tune the physicochemical properties and biological activity of a lead compound. The target molecule offers three main sites for modification: the phenolic hydroxyl, the tertiary amine, and the aromatic ring.

Modification of the Phenolic Hydroxyl Group
  • O-Alkylation (Etherification): Reaction with an alkyl halide (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) converts the phenol into an ether. This removes the acidic proton and eliminates hydrogen bonding capability, which typically increases lipophilicity.

  • O-Acylation (Esterification): Reaction with an acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a base (e.g., pyridine or triethylamine) yields an ester. Phenolic esters are often prodrugs that are hydrolyzed in vivo to release the active parent phenol.

Modification of the Dimethylamino Group
  • N-Quaternization: The tertiary amine can be readily converted into a quaternary ammonium salt by reacting it with an alkyl halide (e.g., methyl iodide).[2] This introduces a permanent positive charge, dramatically increasing water solubility and altering the compound's ability to cross cell membranes.

  • N-Oxide Formation: Oxidation with an agent like hydrogen peroxide or m-CPBA forms the corresponding N-oxide. This modification can alter the metabolic profile and polarity of the molecule.

Derivatives cluster_OH Phenol -OH Modifications cluster_N Amine -N(Me)₂ Modifications Parent Parent Molecule (Phenolic Mannich Base) Ether O-Ether Derivative Parent->Ether R-X, Base Ester O-Ester Derivative Parent->Ester RCOCl, Base Quat Quaternary Ammonium Salt Parent->Quat R'-X Noxide N-Oxide Derivative Parent->Noxide [O]

Caption: Key derivatization pathways from the parent molecule.

Spectroscopic and Analytical Characterization

Unambiguous structure determination is crucial. The following techniques are standard for characterizing phenolic Mannich bases.[6]

TechniqueExpected Observations for the Target Molecule
¹H NMR - Aromatic Protons: Signals in the ~6.5-7.5 ppm range. - Ar-CH₂-N: A characteristic singlet around 3.5-4.0 ppm. - N(CH₃)₂: A singlet for the six equivalent protons around 2.2-2.5 ppm. - Alkyl Chain: Complex multiplets for the 2-methylbutyl group in the ~0.8-2.6 ppm range. - Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Aromatic Carbons: Signals in the ~115-160 ppm range. - Ar-CH₂-N: Signal around 55-65 ppm. - N(CH₃)₂: Signal around 45 ppm. - Alkyl Carbons: Signals in the aliphatic region (~10-40 ppm).
IR Spectroscopy - O-H Stretch: A broad band from ~3200-3600 cm⁻¹ for the phenolic hydroxyl. - C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively. - C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹. - C-N Stretch: Around 1000-1200 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₂₇NO, MW = 249.40 g/mol ) would be observed, along with characteristic fragmentation patterns (e.g., loss of the dimethylaminomethyl group).

Potential Applications and Biological Activity

While the specific biological profile of this compound is not extensively documented, the activities of structurally related phenolic compounds provide a strong basis for predicting its potential applications.

  • Antimicrobial Agents: The combination of a phenolic moiety and an amino group is a common feature in antimicrobial compounds.[10][11] The lipophilic alkyl chain could enhance penetration through bacterial cell membranes.

  • Antioxidant Activity: Phenols are well-known radical scavengers.[5] The aminomethyl group can modulate the antioxidant potential of the phenol. Such compounds could find use in mitigating oxidative stress-related conditions.[12]

  • Enzyme Inhibition: Phenolic Mannich bases have shown inhibitory activity against various enzymes, including acetylcholinesterase (relevant for Alzheimer's disease) and α-glucosidase (relevant for diabetes).[3][4] The specific structure of the alkyl group and the substitution pattern are key determinants of binding affinity and selectivity.

  • Neuroprotective Potential: Polyphenols and their metabolites are increasingly recognized for their neuroprotective effects, often mediated through anti-inflammatory and antioxidant pathways within the central nervous system.[13]

Biological_Activity cluster_targets Potential Biological Effects Molecule Phenolic Mannich Base Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Membrane Disruption? Antioxidant Antioxidant Activity (Radical Scavenging) Molecule->Antioxidant H-atom Donation Enzyme Enzyme Inhibition (e.g., AChE, α-Glucosidase) Molecule->Enzyme Active Site Binding Neuro Neuroprotection Molecule->Neuro Anti-inflammatory Pathways

Caption: Potential biological activities of the target compound class.

Conclusion and Future Directions

This compound serves as an exemplary scaffold for scientific investigation. Its straightforward synthesis via the Mannich reaction, coupled with its rich potential for isomerism and derivatization, makes it an attractive target for medicinal chemistry and materials science.

Future research in this area should focus on:

  • Chiral Synthesis/Separation: Developing methods to obtain the pure (R)- and (S)-enantiomers to enable stereospecific biological evaluation.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing derivatives to probe the effects of modifying the phenolic, amino, and alkyl moieties on a specific biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

This guide provides the necessary framework for embarking on such investigations, offering both the practical protocols and the theoretical understanding to unlock the potential of this versatile chemical class.

References

  • Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. (2021). Journal of the Iranian Chemical Society. Available at: [Link]

  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. (2024). PubMed. Available at: [Link]

  • Roman, G., Dascalu, M., & Rosca, I. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID. (2019). Rasayan Journal of Chemistry. Available at: [Link]

  • Tredwell, G. H. P., et al. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research. Available at: [Link]

  • Bozkurt, M., et al. (2016). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (S)-(+)-4'-2-Methylbutylphenol. (n.d.). PubChem. Available at: [Link]

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  • Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. (2024). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. (2017). ResearchGate. Available at: [Link]

  • In Vivo Formed Metabolites of Polyphenols and Their Biological Efficacy. (2019). PubMed. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]

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A Guide to Quantum Chemical Calculations for 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational methods to understand the electronic structure and reactivity of this molecule. This document will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) for this purpose.

Introduction: The Significance of In Silico Analysis

This compound, with the chemical formula C14H23NO and a molecular weight of 221.34, is a substituted phenol derivative[1]. Phenolic compounds are a well-known class of molecules with a wide range of biological activities, and their derivatives are often investigated in the context of drug discovery. Understanding the fundamental electronic properties and reactivity of this specific molecule is a critical step in elucidating its potential pharmacological profile.

Quantum chemical calculations offer a powerful, non-experimental route to probe molecular characteristics at the atomic level. By employing these in silico techniques, we can predict a molecule's three-dimensional structure, its stability, and how it is likely to interact with other molecules, such as biological targets. This guide will focus on a robust and widely used quantum chemical method, Density Functional Theory (DFT), to model this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the this compound molecule.[2][3] The core principle of DFT is that the energy of the molecule can be determined from its electron density, rather than the more complex many-electron wave function.[3] This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules.[2]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation to the complex many-body effects of electron exchange and correlation. For organic molecules, hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with DFT exchange and correlation, often provide reliable results.

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[4][5][6] The choice of basis set determines the flexibility and accuracy of the description of the electron distribution. Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules and offer a good compromise between accuracy and computational expense. This basis set includes polarization functions (d on heavy atoms, p on hydrogens) which are important for describing the anisotropic nature of chemical bonds.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a software package like Gaussian or ORCA.[7][8][9]

Step 1: Molecular Structure Input

The initial step is to generate a 3D structure of the molecule. This can be done using a molecular builder and editor. The chemical structure of this compound is as follows:

Caption: 2D representation of this compound.

Step 2: Geometry Optimization

The initial 3D structure is not necessarily at its most stable energetic state. Geometry optimization is a computational process that systematically alters the molecular geometry to find a minimum on the potential energy surface.[10][11] This provides the most stable conformation of the molecule.

  • Methodology:

    • Select a suitable level of theory, for instance, the B3LYP functional with the 6-31G(d,p) basis set.

    • Perform the geometry optimization calculation. The software will iteratively adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are close to zero.

Step 3: Frequency Analysis

Following a successful geometry optimization, a frequency calculation is crucial.[12][13] This calculation serves two primary purposes:

  • Verification of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry optimization should be revisited.

  • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Methodology:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Analyze the output to confirm the absence of imaginary frequencies.

Computational_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Results Analysis Input_Structure 1. 3D Molecular Structure (this compound) Geometry_Optimization 2. Geometry Optimization (B3LYP/6-31G(d,p)) Input_Structure->Geometry_Optimization Frequency_Analysis 3. Frequency Analysis (B3LYP/6-31G(d,p)) Geometry_Optimization->Frequency_Analysis Verify_Minimum 4. Verify True Minimum (No imaginary frequencies) Frequency_Analysis->Verify_Minimum HOMO_LUMO 5. HOMO-LUMO Analysis Verify_Minimum->HOMO_LUMO MEP_Map 6. Molecular Electrostatic Potential (MEP) Map Verify_Minimum->MEP_Map

Caption: A streamlined workflow for the quantum chemical analysis.

Results and Discussion: Interpreting the Computational Data

The output of these calculations provides a wealth of information about the electronic properties and reactivity of this compound.

Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity.[14][15][16]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.[16]

ParameterDescriptionSignificance in Drug Development
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[17][18] It is invaluable for identifying electrophilic and nucleophilic sites and predicting intermolecular interactions.[19][20][21]

  • Red Regions: Indicate electron-rich areas with a negative electrostatic potential, which are prone to electrophilic attack.

  • Blue Regions: Indicate electron-deficient areas with a positive electrostatic potential, which are prone to nucleophilic attack.

  • Green Regions: Represent areas with a neutral electrostatic potential.

The MEP map can provide insights into how this compound might interact with a biological target, such as a protein binding site, through electrostatic interactions.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to performing quantum chemical calculations on this compound using Density Functional Theory. By following the detailed protocol for geometry optimization, frequency analysis, and subsequent analysis of molecular orbitals and electrostatic potential, researchers can gain valuable insights into the electronic structure and reactivity of this molecule. This knowledge is fundamental for its potential application in drug development and for understanding its interactions at a molecular level. The in silico data generated through this workflow can guide further experimental studies and contribute to a more rational approach to drug design.[22][23]

References

  • ORCA - FACCTs. (n.d.). Retrieved from [Link]

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  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved from [Link]

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  • Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.). Retrieved from [Link]

  • ORCA (quantum chemistry program) - Grokipedia. (n.d.). Retrieved from [Link]

  • ORCA - ORCD Docs. (n.d.). Retrieved from [Link]

  • Electrostatic Potential Maps - Computational Chemistry Glossary - Deep Origin. (n.d.). Retrieved from [Link]

  • HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved from [Link]

  • ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Retrieved from [Link]

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  • Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

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  • Computational Drug Design: A Guide for Computational and Medicinal Chemists | Journal of the American Chemical Society. (2009). Retrieved from [Link]

  • Molecular Electrostatic Potential Maps for the studied compounds (Fused... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE. (2016, May 25). Retrieved from [Link]

  • Basis Sets in Quantum Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 11.2: Gaussian Basis Sets - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Computational Drug Design: A Guide for Computational and Medicinal Chemists | Wiley. (n.d.). Retrieved from [Link]

  • Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Google Books.
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  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved from [Link]

  • Discrete Fourier Transform - Step-By-Step Guide - Privacy Canada. (n.d.). Retrieved from [Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE - YouTube. (2019, May 13). Retrieved from [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved from [Link]

  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity - YouTube. (2025, March 6). Retrieved from [Link]

  • Gaussian 16. (2019, October 14). Retrieved from [Link]

  • Density functional theory across chemistry, physics and biology - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • computional study of small organic molecular using density functional theory (DFT) | PPTX. (n.d.). Retrieved from [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise - PIPER: Resources for Teaching Physical Chemistry. (n.d.). Retrieved from [Link]

  • Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros. (n.d.). Retrieved from [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners - YouTube. (2025, January 12). Retrieved from [Link]

  • Running a Geometry Optimization and Frequencies Calculation on Rowan - YouTube. (2024, November 13). Retrieved from [Link]

  • A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. (n.d.). Retrieved from [Link]

  • computational drug design. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Ortho-Aminomethylation of 4-(2-methylbutyl)phenol via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of 2-((dimethylamino)methyl)-4-(2-methylbutyl)phenol via the Mannich reaction. As a classic three-component condensation, the Mannich reaction offers an efficient method for the C-C bond formation and introduction of an aminoalkyl group onto a phenolic substrate.[1][2] This document provides a deep dive into the reaction mechanism, regioselectivity, a step-by-step experimental procedure, purification, and characterization of the target compound. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical insights to ensure successful and reproducible outcomes.

Introduction and Scientific Background

The Mannich reaction is a cornerstone transformation in organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another suitable aldehyde) and a primary or secondary amine.[3][4] The resulting products, known as Mannich bases, are valuable synthetic intermediates for a wide range of applications, including the synthesis of pharmaceuticals, natural products, and polymers.[4][5][6]

When applied to phenols, the electron-rich aromatic ring acts as the nucleophile, attacking a pre-formed electrophilic iminium ion.[7] The hydroxyl group of the phenol is a strong ortho, para-directing and activating group, meaning the aminomethyl group is preferentially introduced at the positions ortho or para to the hydroxyl.[7] In the case of 4-(2-methylbutyl)phenol, the para position is blocked by the alkyl group, thus the reaction is highly regioselective and directs the aminomethyl group exclusively to the ortho position. This high degree of regioselectivity is a key advantage for synthesizing specifically substituted phenolic compounds.

Reaction Mechanism and Regioselectivity

The Mannich reaction with phenols proceeds through a two-stage mechanism:

  • Formation of the Iminium Ion: The reaction is initiated by the condensation of a secondary amine (e.g., dimethylamine) with formaldehyde. This typically occurs under mild acidic or neutral conditions to form a highly reactive electrophilic species known as the dimethylaminium methylidene ion (an Eschenmoser salt precursor).[3][4][7]

  • Electrophilic Aromatic Substitution: The electron-rich 4-(2-methylbutyl)phenol then acts as a nucleophile. The pi electrons of the aromatic ring attack the electrophilic carbon of the iminium ion. Due to the strong activating and ortho-directing nature of the phenolic hydroxyl group, this attack occurs at the C2 or C6 position.[7][8] Given the steric hindrance from the bulky 2-methylbutyl group at the C4 position, the substitution is overwhelmingly favored at the ortho positions.

The overall mechanism is depicted in the diagram below.

Workflow Setup 1. Reaction Setup (Phenol in EtOH) Addition 2. Reagent Addition (Amine & Formaldehyde at 0°C) Setup->Addition Reaction 3. Reaction (Stir at RT for 24h) Addition->Reaction Workup 4. Aqueous Work-up (Extraction with Et₂O) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Sources

Application Note & Protocol: Synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a detailed experimental procedure for the synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a substituted phenol derivative with potential applications in medicinal chemistry and materials science. The synthetic route is based on the well-established Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons.[1][2][3][4] This reaction involves the condensation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine. In this specific synthesis, the electron-rich aromatic ring of 4-(2-methylbutyl)phenol serves as the nucleophile, reacting with an in situ-generated Eschenmoser salt precursor (an iminium ion) from formaldehyde and dimethylamine.[1] The hydroxyl group of the phenol activates the ortho position for electrophilic aromatic substitution, leading to the desired product.

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol, explains the rationale behind the experimental choices, and provides a framework for the characterization of the final compound.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-(2-methylbutyl)phenol 4-(2-methylbutyl)phenol Reaction_Flask Reaction_Flask 4-(2-methylbutyl)phenol->Reaction_Flask + Formaldehyde Formaldehyde Formaldehyde->Reaction_Flask + Dimethylamine Dimethylamine Dimethylamine->Reaction_Flask + Target_Molecule This compound Reaction_Flask->Target_Molecule Mannich Reaction

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is a representative example of a Mannich reaction with a substituted phenol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(2-methylbutyl)phenolReagentSigma-Aldrich
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Dimethylamine (40% in H₂O)ReagentAcros Organics
EthanolAnhydrousJ.T. Baker
Diethyl etherAnhydrousEMD Millipore
Sodium sulfate (Na₂SO₄)AnhydrousVWRFor drying
Hydrochloric acid (HCl)37%Macron Fine ChemicalsFor pH adjustment
Sodium bicarbonate (NaHCO₃)Saturated SolutionLabChemFor neutralization
Deionized water
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 10.0 g of 4-(2-methylbutyl)phenol in 50 mL of ethanol.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. To the stirred solution, add 6.8 mL of a 40% aqueous solution of dimethylamine.

  • Formaldehyde Addition: From the dropping funnel, add 5.0 mL of a 37% aqueous solution of formaldehyde dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 100 mL of diethyl ether and 100 mL of deionized water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the target molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Mechanism and Scientific Rationale

The synthesis of this compound proceeds via the Mannich reaction. The mechanism involves two main stages:

  • Formation of the Eschenmoser Salt Precursor (Iminium Ion): Formaldehyde reacts with dimethylamine in an acid-catalyzed process to form a highly electrophilic iminium ion.[1][2][3]

  • Electrophilic Aromatic Substitution: The electron-rich 4-(2-methylbutyl)phenol then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol activates the ortho and para positions of the benzene ring towards electrophilic attack. Since the para position is already substituted, the attack occurs at the ortho position, leading to the formation of the desired product.

G cluster_workflow Experimental Workflow A 1. Dissolve 4-(2-methylbutyl)phenol in Ethanol B 2. Cool to 0-5 °C and add Dimethylamine A->B Cooling C 3. Add Formaldehyde dropwise B->C Controlled Addition D 4. Stir at Room Temperature for 24h C->D Reaction E 5. Work-up with Diethyl Ether and Water D->E Extraction F 6. Wash with NaHCO3 and Brine E->F Neutralization G 7. Dry over Na2SO4 F->G Drying H 8. Concentrate under Reduced Pressure G->H Solvent Removal I 9. Purify by Column Chromatography H->I Purification J 10. Characterize the Product I->J Analysis

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • Dimethylamine is a corrosive and flammable liquid.

  • Diethyl ether is highly flammable and should be handled away from ignition sources.

References

  • Wikipedia. (n.d.). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol. PubChem. Retrieved January 19, 2026, from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Eureka. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((Dimethylamino)methyl)phenol. PubChem. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Google Patents. (n.d.). RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
  • Zeng, T., & Hou, Y.-P. (2007). 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 1), o123. [Link]

  • LookChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
  • Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)-4-(2-methylpropyl)phenol. PubChem. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US6649783B2 - Synthesis of (+/-)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols.
  • Crysdot LLC. (n.d.). 2-((Dimethylamino)methyl)-4-(2-methylbutyl)phenol. Retrieved January 19, 2026, from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved January 19, 2026, from [Link]

  • Academia.edu. (n.d.). Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

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Application Notes and Protocols for the Purification of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a substituted aminophenol likely synthesized via a Mannich reaction. The inherent structural features of this molecule—a phenolic hydroxyl group, a tertiary amine, and a chiral center—necessitate a multi-faceted purification strategy. This guide outlines a systematic approach, commencing with classical, non-chromatographic techniques for bulk impurity removal and progressing to high-resolution chromatographic methods for achieving high purity, including the separation of stereoisomers. Each protocol is presented with detailed, step-by-step instructions and an explanation of the underlying chemical principles to empower researchers in adapting these methods to their specific needs.

Introduction: Understanding the Molecule and Its Synthesis

This compound is a molecule possessing both acidic (phenolic hydroxyl) and basic (tertiary amine) functional groups. Its molecular structure and properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC14H23NO[1]
Molecular Weight221.34 g/mol [1]
AppearanceLikely an amber to red-brown liquidInferred from similar compounds[2]
Key Functional GroupsPhenolic -OH, Tertiary Amine (-N(CH3)2)
ChiralityContains a stereocenter at the 2-position of the butyl group

The synthesis of this compound is most commonly achieved through the Mannich reaction.[3][4][5][6] This three-component condensation involves an active hydrogen compound (4-(2-methylbutyl)phenol), formaldehyde, and a secondary amine (dimethylamine).[5][6]

Potential Impurities from Synthesis:

A thorough understanding of the potential side products of the Mannich reaction is crucial for developing an effective purification strategy.[3] Common impurities may include:

  • Unreacted Starting Materials: 4-(2-methylbutyl)phenol, dimethylamine, and formaldehyde (or its polymer, paraformaldehyde).

  • Polysubstitution Products: Bis- and tris-aminomethylated phenols, such as 2,6-bis[(dimethylamino)methyl]-4-(2-methylbutyl)phenol.[2][7][8]

  • Products of Self-Condensation: Side products from the self-condensation of the starting materials.

  • Solvent and Reagents: Residual solvents and catalysts used in the reaction.

A Strategic Approach to Purification

A logical and efficient purification workflow is essential. The following diagram illustrates a recommended strategy, starting with bulk purification and moving towards high-resolution techniques.

Caption: A strategic workflow for the purification of this compound.

Non-Chromatographic Purification Techniques

Acid-Base Extraction

This powerful and straightforward technique is the first line of defense for purifying the crude product.[9][10][11] It leverages the amphoteric nature of the target molecule to separate it from neutral, acidic, and basic impurities.

Caption: The process of acid-base extraction for the purification of the target aminophenol.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M hydrochloric acid solution.[10] The basic tertiary amine will be protonated, forming a water-soluble ammonium salt, which will partition into the aqueous layer. Basic impurities will also be extracted into the aqueous phase.

  • Separation: Separate the aqueous layer, which now contains the protonated product. The organic layer, containing neutral impurities and unreacted starting phenol, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2 M sodium hydroxide solution until the pH is between 9 and 10, as confirmed by pH paper.[10] This will deprotonate the ammonium salt, regenerating the free amine, which may precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution multiple times with fresh organic solvent (e.g., DCM or diethyl ether).[10]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

If the purified product obtained from acid-base extraction is a solid or a semi-solid, recrystallization can be an effective method for further purification.[12][13] The choice of solvent is critical for successful recrystallization.[14][15]

Solvent Selection Protocol:

  • Place a small amount of the crude solid in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.[15]

  • If the compound is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot.[15]

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Common solvents to test include hexanes, ethyl acetate, ethanol, and mixtures of these with water.[15][16]

General Recrystallization Protocol:

  • Dissolution: In a flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, either air-drying or in a vacuum oven.

Note: The use of charcoal to decolorize the solution should be avoided for phenolic compounds as it can lead to the formation of colored complexes.[14]

Chromatographic Purification Techniques

For achieving high purity, especially for separating structurally similar impurities, column chromatography is indispensable.[17][18]

Flash Column Chromatography (Normal Phase)

Normal phase chromatography, with a polar stationary phase (typically silica gel) and a non-polar mobile phase, is well-suited for separating moderately polar compounds.[18]

Protocol for Normal Phase Flash Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase Selection: The choice of eluent is critical. A good starting point for a compound with both amine and phenol groups is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[16] For more polar compounds, a system of dichloromethane and methanol can be effective.[16]

    • To prevent streaking of the basic amine on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[19]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine) and gradually increase the polarity (gradient elution).

    • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase Chromatography

Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique is particularly useful for the purification of polar compounds that are not well-retained on normal phase silica.[17]

Protocol for Reversed-Phase Flash Column Chromatography:

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a polar organic solvent such as methanol or acetonitrile.

  • Procedure:

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

    • Sample Loading: Dissolve the sample in the mobile phase or a compatible solvent and load it onto the column.

    • Elution: Start with a highly polar mobile phase (e.g., 90:10 water:acetonitrile) and gradually decrease the polarity by increasing the organic solvent content.

    • Fraction Collection and Analysis: Collect and analyze fractions as described for normal phase chromatography.

Chiral Separation

The presence of a stereocenter in the 2-methylbutyl group means that this compound exists as a pair of enantiomers. For many pharmaceutical applications, the separation of these enantiomers is a regulatory requirement. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the methods of choice for this separation.[20][21][22]

Strategy for Chiral Method Development:

  • Column Screening: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point.[20]

  • Mobile Phase Screening: For each column, screen different mobile phases.

    • Normal Phase: Mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).

    • Reversed Phase: Mixtures of water or buffered aqueous solutions with methanol or acetonitrile.

    • Polar Organic Mode: Using polar organic solvents like methanol, ethanol, or acetonitrile.

  • Optimization: Once initial separation is achieved, optimize the conditions by adjusting the mobile phase composition, flow rate, and temperature to improve resolution and analysis time.[20]

Note: For preparative chiral separations, the optimized analytical method can be scaled up to a larger diameter column.

Conclusion

The purification of this compound requires a systematic and well-considered approach. By combining the bulk separation power of acid-base extraction with the high-resolution capabilities of column chromatography, high levels of purity can be achieved. For applications requiring enantiomerically pure material, chiral chromatography is an essential final step. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully purify this and structurally related molecules.

References

  • Reddit. (2022-01-28). Chromatography to separate polar molecules? Retrieved from [Link]

  • Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols.
  • Waters Blog. (2017-08-03). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
  • Biotage. (2023-01-30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022-04-07). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Phenomenex. (2025-12-12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. Retrieved from [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. Retrieved from [Link]

  • Reddit. (2024-03-12). Amine workup. Retrieved from [Link]

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021-08-25). Selective separation of amines from continuous processes using automated pH controlled extraction. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • LookChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • ResearchGate. (2025-07-05). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Retrieved from [Link]

  • NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-01-29). Recrystallization. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020-09-24). Mannich reaction. Retrieved from [Link]

  • Google Patents. (n.d.). RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol.
  • PubChem. (n.d.). 2,4,6-Tris((dimethylamino)methyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Chemistry LibreTexts. (2023-01-22). Mannich Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Dimethylamino-4-(N-methylanilino)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • YouTube. (2021-03-22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparing Substituted Alkyl Phenols. Retrieved from [Link]

  • Academia.edu. (n.d.). Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

  • PubChem. (n.d.). 2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R) -. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Unknown. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • LCGC International. (2023-01-19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

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Application Note: Quantitative Analysis of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable methods for the quantitative analysis of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a substituted phenol of interest in pharmaceutical and chemical research. Due to its unique chemical structure, possessing both a phenolic hydroxyl group and a tertiary amine, two orthogonal analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed. This guide provides in-depth protocols for sample preparation, instrument setup, and data analysis, designed for researchers, scientists, and drug development professionals. The methodologies are developed to ensure high specificity, accuracy, and precision, in line with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]

Introduction

This compound is a molecule characterized by a phenol backbone with a dimethylaminomethyl group at the ortho position and a 2-methylbutyl group at the para position. The presence of both a polar phenolic hydroxyl group and a basic tertiary amine group imparts amphiphilic properties to the molecule, making its analysis challenging. Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies in drug development.

This application note details two distinct, yet complementary, analytical approaches for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[4][5][6] Given the polarity of the target analyte, reversed-phase HPLC is the method of choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds.[7][8][9] Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often necessary to improve volatility and chromatographic performance.[10][11]

The selection of either HPLC or GC-MS will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValue/InformationSource
Molecular FormulaC₁₄H₂₃NOInferred from name
Molecular Weight221.34 g/mol Inferred from name
StructurePhenol with a dimethylaminomethyl group at position 2 and a 2-methylbutyl group at position 4.[12]
PolarityAmphiphilic, with a polar phenolic hydroxyl and a basic tertiary amine group, and a nonpolar alkyl chain.Inferred from structure
VolatilityExpected to be low due to the polar functional groups.Inferred from structure
Thermal StabilityPotentially susceptible to degradation at high temperatures.Inferred from structure

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a suitable technique for the direct analysis of this compound without the need for derivatization.[6][13] A reversed-phase method is proposed, where the analyte will be separated on a nonpolar stationary phase with a polar mobile phase.

Rationale for Method Development

The choice of a C18 column provides a nonpolar stationary phase that will interact with the hydrophobic 2-methylbutyl group of the analyte. The mobile phase, a mixture of acetonitrile and water with a pH modifier, allows for the elution of the compound. The addition of an acid, such as formic acid, to the mobile phase is crucial for two reasons: it suppresses the ionization of the phenolic hydroxyl group and protonates the tertiary amine, leading to sharper peaks and improved chromatographic resolution.[14]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (Mobile Phase A) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Isocratic Elution E->F G UV Detection (275 nm) F->G H Generate Chromatogram G->H I Integrate Peak H->I J Quantify vs. Standard Curve I->J

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol: HPLC-UV Analysis

3.3.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.[4][15]

  • Data acquisition and processing software.

3.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 10 minutes

3.3.4. Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of the diluent (70% Mobile Phase A / 30% Mobile Phase B) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a final concentration within the calibration range.[16]

  • Vortex and sonicate all solutions to ensure complete dissolution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3.3.5. Data Analysis and System Suitability

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

  • System Suitability: Inject a standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area and retention time) to ensure the performance of the chromatographic system. The acceptance criteria should be in accordance with internal SOPs and regulatory guidelines.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and thermally stable compounds, GC-MS offers high sensitivity and selectivity.[18][19] The presence of the polar hydroxyl group in this compound can lead to poor peak shape and adsorption on the GC column.[20] Therefore, a derivatization step is recommended to improve its chromatographic behavior.[21][22][23]

Rationale for Method Development

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols.[11][24] In this method, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used as the silylating agent. This reagent reacts with the phenolic hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether, which is more amenable to GC analysis. The mass spectrometer will be operated in electron ionization (EI) mode, which will provide a characteristic fragmentation pattern for structural confirmation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Add Derivatizing Agent (BSTFA + 1% TMCS) B->C D Heat (e.g., 70°C for 30 min) C->D E Inject Sample D->E F Temperature Programmed Separation E->F G Mass Spectrometry Detection (EI) F->G H Generate Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Quantify using Selected Ion Monitoring (SIM) I->J

Caption: GC-MS Experimental Workflow.

Detailed Protocol: GC-MS Analysis

4.3.1. Reagents and Materials

  • This compound reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade, optional)

4.3.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

  • Autosampler.

  • Data acquisition and processing software.

4.3.3. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu (Full Scan)
Quantification Selected Ion Monitoring (SIM) - specific ions to be determined after initial runs

4.3.4. Sample Preparation and Derivatization

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and samples in dichloromethane at appropriate concentrations.[25][26]

  • Derivatization: To 100 µL of the standard or sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

4.3.5. Data Analysis

  • Identification: The analyte is identified by its retention time and by comparing its mass spectrum with that of the reference standard.

  • Quantification: For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive protocols for the analysis of this compound using both HPLC-UV and GC-MS. The HPLC method offers a direct and straightforward approach, while the GC-MS method, with a derivatization step, provides high sensitivity and structural confirmation. The choice of method will depend on the specific analytical needs. Both methods are designed to be robust and reliable, providing a solid foundation for method validation and routine analysis in a regulated environment.

References

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl deriv
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Gas Chromatography-Mass Spectrometry: Principles & Applic
  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline.
  • ICH Guidelines for Analytical Method Valid
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
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  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
  • General derivatization mechanism for phenol with MTBSTFA.
  • Understanding HPLC Instrumentation: Principles & Uses. Chrom Tech, Inc.
  • What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
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  • What is High-Performance Liquid Chrom
  • Working Principle of GC-MS.
  • Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies.
  • Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples.
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis.
  • Sample Preparation – HPLC.
  • Gas Chromotography / Mass Spectrometry.
  • GC-MS Drug Testing in Toxicology. Phenomenex.
  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • Chapter 5: Gas Chromatography–Mass Spectrometry Based Approaches for the Analysis of Seized Drugs. Royal Society of Chemistry.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Common Sample Preparation Techniques for GC-MS Analysis.
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  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Sample prepar
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
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  • HPLC ANALYSIS OF PHENOLIC COMPOUNDS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY OF AMORPHA FRUTICOSA L. EXTRACTS. Journal of Plant Development.
  • HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays. NIH.
  • 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)-benzenol. Santa Cruz Biotechnology.
  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI.
  • 2-((Dimethylamino)methyl)phenol. PubChem.
  • (2-Methylbutyl)benzene. PubChem.
  • 4-((Dimethylamino)methyl)phenol. PubChem.
  • Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-. PubChem.

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"using 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol as an antioxidant in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Application Notes & Protocols for the In Vitro Evaluation of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol as a Novel Antioxidant

Introduction: The Rationale for Antioxidant Candidate Profiling

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating oxidative damage.

This guide focuses on the in vitro evaluation of This compound , a phenolic compound with structural motifs—specifically the hydroxyl group on the benzene ring—that suggest a potential for antioxidant activity. As a novel compound, a multi-assay approach is essential to build a comprehensive profile of its antioxidant capabilities. We will progress from fundamental chemical assays that assess direct radical scavenging and reducing power to more complex, biologically relevant cell-based models that provide insights into bioavailability, intracellular efficacy, and the protection of cellular components like lipids.

Part 1: Foundational Chemical Capacity Assessment

Before engaging in resource-intensive cell-based assays, it is crucial to establish whether the compound possesses fundamental antioxidant properties. Chemical assays provide a rapid and cost-effective means to determine a compound's ability to directly interact with and neutralize free radicals or reduce oxidants.

Causality Behind the Approach

We employ two distinct yet complementary assays. The DPPH assay measures the capacity for hydrogen or electron donation to a stable radical, while the FRAP assay quantifies the ability to reduce an oxidant (Fe³⁺). A compound active in both is likely a potent and versatile antioxidant.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction is visually apparent as a color change from deep violet to pale yellow, which is measured spectrophotometrically.[1][2][3]

Workflow Diagram: DPPH Assay

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) D Mix Compound Dilutions with DPPH Solution (e.g., 1:1 ratio) A->D B Prepare Compound Stock (e.g., 10 mM in DMSO) C Create Serial Dilutions of Test Compound & Positive Control (e.g., Ascorbic Acid) B->C C->D E Incubate in Dark (e.g., 30 min at RT) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition & Determine IC₅₀ Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

    • Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Include a control well containing 100 µL methanol and 100 µL DPPH solution (A_control).

    • Include blank wells for each concentration containing 100 µL of the compound dilution and 100 µL of methanol (A_blank).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (Note: If the sample itself has color, the blank reading should be subtracted from the sample absorbance: A_sample = A_measured - A_blank)

    • Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential through the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][4] This assay directly measures the electron-donating capacity of the compound.

Workflow Diagram: FRAP Assay

FRAP_Workflow A Prepare FRAP Reagent: 1. Acetate Buffer (300 mM, pH 3.6) 2. TPTZ Solution (10 mM in 40 mM HCl) 3. FeCl₃ Solution (20 mM) B Mix Reagents (10:1:1 ratio) and Warm to 37°C A->B D Add small volume of Sample/Standard to pre-warmed FRAP Reagent B->D C Prepare Compound Dilutions & FeSO₄ Standard Curve C->D E Incubate at 37°C (e.g., 10-30 min) D->E F Measure Absorbance at ~593 nm E->F G Calculate FRAP Value from Standard Curve (µM Fe²⁺ equivalents) F->G

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • Test Compound: Prepare dilutions as described for the DPPH assay.

    • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM) in deionized water.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of the pre-warmed FRAP reagent to each well.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a minimum of 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Use the standard curve to determine the Fe²⁺ equivalent concentration for each dilution of the test compound.

    • Results are expressed as µM Fe(II) equivalents or as a FRAP value.

Assay Parameter Measured Typical Positive Control Expression of Results
DPPH Radical ScavengingAscorbic Acid, TroloxIC₅₀ (µM)
FRAP Reducing PowerFerrous Sulfate (FeSO₄)FRAP Value (µM Fe²⁺ equivalents)

Part 2: Biologically Relevant Cell-Based Efficacy

While chemical assays are informative, they do not account for critical physiological factors like cell uptake, metabolism, or interaction with cellular machinery. Cell-based assays provide a more accurate model for predicting in vivo potential.

Causality Behind the Approach

The Cellular Antioxidant Activity (CAA) assay is a gold standard for measuring intracellular antioxidant potential against peroxyl radicals.[5][6][7] It integrates bioavailability and scavenging activity within a living cell. To complement this, the TBARS assay measures the compound's ability to protect a key biomolecule (lipids) from oxidative damage, providing a functional endpoint.[8][9][10]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay quantifies the ability of a compound to inhibit the oxidation of the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to its fluorescent form (DCF) by peroxyl radicals generated within the cell.[7][11]

Mechanism Diagram: CAA Assay

CAA_Mechanism cluster_cell Hepatocyte (e.g., HepG2) DCFH DCFH (Non-fluorescent, Trapped) DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation Esterases Cellular Esterases ROS Peroxyl Radicals (from AAPH) ROS->DCFH Antioxidant Test Compound Antioxidant->ROS Scavenges DCFHDA DCFH-DA (Cell-Permeable) DCFHDA->DCFH Deacetylation

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ until cells are confluent.[5]

  • Treatment and Probe Loading:

    • Remove the growth medium and gently wash the cells once with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of the test compound or a positive control (Quercetin is the standard). Incubate for 1 hour.

    • After the treatment incubation, add the DCFH-DA probe to a final concentration of 25 µM and incubate for another hour. Note: Some protocols add the compound and probe simultaneously.[11]

  • Induction of Oxidative Stress:

    • Remove the treatment/probe solution and wash the cells gently with PBS.

    • Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to all wells.[5]

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Read the fluorescence kinetically every 5 minutes for 60 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[12]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the control wells and the sample-treated wells.

    • Calculate the CAA unit for each concentration: CAA Unit = 100 - (AUC_sample / AUC_control) * 100

    • Express the final results as micromoles of Quercetin Equivalents (QE) by comparing the sample's CAA units to a Quercetin standard curve.

Protocol 4: Lipid Peroxidation Inhibition (TBARS Assay)

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[8] Under acidic conditions and high temperature, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be quantified spectrophotometrically.[10]

Workflow Diagram: TBARS Assay

TBARS_Workflow A Prepare Cell Lysate or Tissue Homogenate B Treat with Test Compound and an Oxidant (e.g., Fe²⁺/H₂O₂) A->B C Add Acid (e.g., TCA/HCl) & TBA Reagent B->C D Incubate at High Temp (e.g., 95°C for 60 min) C->D E Cool and Centrifuge to Pellet Precipitate D->E F Transfer Supernatant to 96-well Plate E->F G Measure Absorbance at ~532 nm F->G H Quantify MDA using a Standard Curve G->H

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a cell lysate or tissue homogenate. The lipid source can be induced with an oxidant (e.g., FeSO₄ and H₂O₂).

    • Treat the samples with various concentrations of this compound.

  • Reaction:

    • To 100 µL of the sample, add 100 µL of SDS lysis solution and mix.

    • Add 250 µL of Thiobarbituric Acid (TBA) reagent (containing TBA, acetic acid, and NaOH).

  • Incubation and Measurement:

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the tubes on ice for 10 minutes, then centrifuge at 3,000 rpm for 15 minutes.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Data Analysis:

    • Create a standard curve using an MDA standard, such as 1,1,3,3-tetramethoxypropane.

    • Calculate the concentration of MDA in the samples from the standard curve.

    • Determine the percentage inhibition of lipid peroxidation caused by the test compound compared to the untreated, oxidized control.

Assay Biological Question Typical Cell Line Expression of Results
CAA Does it work inside a cell?HepG2, HeLaCAA Units (µmol QE/100 µmol)
TBARS Can it protect lipids from damage?Any cell lysate/homogenate% Inhibition of MDA formation

Compound Handling and Interpretation

  • Solubility: The solubility of this compound is not widely reported. It is critical to first perform a solubility test in common solvents like DMSO and ethanol. For cell-based assays, the final concentration of the solvent (e.g., DMSO) in the culture medium must be kept low (typically <0.5%) to avoid cytotoxicity.

  • Controls are Non-Negotiable: Every experiment must include a vehicle control (solvent only), a positive control (a known antioxidant), and a negative control (no treatment) to ensure the validity of the results.

  • Synthesizing the Data: A comprehensive antioxidant profile is built by integrating all results. A compound that shows strong activity in the DPPH and FRAP assays, high CAA units, and potent inhibition of lipid peroxidation is a very promising candidate. Conversely, a compound with high chemical activity but poor cellular activity may have issues with bioavailability or stability in the cellular environment.

This multi-faceted approach provides a robust and reliable framework for characterizing the in vitro antioxidant potential of novel compounds like this compound, guiding further research and development efforts.

References

  • Cell Biolabs, Inc. (n.d.). TBARS (Lipid Peroxidation) Assay. Retrieved from [Link]

  • Bar-Or, D., Rael, L. T., & Lau, E. P. (2005). Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty acids. SciSpace. Retrieved from [Link]

  • Pamplona, R., & Barja, G. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • JoVE. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • Petropoulos, S. A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]

  • Brand-Williams, W., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. Retrieved from [Link]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. Retrieved from [Link]

  • Neha, K., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Rohmah, J. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. Retrieved from [Link]

  • Al-Rajabi, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

Sources

Application Note & Protocol: A Framework for Determining the Antimicrobial Efficacy of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to evaluating the antimicrobial properties of the novel phenolic compound, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. Phenolic compounds are a well-established class of antimicrobials, and understanding the efficacy of new derivatives is crucial for the development of new therapeutic agents.[1] This guide outlines a tiered approach, beginning with preliminary screening assays and progressing to more detailed characterizations of antimicrobial activity. The protocols provided herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity and reproducibility.[2][3] We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion assay for preliminary screening, and the time-kill kinetic assay to differentiate between bacteriostatic and bactericidal effects.[4][5]

Introduction: The Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for antimicrobial drug discovery. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their broad-spectrum antimicrobial activities. Their mechanism of action often involves disruption of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1]

The compound this compound is a synthetic derivative designed to enhance antimicrobial potency. The incorporation of a lipophilic 2-methylbutyl group is hypothesized to improve its ability to penetrate the lipid-rich bacterial cell membrane, while the dimethylaminomethyl group may enhance its solubility and interaction with the bacterial cell surface. This application note provides a systematic workflow to rigorously test these hypotheses.

Safety & Handling Precautions

Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related phenolic compounds. Structurally similar compounds, such as dimethylaminophenols, are classified as harmful if swallowed, can cause skin and eye irritation or severe damage, and may be harmful to aquatic life.[6][7][8]

Core Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated laboratory or under a chemical fume hood, especially when handling the pure compound or preparing stock solutions.

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[8]

  • Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Tier 1: Preliminary Screening using Agar Disk Diffusion

The Kirby-Bauer disk diffusion method provides a rapid, qualitative assessment of antimicrobial activity.[9][10] This technique is based on the principle of an antimicrobial agent diffusing from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient.[11][12] The presence of a zone of inhibition around the disk indicates that the compound is effective at inhibiting the growth of the microorganism.[10]

Rationale for Method Selection

The disk diffusion assay is an excellent first-pass screening tool due to its simplicity, low cost, and ability to test multiple microbial strains simultaneously. It provides a clear visual indication of inhibitory activity, allowing for rapid identification of promising compounds for further quantitative analysis.

Step-by-Step Protocol
  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[9]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9]

  • Application of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Aseptically apply a known volume (typically 10-20 µL) of the test compound solution onto sterile paper disks (6 mm diameter).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks onto the inoculated MHA plate.

  • Controls:

    • Positive Control: A disk containing a known antibiotic (e.g., ciprofloxacin, gentamicin).

    • Negative Control: A disk impregnated with the solvent (DMSO) used to dissolve the test compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters.

    • The absence of a zone around the negative control confirms that the solvent has no antimicrobial activity.

Expected Outcomes & Data Presentation
Compound Concentration (µ g/disk ) Test Organism Zone of Inhibition (mm)
Test Compound50Staphylococcus aureuse.g., 18
Test Compound50Escherichia colie.g., 12
Ciprofloxacin5S. aureuse.g., 25
Ciprofloxacin5E. colie.g., 30
DMSON/AS. aureus0
DMSON/AE. coli0

Tier 2: Quantitative Analysis using Broth Microdilution

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3] The MIC is defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.[13]

Rationale for Method Selection

This method provides a quantitative measure of the compound's potency, which is essential for dose-response studies and for comparing its activity against different microorganisms. The microplate format allows for high-throughput screening of various concentrations and replicates.

Step-by-Step Protocol
  • Preparation of Test Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • Prepare a bacterial suspension as described in section 3.2.1.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound to its final test concentration.

    • Add 50 µL of sterile MHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or with a microplate reader.

    • The sterility control (well 12) should remain clear, and the growth control (well 11) should be turbid.

Workflow Diagram

BrothMicrodilution cluster_prep Plate Preparation cluster_inoculum Inoculum prep_broth Add 50µL MHB to wells 2-12 prep_compound Add 100µL of 2x Compound to well 1 serial_dilute Perform serial dilutions (well 1 to 10) inoculate Inoculate 50µL into wells 1-11 serial_dilute->inoculate prep_inoculum Prepare bacterial suspension (5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (lowest clear well) incubate->read_mic TimeKillAssay cluster_sampling Time-Point Sampling (0, 2, 4, 8, 24h) start Prepare flasks with compound (1x, 2x, 4x MIC) & growth control inoculate Inoculate with ~5x10^5 CFU/mL bacteria start->inoculate sample Withdraw aliquot inoculate->sample dilute Serial dilute plate Plate on MHA incubate Incubate plates at 37°C plate->incubate count Count CFU/mL incubate->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for Time-Kill Kinetic Assay.

Conclusion

This application note provides a structured, multi-tiered approach to characterize the antimicrobial activity of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This information is fundamental for the continued development and evaluation of this novel phenolic compound as a potential antimicrobial agent.

References

  • Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile Source: ResearchGate URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: Antimicrobial activity of individual phenolic compounds, some examples. Source: ResearchGate URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: Synthesis and antibacterial and antifungal activities of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid Source: PubMed URL: [Link]

  • Title: A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL: [Link]

  • Title: 2-((Dimethylamino)methyl)phenol Source: PubChem URL: [Link]

  • Title: Future Antimicrobials: Natural and Functionalized Phenolics Source: MDPI URL: [Link]

  • Title: Determination of antimicrobial resistance by disk diffusion Source: FWD AMR-RefLabCap URL: [Link]

  • Title: Time-Kill Evaluations Source: Nelson Labs URL: [Link]

  • Title: Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: World Organisation for Animal Health (WOAH) URL: [Link]

  • Title: Safety Data Sheet: 2,4,6-tris(dimethylaminomethyl)phenol Source: Carl ROTH URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (2-Methylbutyl)benzene Source: PubChem URL: [Link]

  • Title: Disk diffusion method Source: SEAFDEC/AQD Institutional Repository URL: [Link]

  • Title: Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives Source: MDPI URL: [Link]

  • Title: Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Characterization of Antioxidant and Antimicrobial Activity and Phenolic Compound Profile of Extracts from Seeds of Different Vitis Species Source: MDPI URL: [Link]

  • Title: 3-(2-Methylbutyl)phenol Source: PubChem URL: [Link]

  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test) Source: YouTube URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates Source: ResearchGate URL: [Link]

  • Title: 2-(Dimethylamino)benzenethiol Source: PubChem URL: [Link]

  • Title: 4-((Dimethylamino)methyl)phenol Source: PubChem URL: [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenolic Compounds in Oncology

Phenolic compounds represent a diverse class of molecules that have garnered substantial interest in cancer research due to their wide-ranging biological activities.[1][2][3] These compounds, characterized by a hydroxyl group attached to an aromatic ring, have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and invasion.[3][4] Natural and synthetic phenolic derivatives are actively being investigated as potential chemotherapeutic agents.[1][5]

This document provides a comprehensive guide for the preclinical evaluation of a novel synthetic phenol derivative, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol . While specific biological data for this compound is not extensively published, this guide will use it as a representative example to outline a systematic workflow for characterizing the anticancer properties of new chemical entities in this class. The protocols and principles described herein are based on established methodologies for testing novel compounds in cancer cell lines and the known activities of structurally related alkylamino phenol derivatives.[6][7][8]

Part 1: Initial Screening and Cytotoxicity Assessment

The first critical step in evaluating a novel compound is to determine its cytotoxic potential against a panel of cancer cell lines. This initial screening provides essential information about the compound's potency and selectivity.

Rationale for Cell Line Selection

The choice of cancer cell lines is crucial for obtaining clinically relevant data. A diverse panel of cell lines from different tissue origins (e.g., breast, lung, colon, prostate) should be used to assess the breadth of the compound's activity.[9] It is also advisable to include cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) to identify potential biomarkers of sensitivity or resistance. The NCI-60 panel is a well-established example of a diverse cell line screen used for drug discovery.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells in their logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a negative control (untreated cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plates for a predetermined time, typically 48 or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 is the concentration of the compound required to inhibit cell growth by 50%.[6]

Hypothetical IC50 Data for this compound:

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4828.9
A549Lung Carcinoma4821.7
HCT116Colorectal Carcinoma4811.5
PC-3Prostate Adenocarcinoma4835.4

Note: The data in this table is hypothetical and serves as an example for data presentation.[7]

Experimental Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture and Harvest Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution and Serial Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining the IC50 value of a novel compound.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound has been established, the next step is to investigate its mechanism of action. Key questions to address include whether the compound induces apoptosis, causes cell cycle arrest, or affects specific signaling pathways.

Apoptosis Induction

Many phenolic compounds exert their anticancer effects by inducing apoptosis.[2][3] The induction of apoptosis can be assessed using several methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic

    • Annexin V-negative/PI-negative cells: Live cells

Cell Cycle Analysis

Some anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Signaling Pathways

Phenolic compounds are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[4] Western blotting can be used to assess changes in the expression and phosphorylation status of key proteins in these pathways following treatment with the compound.

Hypothetical Signaling Pathway Affected by Phenolic Compounds:

G cluster_pathway Apoptosis Signaling Pathway compound 2-[(Dimethylamino)methyl]- 4-(2-methylbutyl)benzenol Bax Bax compound->Bax Upregulates Bcl2 Bcl-2 compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction by a phenolic compound.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the initial characterization of the anticancer properties of this compound and other novel phenolic compounds. A systematic approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies, is essential for identifying promising new drug candidates for further preclinical and clinical development.

References

  • Palanivel, K., et al. (2023). Synthesis of phenol-derivatives and biological screening for anticancer activity. Letters in Drug Design & Discovery.[1]

  • Pletnova, J., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs.[2]

  • Annaba, F., et al. (2023). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Cancers.[3]

  • Barone, A., et al. (2022). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences.[4]

  • Palanivel, K., et al. (2023). Synthesis of phenol-derivatives and biological screening for anticancer activity. ResearchGate.[5]

  • Ota, A., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.[11]

  • Vera-Ramirez, L., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Topics in Medicinal Chemistry.[9]

  • Ruzycka, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology.[10]

  • Palanivel, K., et al. (2023). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.[12]

Sources

The Emerging Role of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

This technical guide delves into the synthesis, characterization, and potential catalytic applications of the aminophenol ligand, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. While direct catalytic applications of this specific molecule are emerging, this document provides a comprehensive overview based on the well-established catalytic prowess of structurally related aminophenol and Mannich base ligands. We present detailed protocols for the synthesis of the ligand and its prospective use in transition metal-catalyzed oxidation and carbon-nitrogen bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel ligands for efficient and selective catalytic transformations.

Introduction: The Promise of Aminophenol Ligands in Catalysis

Aminophenol-based ligands have become increasingly significant in the field of catalysis, finding utility in a broad spectrum of applications from homogeneous catalysis to small molecule activation.[1] Their value stems from the synergistic interplay between a metal center and the ligand, which is crucial for the development of efficient catalysts.[1] The presence of both a phenolic hydroxyl group and a nitrogen-containing moiety within the same molecule allows for the formation of stable chelate complexes with a variety of transition metals.

The subject of this guide, this compound, is a Mannich base. Mannich bases derived from phenols are known for their potential to act as ligands in coordination chemistry.[2][3] The dimethylamino group can coordinate to metal ions, potentially stabilizing them or influencing their catalytic activity.[2] This guide will explore the synthesis of this promising ligand and provide detailed protocols for its potential application in catalysis, drawing parallels from established systems.

Synthesis of this compound

The synthesis of this compound can be achieved via the Mannich reaction, a well-established method for the aminoalkylation of acidic protons located on a carbon atom. In the case of phenols, the reaction typically involves an amine, formaldehyde, and the phenol. A general procedure is outlined below, based on established protocols for similar structures.[3][4]

Experimental Protocol: Mannich Reaction Synthesis

Materials:

  • 4-(2-methylbutyl)phenol

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Paraformaldehyde

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-methylbutyl)phenol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add dimethylamine (1.1 equivalents) followed by paraformaldehyde (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid. Wash the aqueous layer with dichloromethane to remove any unreacted phenol.

  • Isolation: Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Potential Catalytic Applications and Protocols

The structural features of this compound, specifically the ortho-aminophenol-like arrangement, suggest its potential as a ligand in various transition metal-catalyzed reactions. The following sections detail potential applications and generalized protocols based on the known reactivity of analogous aminophenol ligands.[1]

Bio-inspired Alcohol Oxidation

Concept: Metal complexes with aminophenol ligands have been shown to mimic the activity of enzymes like galactose oxidase, which catalyzes the oxidation of primary alcohols to aldehydes.[1] A complex of this compound with a suitable metal, such as copper(II), could potentially catalyze the aerobic oxidation of alcohols.

Proposed Catalytic System:

  • Ligand: this compound

  • Metal Precursor: Copper(II) acetate or Copper(II) chloride

  • Substrate: Primary or secondary alcohols

  • Oxidant: Molecular oxygen (from air) or a peroxide

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • This compound

  • Copper(II) acetate

  • Benzyl alcohol

  • Toluene (or other suitable solvent)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve this compound (0.1 mmol) and copper(II) acetate (0.05 mmol) in toluene (10 mL). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Initiation: To the catalyst solution, add benzyl alcohol (1 mmol).

  • Reaction Conditions: Replace the inert atmosphere with an oxygen balloon and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the catalyst. The filtrate can be concentrated and the product purified by column chromatography.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
1Benzyl Alcohol58012Expected >90Expected >95
21-Phenylethanol58012Expected >85Expected >95

Note: The data in this table is hypothetical and serves as a target for experimental validation.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup & Analysis Ligand Ligand (this compound) Complex In situ Catalyst Complex Ligand->Complex Metal Metal Precursor (e.g., Cu(OAc)₂) Metal->Complex Solvent_prep Solvent (Toluene) Solvent_prep->Complex ReactionVessel Reaction at 80-100 °C Complex->ReactionVessel Substrate Substrate (e.g., Benzyl Alcohol) Substrate->ReactionVessel Oxidant Oxidant (O₂) Oxidant->ReactionVessel Product Product (e.g., Benzaldehyde) ReactionVessel->Product Workup Workup (Filtration, Concentration) Product->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (TLC, GC) Purification->Analysis G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II)Complex Ar-Pd(II)-X L Oxidative\nAddition->Pd(II)Complex Ligand\nExchange Ligand Exchange Pd(II)Complex->Ligand\nExchange HNR₂ AmineComplex Ar-Pd(II)-NR₂ L Ligand\nExchange->AmineComplex Reductive\nElimination Reductive Elimination AmineComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Product Ar-NR₂ Reductive\nElimination->Product

Sources

Application Notes and Protocols for the Formulation of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol is a phenolic compound characterized by an aminomethyl group ortho to the hydroxyl moiety and a 2-methylbutyl substituent at the para position. Phenolic compounds are a diverse class of molecules widely investigated for their potential biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[1][2] The presence of both a hydrogen-donating hydroxyl group and a basic dimethylamino group suggests that this molecule may exhibit a range of biological properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for various in vitro biological assays. The protocols outlined herein are designed to ensure the integrity, stability, and reproducibility of experimental results. We will delve into the rationale behind key experimental choices, from solvent selection to quality control measures, to empower researchers to confidently assess the biological potential of this and similar phenolic compounds.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of a compound is paramount for its effective formulation. This compound is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group and a basic tertiary amine. This dual functionality dictates its solubility, which is expected to be pH-dependent.[3][4]

Table 1: Predicted Physicochemical Properties and Solubility Profile

PropertyPredicted Value/BehaviorRationale and Formulation Considerations
Molecular Formula C₁₄H₂₃NO-
Molecular Weight 221.34 g/mol Essential for calculating molar concentrations.
Appearance Likely a solid at room temperature.[4]Visual inspection is a primary quality control check.
pKa (Phenolic OH) ~9-10At physiological pH (~7.4), the hydroxyl group will be predominantly protonated. In basic solutions, deprotonation increases water solubility.[3]
pKa (Amino Group) ~8-9In acidic solutions, the amino group will be protonated, forming a more water-soluble salt.[3]
Aqueous Solubility Low at neutral pH, higher at acidic and basic pH.[4]For aqueous-based assays, pH adjustment or the use of co-solvents may be necessary. The lowest solubility is expected at its isoelectric point.[3]
Organic Solvent Solubility Good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).[3]DMSO is a common choice for preparing high-concentration stock solutions for in vitro assays.

Quality Control for Compound Formulation

Robust quality control (QC) is the cornerstone of reliable and reproducible biological data.[][6] Before initiating any biological assay, it is crucial to establish the identity, purity, and stability of the test compound.

Recommended QC Procedures
  • Identity Verification : Confirm the chemical structure of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

  • Purity Assessment : Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC).[7] A purity level of ≥95% is generally recommended for biological screening.

  • Visual Inspection : Check for any visual inconsistencies in the physical appearance of the compound, such as discoloration or the presence of particulate matter.[8]

  • Stability Assessment : The stability of phenolic compounds in solution can be affected by pH, light, and temperature.[9] It is advisable to prepare fresh solutions for each experiment and to store stock solutions in amber vials at -20°C or -80°C to minimize degradation.[9] A change in color (e.g., to yellow or brown) can be an indicator of oxidation.[9]

Protocols for Stock Solution Preparation

The preparation of a stable and accurate stock solution is the first critical step in any biological assay.

Materials
  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol
  • Weighing the Compound : Accurately weigh a precise amount of this compound using a calibrated analytical balance.

  • Solvent Addition : Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution : Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but care should be taken to avoid degradation.[3]

  • Aliquoting and Storage : Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[9]

Experimental Workflow for Biological Assays

The following diagram illustrates a general workflow for evaluating the biological activity of this compound.

Experimental Workflow cluster_Formulation Compound Formulation cluster_Assays Biological Assays cluster_Analysis Data Analysis QC Quality Control (Purity, Identity) Stock Stock Solution Preparation (DMSO) QC->Stock Antioxidant Antioxidant Assays (DPPH, ABTS) Stock->Antioxidant Working Solutions Antimicrobial Antimicrobial Assays (MIC Determination) Stock->Antimicrobial Working Solutions Cytotoxicity Cytotoxicity Assays (MTT, LDH) Stock->Cytotoxicity Working Solutions IC50 IC50/EC50 Calculation Antioxidant->IC50 MIC_val MIC Value Determination Antimicrobial->MIC_val CC50 CC50 Calculation Cytotoxicity->CC50

Caption: General workflow for the formulation and biological evaluation of the test compound.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Materials
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol
  • DPPH Solution Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Serial Dilutions : Prepare a series of dilutions of the this compound stock solution in methanol.

  • Assay Procedure :

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the compound dilutions to the respective wells.

    • For the control, add 100 µL of methanol instead of the compound solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity for each concentration.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12][13] This protocol uses the broth microdilution method.[14][15]

Materials
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Protocol
  • Inoculum Preparation : Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[16]

  • Compound Dilutions : Prepare two-fold serial dilutions of this compound in MHB in a 96-well plate.

  • Inoculation : Add the standardized bacterial inoculum to each well.[12]

  • Controls : Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Protocol: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[17]

Materials
  • Target cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Opaque-walled 96-well plates

  • Microplate reader

Protocol
  • Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment : Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[17]

  • Controls : Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with a lysis buffer (maximum LDH release)[18]

    • Medium only (background)[17]

  • Supernatant Transfer : Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[18]

  • LDH Reaction : Add the LDH reaction mixture from the kit to each well and incubate at room temperature, protected from light, for the time specified in the kit's protocol (typically up to 30 minutes).[18][19]

  • Measurement : Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]

  • Calculation : Calculate the percentage of cytotoxicity for each concentration relative to the controls.

Data Analysis and Interpretation

The results from the biological assays should be analyzed to determine key parameters such as IC₅₀ (half-maximal inhibitory concentration) for antioxidant and cytotoxic activities, and the MIC value for antimicrobial activity.

Table 2: Data Analysis Parameters

AssayParameterDescription
DPPH Assay IC₅₀The concentration of the compound that scavenges 50% of the DPPH radicals.
Antimicrobial Assay MICThe minimum inhibitory concentration of the compound against the tested microorganisms.[13]
LDH Cytotoxicity Assay CC₅₀The concentration of the compound that causes 50% cell death.

Conclusion

The successful evaluation of the biological potential of this compound hinges on its proper formulation and the use of robust, well-controlled assays. The protocols and guidelines presented here provide a solid foundation for researchers to begin their investigations. By adhering to principles of scientific integrity, including rigorous quality control and careful experimental design, the scientific community can generate reliable and meaningful data that will contribute to the understanding of the therapeutic potential of this and other novel phenolic compounds.

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. Retrieved from [Link]

  • Nicoletti, M. (2003). Assessment of phenolic compounds in biological samples. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • MSC. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC. Retrieved from [Link]

  • Tariq, M., & Vashisht, R. (2023). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Elmastas, M., & Gulcin, I. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Zhang, Q. W., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved from [Link]

  • Zielinska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • 503Pharma. (2025). Top 5 Quality Control Methods for Compounding Pharmacies. Retrieved from [Link]

  • Khoddami, A., et al. (2013). Strategies for preparation and characterization of phenolic samples from plant materials. ResearchGate. Retrieved from [Link]

  • Oancea, S., et al. (2022). Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. MDPI. Retrieved from [Link]

  • Allen, L. V. (2020). Chapter 8: Quality Control. PharmacyLibrary. Retrieved from [Link]

  • LEKSA. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. Retrieved from [Link]

Sources

"developing analytical methods for 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol quantification"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated LC-MS/MS Method for the Quantification of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol in Human Plasma

Abstract

This document details a robust, sensitive, and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound, a novel phenolic compound, in human plasma. The analyte's amphiphilic nature, possessing both a basic tertiary amine and an acidic phenol, presents unique challenges for extraction and chromatography. This protocol utilizes a mixed-mode solid-phase extraction (SPE) for efficient sample cleanup and concentration. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The method is validated according to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic and drug metabolism studies.[1][2][3][4][5][6]

Scientific Rationale & Method Design

The target analyte, this compound, is a substituted phenol with a calculated molecular weight of 235.37 g/mol (C₁₅H₂₅NO). Its structure dictates the analytical strategy:

  • Phenolic Group: Weakly acidic, provides a site for potential conjugation in metabolic studies, and possesses a chromophore.

  • Tertiary Amine (Dimethylamino): A basic functional group (pKa ~9-10) that is readily protonated. This makes the molecule ideal for positive ion electrospray ionization (ESI+), a highly sensitive technique for nitrogen-containing compounds.

  • Alkyl Chain (2-methylbutyl): Confers significant hydrophobicity, enabling strong retention on reversed-phase chromatographic media.

The combination of a hydrophilic, ionizable amine and a hydrophobic alkyl-phenol structure makes the molecule amphiphilic. This property requires a careful balance of pH and solvent polarity during sample preparation and chromatography to ensure consistent recovery and sharp peak shapes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was selected as the definitive technique due to its superior sensitivity and selectivity for analyzing complex biological matrices.[7][8]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): Structurally similar stable-isotope labeled analyte (e.g., D6-2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol) or a compound with similar physicochemical properties.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade, ~99%), Ammonium Hydroxide (ACS Grade)

  • Biological Matrix: Pooled Human Plasma (K₂EDTA as anticoagulant)

  • SPE Cartridges: Mixed-Mode Cation Exchange Polymer-Based SPE Cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL)

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10.0 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve (0.1 to 100 ng/mL): Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentrations: Low (0.3 ng/mL), Medium (8 ng/mL), and High (80 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The mixed-mode SPE protocol leverages both reversed-phase and ion-exchange interactions for superior cleanup of amphiphilic compounds from plasma.[9][10][11][12][13]

SPE_Workflow cluster_0 SPE Protocol p1 1. Condition p2 2. Equilibrate p1->p2 1 mL Methanol p3 3. Load p2->p3 1 mL Water p4 4. Wash 1 (Polar) p3->p4 Plasma Sample (pre-treated with 2% Formic Acid) p5 5. Wash 2 (Non-Polar) p4->p5 1 mL 2% Formic Acid p6 6. Elute p5->p6 1 mL Acetonitrile p7 Evaporate & Reconstitute p6->p7 1 mL 5% NH4OH in Acetonitrile Validation_Workflow cluster_core Core Validation Parameters cluster_additional Additional Performance Metrics Selectivity Selectivity & Specificity LOQ Limit of Quantification (LOQ) Selectivity->LOQ Linearity Linearity & Range Linearity->LOQ Accuracy Accuracy Stability Stability (Freeze-Thaw, Bench-Top) Accuracy->Stability Precision Precision (Intra- & Inter-day) Recovery Extraction Recovery & Matrix Effect Precision->Recovery Method Developed LC-MS/MS Method Method->Selectivity Method->Linearity Method->Accuracy Method->Precision

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mannich Reaction Yields for 4-Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into optimizing the Mannich reaction for 4-substituted phenols. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction with a 4-substituted phenol?

The Mannich reaction is a three-component condensation that aminomethylates an active hydrogen position on a nucleophile.[1][2] In the case of a phenol, the electron-rich aromatic ring acts as the nucleophile.[3] The reaction proceeds in two primary stages:

  • Iminium Ion Formation: An amine (primary or secondary) reacts with formaldehyde to form a highly electrophilic iminium ion.[1][4][5][6] This step is often acid-catalyzed.

  • Electrophilic Aromatic Substitution: The phenol's aromatic ring attacks the iminium ion. The hydroxyl group is a strong ortho, para-director, significantly activating these positions for electrophilic attack.[3]

Since the para-position is already occupied in a 4-substituted phenol, the aminomethyl group is directed exclusively to the ortho-positions (adjacent to the hydroxyl group).

Q2: How does the electronic nature of the 4-substituent influence the reaction?

The substituent at the C4 position has a profound impact on the nucleophilicity of the phenol and, consequently, the reaction rate and yield.

  • Electron-Donating Groups (EDGs) like alkyl (-CH₃), alkoxy (-OCH₃), or hydroxyl (-OH) groups increase the electron density of the aromatic ring, making it more nucleophilic. This generally leads to faster reaction rates and higher yields.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or acyl (-COCH₃) groups decrease the ring's electron density.[7] This deactivation makes the phenol less reactive, often requiring more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) to achieve a satisfactory yield.[7]

Q3: What are the primary side reactions or byproducts I should be aware of?

With the para-position blocked, the main side reactions involve the two available ortho-positions:

  • Bis-aminomethylation: If the stoichiometry is not carefully controlled, a second Mannich reaction can occur at the other ortho-position (C6), leading to the formation of a 2,6-disubstituted product.

  • Polymerization/Resinification: Phenols, especially highly activated ones, can react with formaldehyde to form phenolic resins, leading to complex, often insoluble mixtures and low yields of the desired product.[8] This is particularly problematic under harsh conditions.

  • Aminal Formation: In some cases, the amine and formaldehyde can form a cyclic aminal, which can act as a precursor in the reaction.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve problems.

Problem 1: Low or No Yield of the Desired ortho-Mannich Base

Q: My reaction with 4-chlorophenol has stalled, and TLC analysis shows mostly unreacted starting material. What are the most common causes and how can I fix this?

A: A low or non-existent yield is a frequent issue that can typically be traced back to reagent quality, reaction conditions, or stoichiometry. A systematic approach is the best way to troubleshoot this problem.[10][11]

Causality & Solutions:

  • Reagent Inactivity (Especially Formaldehyde Source):

    • The Problem: Paraformaldehyde, a common formaldehyde source, can depolymerize over time or if stored improperly, reducing its reactivity.[10] Aqueous formaldehyde (formalin) can also degrade.

    • The Solution: Always use fresh, high-quality paraformaldehyde.[10] If you suspect your source is old, perform a small-scale test reaction with a known reactive phenol (like p-cresol) to verify its efficacy. Alternatively, using a pre-formed iminium salt like Eschenmoser's salt can provide a more reliable source of the electrophile.[4]

  • Sub-Optimal Reaction Conditions:

    • The Problem: The conditions may not be energetic enough to overcome the activation barrier, especially for phenols with electron-withdrawing groups.

    • The Solution:

      • Temperature: While starting at room temperature is often advised to minimize side products, unreactive phenols may require heating.[12] Refluxing in a suitable solvent like ethanol or dioxane can significantly increase the reaction rate.[9]

      • Solvent Choice: Protic solvents like ethanol or methanol are excellent choices as they help stabilize the iminium ion intermediate.[10][12] In some cases, solvent-free conditions at elevated temperatures have been shown to be highly effective.[13]

      • Reaction Time: Mannich reactions can be slow. Ensure the reaction has been allowed to run for a sufficient period (from a few hours to overnight) by monitoring its progress with TLC.[10]

  • Incorrect Stoichiometry:

    • The Problem: The molar ratios of the three components are critical. An excess or deficiency of one component can halt the reaction or promote side products.

    • The Solution: A common starting point is a 1:1:1 molar ratio of phenol, amine, and formaldehyde. For less reactive phenols, a slight excess (e.g., 1.2 equivalents) of the amine and formaldehyde may help drive the reaction to completion.

Below is a logical workflow to diagnose the root cause of a low-yield Mannich reaction.

LowYieldTroubleshooting start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check paraform_ok Is Paraformaldehyde Fresh? reagent_check->paraform_ok amine_ok Is Amine Pure & Dry? paraform_ok->amine_ok Yes failure Still Low Yield Consider Alternative Catalyst paraform_ok->failure No -> Replace phenol_ok Is Phenol Pure? amine_ok->phenol_ok Yes amine_ok->failure No -> Purify conditions_check Step 2: Optimize Conditions phenol_ok->conditions_check Yes phenol_ok->failure No -> Purify temp_increase Increase Temperature (e.g., Reflux) conditions_check->temp_increase time_extend Extend Reaction Time (Monitor by TLC) temp_increase->time_extend solvent_change Change Solvent (e.g., Ethanol, Dioxane) time_extend->solvent_change stoich_check Step 3: Adjust Stoichiometry solvent_change->stoich_check adjust_ratio Use Slight Excess of Amine/Formaldehyde (1.2 eq) stoich_check->adjust_ratio success Yield Improved adjust_ratio->success

Caption: A workflow for troubleshooting low-yield Mannich reactions.

Problem 2: Formation of 2,6-bis(aminomethyl) Side Product

Q: My reaction with p-cresol is producing a significant amount of a second, less polar product, which I suspect is the disubstituted Mannich base. How can I improve the selectivity for the monosubstituted product?

A: This is a classic selectivity challenge. The initial monosubstituted product is still an activated phenol and can undergo a second aminomethylation at the remaining ortho position.

Causality & Solutions:

  • Stoichiometry:

    • The Problem: Using an excess of the amine and formaldehyde strongly favors the formation of the 2,6-disubstituted product.

    • The Solution: Carefully control the stoichiometry. Use the 4-substituted phenol as the limiting reagent. A ratio of Phenol:Amine:Formaldehyde of 1:1:1 or even slightly less of the amine and formaldehyde (e.g., 1:0.95:0.95) can significantly favor mono-substitution.

  • Reaction Time and Temperature:

    • The Problem: Longer reaction times and higher temperatures provide more opportunity for the second, slower substitution to occur.

    • The Solution: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed but before a significant amount of the disubstituted product has formed. Running the reaction at a lower temperature can also increase selectivity.

  • Order of Addition:

    • The Problem: Adding the phenol to a pre-formed mixture of amine and formaldehyde (high concentration of iminium ion) can lead to rapid, uncontrolled substitution.

    • The Solution: Try a reverse addition. Slowly add the formaldehyde solution to a mixture of the phenol and the amine. This keeps the instantaneous concentration of the iminium ion low, favoring the more reactive starting phenol over the slightly less reactive monosubstituted product.

ParameterTo Favor Mono-substitution (2-Product)To Favor Di-substitution (2,6-Product)Rationale
Phenol:Amine:CH₂O Ratio 1 : (0.9-1.0) : (0.9-1.0)1 : >2.2 : >2.2Limiting the amine/formaldehyde starves the reaction after the first substitution.
Temperature Lower (e.g., Room Temp to 50°C)Higher (e.g., Reflux)The second substitution has a higher activation energy; lower temps favor the initial reaction.
Reaction Time Shorter (Monitor by TLC)Longer (Drive to completion)Prevents the slower second substitution from occurring.
Order of Addition Slow addition of formaldehydeAll components mixed at onceMaintains a low concentration of the reactive iminium electrophile.
Problem 3: Difficulty in Product Purification

Q: My crude product is an oily, complex mixture, and I'm struggling to isolate the pure Mannich base by crystallization or column chromatography.

A: Mannich bases are, by nature, basic and can be challenging to purify. Their polarity and potential to streak on silica gel are common issues.

Causality & Solutions:

  • Work-up Procedure:

    • The Problem: A simple organic extraction may not be sufficient to remove unreacted amine or other basic impurities.

    • The Solution: Employ an acid-base work-up.

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute acid solution (e.g., 1M HCl). The basic Mannich product and any unreacted amine will move into the aqueous layer as their hydrochloride salts.

      • Wash the organic layer to remove non-basic impurities.

      • Basify the aqueous layer carefully with a base (e.g., NaHCO₃ or dilute NaOH) to a pH > 9.

      • Extract the free Mannich base back into an organic solvent.

      • Wash with brine, dry over Na₂SO₄, and concentrate. This procedure provides a significantly cleaner product.

  • Purification Technique:

    • The Problem: The basic amine functionality can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.

    • The Solution:

      • Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1%). This neutralizes the acidic sites and improves chromatography.

      • Recrystallization: If the product is a solid, recrystallization is often the best method. Experiment with different solvent systems. A common choice is an ethanol/water or ethanol/acetone mixture.[10]

Experimental Protocols
Protocol 1: Optimized General Procedure for ortho-Aminomethylation of a 4-Substituted Phenol

This protocol is a robust starting point for a moderately activated phenol like p-cresol. Adjustments to temperature and time may be necessary for other substrates.

Reactants:

  • 4-Cresol (1.0 eq)

  • Dimethylamine (as a 40% aqueous solution, 1.05 eq)

  • Formaldehyde (as a 37% aqueous solution, 1.05 eq)

  • Ethanol (Solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-cresol (e.g., 10.8 g, 100 mmol) in ethanol (100 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the dimethylamine solution (e.g., 11.8 mL, 105 mmol) dropwise while stirring, ensuring the temperature remains below 10°C.

  • To this cooled mixture, add the formaldehyde solution (e.g., 7.9 mL, 105 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Perform the acid-base work-up as described in the purification section above to isolate the crude product.

  • Purify the resulting oil or solid by vacuum distillation, column chromatography (on triethylamine-treated silica), or recrystallization (e.g., from ethanol/water).

This diagram helps in selecting the initial reaction conditions based on the electronic properties of the 4-substituent on the phenol.

ConditionSelection start Select 4-Substituted Phenol substituent_type Nature of 4-Substituent? start->substituent_type edg_conditions Strongly Activating (EDG) e.g., -OH, -OCH3 substituent_type->edg_conditions EDG neutral_conditions Moderately Activating e.g., -Alkyl, -Ph substituent_type->neutral_conditions Neutral/Weak EDG ewg_conditions Deactivating (EWG) e.g., -Cl, -Br, -COCH3 substituent_type->ewg_conditions EWG edg_protocol Conditions: - Low Temp (0°C to RT) - Shorter Time (1-4h) - Careful Stoichiometry (1:1:1) - Protic Solvent (Ethanol) edg_conditions->edg_protocol neutral_protocol Conditions: - RT to Mild Heat (50-80°C) - Moderate Time (4-8h) - Stoichiometry (1:1.05:1.05) - Protic Solvent (Ethanol) neutral_conditions->neutral_protocol ewg_protocol Conditions: - Higher Temp (Reflux) - Longer Time (>8h) - Excess Amine/CH₂O (1:1.2:1.2) - Consider Dioxane or Solvent-Free ewg_conditions->ewg_protocol

Caption: Decision tree for initial Mannich reaction conditions.

References
  • Mannich reaction mechanism for phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]

  • Mannich Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Rivera, D. G., et al. (2022). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 27(15), 4995. Retrieved from [Link]

  • Sato, S., et al. (2010). Imines that React with Phenols in Water over a Wide pH Range. Journal of the American Chemical Society, 132(38), 13204–13206. Retrieved from [Link]

  • Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Plaquevent, J. C., et al. (2006). Solvent- and Catalyst-Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol- and Phenol-Iminodiacetic Acid Ligands. Synthetic Communications, 36(11), 1541-1548. Retrieved from [Link]

  • Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Tsimpos, K. (2016). Mannich condensation reaction problems? ResearchGate. Retrieved from [Link]

  • How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tredwell, M., & Tredwell, M. (2022). A study of the mannich reaction with. Brunel University Research Archive. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Purification of Phenolic Mannich Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenolic Mannich bases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these versatile compounds. Phenolic Mannich bases, characterized by their β-amino-carbonyl structure, are pivotal in medicinal chemistry and materials science.[1][2][3][4][5] However, their purification can be intricate due to their unique physicochemical properties, including basicity, potential for zwitterion formation, and susceptibility to degradation.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. The methodologies and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Initial Work-up and Removal of Starting Materials

The initial purification steps are critical for removing unreacted starting materials and catalysts, which can interfere with subsequent, more refined purification techniques.

Q1: My reaction mixture is complex. What is the most effective initial clean-up strategy to remove unreacted phenol, aldehyde, and amine?

A1: An acid-base extraction is the most robust and commonly employed method for the initial purification of Mannich bases.[6][7][8] This technique leverages the basicity of the Mannich base to separate it from acidic (phenolic) and neutral impurities.

Causality Behind the Choice:

The amino group in the Mannich base is basic and can be protonated by an acid to form a water-soluble salt.[6][7][8] In contrast, unreacted starting materials like non-phenolic aldehydes and other neutral byproducts will remain in the organic phase. While the starting phenol is acidic, its pKa is typically higher than that of a carboxylic acid, allowing for selective extraction.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated Mannich base will move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat this extraction two to three times to ensure complete transfer of the Mannich base.

  • Separation of Layers: Combine the aqueous layers containing the protonated Mannich base. The organic layer can be discarded or processed further if it contains valuable non-basic compounds.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) with stirring until the solution is basic (pH > 8). This deprotonates the Mannich base, causing it to precipitate if it is a solid or to form a separate organic layer that can be extracted.

  • Extraction of Free Base: Extract the now neutral Mannich base back into an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude, but significantly purified, Mannich base.

Q2: How do I effectively remove the catalyst after the reaction is complete?

A2: The method for catalyst removal is contingent on the nature of the catalyst used in the Mannich reaction.

  • Homogeneous Acid or Base Catalysts: These are typically removed during the aqueous work-up (acid-base extraction) as described in Q1.[6]

  • Heterogeneous Catalysts: These can be simply removed by filtering the reaction mixture before the work-up.[6]

  • Organocatalysts: Many organocatalysts can be removed by extraction during the work-up.[6]

II. Chromatographic Purification Strategies

Column chromatography is a powerful technique for separating the phenolic Mannich base from closely related impurities. However, the unique properties of these compounds can present challenges.

Q3: My phenolic Mannich base is streaking or not moving on a silica gel column. What is causing this, and how can I fix it?

A3: This is a common issue arising from the interaction between the basic amino group of the Mannich base and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to irreversible adsorption, tailing, and poor separation.

Troubleshooting Strategies for Column Chromatography:
  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1% v/v). This deactivates the acidic sites on the silica gel, minimizing unwanted interactions and improving the elution profile of the basic Mannich base.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: For highly basic compounds, switching to a neutral or basic alumina column can be beneficial as it lacks the acidic silanol groups of silica.

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative, particularly for more polar Mannich bases. The separation is based on hydrophobicity, avoiding the issues associated with silica's acidity. A common mobile phase is a gradient of methanol or acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9][10]

  • Solvent System Optimization:

    • For normal-phase chromatography, consider using a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM).[11] Some researchers have found success using toluene in the mobile phase for aromatic compounds.[11]

    • A thorough evaluation of different solvent systems using Thin Layer Chromatography (TLC) is crucial before attempting column chromatography.[12]

Data Summary: Recommended Column Chromatography Conditions
Problem Recommended Solution Stationary Phase Mobile Phase Example
Streaking/Tailing on SilicaAdd a basic modifierSilica GelHexane/Ethyl Acetate with 0.5% Triethylamine
Compound Stuck on ColumnSwitch to a less acidic stationary phaseNeutral or Basic AluminaGradient of Ethyl Acetate in Hexane
Polar Mannich BaseUse reversed-phase chromatographyC18 SilicaGradient of Acetonitrile in Water with 0.1% Formic Acid
Q4: How can I effectively monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation.[12]

Step-by-Step Protocol: TLC Analysis
  • Spotting: Spot the crude mixture and the collected fractions onto a TLC plate (silica gel 60 F₂₅₄ is common).

  • Development: Develop the plate in a chamber saturated with the mobile phase used for the column chromatography.

  • Visualization: Visualize the spots under UV light (254 nm and/or 366 nm).[12] Staining with reagents like potassium permanganate or iodine can also be used to visualize compounds that are not UV-active.

  • Analysis: Compare the Rf values of the spots in the fractions to that of the pure compound (if available) and the crude mixture to determine which fractions contain the desired product.

III. Recrystallization for Final Purification

Recrystallization is often the final step to obtain a highly pure, crystalline phenolic Mannich base.

Q5: I am having difficulty finding a suitable solvent for the recrystallization of my phenolic Mannich base. What is the best approach?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Systematic Approach to Solvent Selection:
  • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Common solvents to try include ethanol, methanol, acetone, ethyl acetate, and toluene.[13][14]

  • Solvent Pair Method: If a single solvent is not effective, a two-solvent system is often successful. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent pairs include:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane[14]

    • Chloroform/Ethyl Acetate[15]

Q6: My compound "oils out" instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

Solutions for Oiling Out:
  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Lower the Saturation Temperature: Use a larger volume of solvent to ensure that the solution is not supersaturated at a temperature above the compound's melting point.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

  • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.

IV. Characterization of Purity

Confirming the purity of the final product is a critical step.

Q7: What analytical techniques should I use to confirm the purity and identity of my purified phenolic Mannich base?

A7: A combination of spectroscopic and chromatographic methods is essential for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The presence of characteristic signals, such as a singlet for the methylene bridge protons (Ar-CH₂-N), confirms the formation of the Mannich base.[16] The absence of impurity peaks in the spectra is a strong indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1][13]

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the phenolic -OH and the C-N bond.[1][13][15]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A single sharp peak on an HPLC chromatogram is a good indication of a pure compound.[10][17]

  • Melting Point Analysis: A sharp melting point range is characteristic of a pure crystalline compound.

V. Advanced Troubleshooting Scenarios

Q8: My phenolic Mannich base is zwitterionic. How does this affect purification?

A8: Zwitterionic Mannich bases, which can occur if the phenol is sufficiently acidic to protonate the amino group internally, can be particularly challenging to purify due to their high polarity and low solubility in common organic solvents.

  • Purification Strategy: Ion-exchange chromatography can be a very effective technique for purifying zwitterionic compounds.[9] Alternatively, protecting the phenolic hydroxyl group before the Mannich reaction and deprotecting it afterward can circumvent the zwitterion issue, although this adds extra steps to the synthesis.

Q9: I suspect my Mannich base is decomposing during purification. What are the signs, and how can I prevent it?

A9: Mannich bases can be susceptible to retro-Mannich reactions (decomposition back to the starting materials) or elimination, especially under harsh acidic or basic conditions or at elevated temperatures.

  • Signs of Decomposition: The appearance of new spots on a TLC plate during work-up or chromatography that correspond to the starting materials.

  • Prevention:

    • Use mild acids and bases during extraction (e.g., dilute HCl, saturated NaHCO₃).[18][19]

    • Avoid excessive heat during solvent evaporation.

    • If using column chromatography, work quickly and avoid letting the compound sit on the column for extended periods.

VI. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a phenolic Mannich base.

PurificationWorkflow start Crude Reaction Mixture workup Acid-Base Extraction start->workup impurity_check1 Starting Materials Present? workup->impurity_check1 column_chrom Column Chromatography impurity_check2 Multiple Products/ Close-Spotting Impurities? column_chrom->impurity_check2 recrystallization Recrystallization oiling_out Compound 'Oils Out'? recrystallization->oiling_out characterization Purity & Identity Confirmation (NMR, MS, HPLC, MP) impurity_check1->column_chrom Yes purity_check Sufficiently Pure? impurity_check1->purity_check No impurity_check2->recrystallization No troubleshoot_column Troubleshoot Column: - Add Base Modifier - Change Stationary Phase - Optimize Solvents impurity_check2->troubleshoot_column Yes purity_check->recrystallization No purity_check->characterization Yes oiling_out->purity_check No troubleshoot_recrys Troubleshoot Recrystallization: - Slower Cooling - Use Solvent Pair - Scratch/Seed oiling_out->troubleshoot_recrys Yes troubleshoot_column->column_chrom troubleshoot_recrys->recrystallization

Caption: Decision workflow for phenolic Mannich base purification.

References

  • Abdel Karim M, Talal S, Khalid M.S. Synthesis and characterization of some antimicrobial phenolic Mannich bases. International Journal of Research in Pharmacy and Pharmaceutical Sciences. 2017;2(4):41-44.
  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Asian Journal of Research in Chemistry. 2012;5(1):88-91.
  • Study of reactions of two Mannich bases derived of 4′-hydroxychalcones with glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS analysis.
  • Abdullahi, M. A., et al. Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia, 2019, 33(2), 341-348.
  • Acid-Base Extraction. University of California, Los Angeles.
  • Acid–base extraction. Wikipedia.
  • Roman, G., et al. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 2013, 58(2), 157-165.
  • Dimmock, J. R., et al. Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central, 2017.
  • Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia. 2019, 33(2), 341-348.
  • Mannich reaction. Wikipedia.
  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • Acid-Base Extraction. Chemistry LibreTexts. 2022.
  • Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone.
  • Acid-Base Extraction. Chemistry LibreTexts. 2022.
  • Purification of phenolic flavanoids with flash chromatography.
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Taylor & Francis Online. 2014.
  • Phenolic Structure and Colour in Mannich Reaction Products.
  • Mannich Reaction. Chemistry LibreTexts. 2023.
  • TLC in the Analysis of Plant M
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Chapter V Mannich bases and phosphosulphurized Mannich bases: synthesis, characterization and performance evaluation as potential lube oil additives. NBU-IR.
  • Catechol-derived Mannich bases: radical regulatory properties, cytotoxicity and interaction with biomolecules. Taylor & Francis Online.
  • Chemometrics-Based Approach to Analysis of Phenolic Fingerprints of Red and Sugar Maple Bud Extracts. Austin Publishing Group.
  • Column chromatography of phenolics?
  • Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies.
  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics. 2022;12(4-S):162-174.
  • Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities. 2018;2(2):19-22.
  • Trouble with Column Chrom
  • Reagents & Solvents: Solvents for Recrystalliz
  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC - PubMed Central.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Genomic DNA Purification Support—Troubleshooting. Thermo Fisher Scientific.

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Technical Support Center: Investigating the Degradation of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Disclaimer: 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol is a molecule with limited publicly available data regarding its degradation. This guide is therefore structured to provide a robust framework for investigating the degradation pathways of novel phenolic compounds with similar structural motifs. The principles, protocols, and troubleshooting advice are based on established knowledge of drug metabolism and degradation science.

Introduction: Understanding the Molecule

The subject molecule, this compound, possesses three key structural features that will dictate its degradation profile:

  • A Phenolic Hydroxyl Group: This group is susceptible to oxidation and conjugation (e.g., glucuronidation, sulfation). Phenolic compounds are known to be sensitive to oxidative conditions.[1][2][3][4]

  • A Tertiary Benzylic Amine: The dimethylamino group is a target for N-demethylation and N-oxidation. The benzylic position (the CH2 group linking the amine to the benzene ring) is also a potential site for hydroxylation.

  • An Alkyl Side Chain: The 2-methylbutyl group may undergo various forms of oxidation along its carbon chain.

Understanding these potential "soft spots" is the first step in designing experiments to elucidate the degradation pathways and ensure the stability and safety of a potential drug candidate.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when studying the degradation of a novel compound like this?

A1: The most effective starting point is a forced degradation study , also known as stress testing.[5][6][7][8] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. The goal is not to mimic real-world storage but to rapidly generate potential degradation products, which helps in developing a stability-indicating analytical method.[8] According to FDA and ICH guidelines, these studies are typically performed during Phase III of regulatory submission but are invaluable for early-stage development.[6][7][8]

Q2: What are the most probable degradation pathways I should anticipate?

A2: Based on the structure, the primary pathways to investigate are:

  • Oxidation: This is a major degradation route for phenols.[2][9] Look for the formation of quinone-type structures from the phenol ring and N-oxides from the tertiary amine. Advanced oxidation processes can lead to complete mineralization to CO2 and H2O.[10]

  • Hydrolysis: While the core structure lacks obvious hydrolyzable groups like esters or amides, stress testing under acidic and basic conditions is still crucial to test the overall stability. The benzylic C-N bond can sometimes be susceptible under harsh conditions.

  • Photodegradation: Aromatic and phenolic compounds can absorb UV light, leading to photolytic degradation.[11][12][13] The extent of degradation depends on the wavelength and chemical structure.[11]

  • Metabolic Transformation (In Vitro): If the compound is a drug candidate, in vitro metabolism studies are essential. Key transformations to expect are:

    • Phase I: N-demethylation of the dimethylamino group, hydroxylation of the alkyl chain or benzylic position, and oxidation of the phenol.

    • Phase II: Glucuronidation or sulfation of the phenolic hydroxyl group. Hepatocytes are an excellent model for studying both Phase I and II metabolism.[14][15][16]

Q3: Which analytical techniques are best suited for this analysis?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, is the gold standard.[17][18][19] LC is used to separate the parent compound from its degradation products, while MS provides molecular weight and fragmentation data crucial for structural elucidation.[17][19][20] The use of UPLC can offer faster and higher-resolution separations.

Visualizing Potential Degradation

The following diagram illustrates the likely sites of metabolic and chemical degradation on the core structure.

Caption: Predicted sites of metabolic and chemical degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experimental work.

Guide 1: Issues with Forced Degradation Studies
Problem / Observation Potential Cause(s) Recommended Solution(s)
No degradation observed under any stress condition. 1. Compound is highly stable. 2. Stress conditions are too mild. 3. Incorrect concentration used.1. Increase severity of conditions (e.g., higher temperature, longer exposure, stronger acid/base/oxidant concentration).[21] 2. Ensure conditions exceed those of accelerated stability testing (e.g., >40°C).[21] 3. Confirm drug concentration is appropriate (typically 1 mg/mL is recommended).[5]
>20% degradation observed immediately or under all conditions. 1. Compound is highly labile. 2. Stress conditions are too harsh.1. Reduce the duration, temperature, or reagent concentration. Analyze samples at earlier time points. 2. The goal is to achieve 5-20% degradation to see primary degradants, not complete destruction.[5][6][21]
Poor mass balance in the chromatogram (sum of all peaks <95%). 1. Degradants are not UV-active. 2. Degradants are volatile. 3. Degradants are precipitating out of solution. 4. Degradants are not eluting from the LC column.1. Use a mass spectrometer (MS) or a universal detector like a Charged Aerosol Detector (CAD) in addition to UV. 2. Consider headspace GC-MS if volatile products are suspected. 3. Visually inspect samples for precipitation. Adjust solvent if necessary. 4. Modify the LC gradient to include a stronger solvent wash at the end of the run.
Results are not reproducible between experiments. 1. Inconsistent preparation of stress samples. 2. Variable termination of the degradation reaction. 3. Analytical instrument variability.1. Use precise volumes and concentrations. Ensure temperature is controlled and monitored. 2. Neutralize acidic/basic samples promptly and consistently to halt the reaction.[5] 3. Run a system suitability test before each analysis to ensure the LC-MS system is performing correctly.
Guide 2: Challenges in Metabolite Identification
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low signal or no detectable metabolites in in vitro assays. 1. Compound is metabolically stable. 2. Insufficient incubation time. 3. Test system (e.g., microsomes) has low activity. 4. Ion suppression in the MS source due to matrix components.1. This is a valid result. Consider using a different test system (e.g., hepatocytes if microsomes were used).[22] 2. Extend incubation time points (e.g., up to 4 hours).[23] 3. Always include a positive control compound with known metabolic turnover to verify system activity.[24] 4. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). Dilute the sample.
Cannot differentiate between isomeric metabolites (e.g., hydroxylation at different positions). 1. MS/MS fragmentation is identical for both isomers. 2. Isomers are co-eluting from the LC column.1. This is a limitation of MS. Isolation of the metabolite followed by NMR analysis may be required for definitive identification. 2. Optimize the LC method. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18), a shallower gradient, or a different mobile phase pH to improve separation.
Unusual or unexpected mass shift observed. 1. Formation of an unexpected conjugate or adduct. 2. Dimerization or polymerization of the parent compound. 3. Complex multi-step degradation pathway.1. Check for adducts with buffer components, glutathione (in S9/hepatocytes), or solvents. 2. This is common with phenolic compounds under oxidative stress. Check for peaks at 2x the parent mass. 3. Use high-resolution MS to obtain an accurate mass and predict the elemental composition. This is a critical first step in solving unknown structures.[17]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products under various stress conditions to support the development of a stability-indicating method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Dispense the stock solution into separate vials for each condition.

    • Acid Hydrolysis: Add 1N HCl to the drug solution to a final concentration of 0.1N HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 1N NaOH to the drug solution to a final concentration of 0.1N NaOH. Incubate at 60°C.

    • Oxidation: Add 30% H₂O₂ to the drug solution to a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution vial in an oven at 80°C.

    • Photodegradation: Expose the stock solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt hours/m².[8] Run a dark control wrapped in foil alongside.

  • Time Points: Withdraw aliquots at initial (T=0), 2, 4, 8, and 24 hours (or as appropriate).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilute immediately with the mobile phase.

  • Analysis: Analyze all samples by a suitable LC-MS/MS method. Compare stressed samples to a T=0 control to identify new peaks. Aim for 5-20% degradation of the parent compound.[5][6]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of Phase I metabolism of the compound.

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes. Thaw on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Phosphate Buffer: 0.1 M, pH 7.4.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, microsomes (to a final concentration of 0.5 mg/mL), and the test compound (final concentration 1 µM) at 37°C for 5 minutes.[25]

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[22]

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples, then centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life (t½).

Workflow and Troubleshooting Visualization

The following diagrams provide a high-level overview of the investigation workflow and a decision tree for troubleshooting unexpected results.

Investigation_Workflow start Start: Novel Compound forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating LC-MS Method forced_deg->method_dev met_stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) method_dev->met_stability id_products Identify Degradation Products & Metabolites via HRMS met_stability->id_products pathway Propose Degradation & Metabolic Pathways id_products->pathway end End: Characterized Profile pathway->end

Caption: Overall workflow for investigating degradation pathways.

Troubleshooting_Tree start Unexpected Peak in Chromatogram is_present Present in T=0 Control or Blank? start->is_present is_mass Does Mass Correspond to a Predicted Degradant/Metabolite? is_present->is_mass No impurity Result: Process Impurity or Reagent Adduct is_present->impurity Yes degradant Result: Likely Degradant. Proceed with Structure Elucidation. is_mass->degradant Yes unknown Result: Unknown. Investigate via HRMS for Elemental Composition. is_mass->unknown No

Caption: Decision tree for classifying an unexpected analytical peak.

References

  • Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. PubMed.
  • A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing.
  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academic Journals and Conferences.
  • PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Semantic Scholar.
  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Semantic Scholar.
  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR.org.
  • Forced degradation studies fda. Google.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. R&D Systems.
  • Forced Degradation Studies. MedCrave online.
  • (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Semantic Scholar.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. NIH.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH.
  • Mechanism of o-aminophenol metabolism in human erythrocytes. PubMed.
  • In vitro drug metabolism: for the selection of your lead compounds. Farma-CRO.
  • Metabolic Stability Assays. Merck Millipore.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate.
  • Metabolism of para-aminophenol by rat hepatocytes. PubMed - NIH.
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH.
  • Studies on the metabolism of o-aminophenol. Purification and properties of isophenoxazine synthase from Bauhenia monandra. PubMed.
  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC - NIH.
  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Para-aminophenol metabolism in an established cell line with liver-like functions.. Europe PMC.

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Technical Support Center: Enhancing the Solution Stability of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a substituted benzenol, this molecule possesses inherent structural motifs—specifically a phenol group and a tertiary amine (Mannich base)—that can be susceptible to degradation. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate these issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Foundational Concepts

Q1: What are the primary causes of instability for this compound in solution?

The instability of this compound primarily arises from its chemical structure. There are two key areas of concern:

  • Oxidation of the Phenolic Hydroxyl Group: The benzenol (phenol) moiety is electron-rich and highly susceptible to oxidation. This process can be initiated or accelerated by dissolved oxygen, metal ion contaminants, high pH, light exposure, and elevated temperatures. The electron-donating effects of the alkyl and dimethylaminomethyl substituents on the benzene ring can further increase this susceptibility.

  • pH-Dependent Degradation: The stability of phenolic compounds is strongly influenced by pH.[1][2][3] In alkaline (high pH) conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is significantly more electron-rich and, therefore, more rapidly oxidized than the protonated phenol.[3] Additionally, the tertiary amine has a pKa and its protonation state, which affects solubility and reactivity, is also pH-dependent.

Q2: My solution of this compound is changing color to yellow or brown. What is causing this?

This is a classic indicator of oxidative degradation. The phenolic ring is likely being oxidized to form quinone or quinone-like structures. These molecules contain extended conjugated systems that absorb light in the visible spectrum, resulting in the colored appearance. This is not merely a cosmetic issue; it signifies the degradation of your parent compound and the formation of impurities that could compromise your experimental results.

Below is a simplified representation of this oxidative pathway.

G cluster_main Simplified Phenol Oxidation Pathway Molecule This compound (Colorless) Quinone Oxidized Quinone-like Species (Yellow/Brown Color) Molecule->Quinone Oxidation Oxidants [O] (O₂, Metal Ions, Light, High pH) Oxidants->Molecule

Caption: General oxidation pathway of phenolic compounds.

Q3: How exactly does pH affect the stability of this compound?

The effect of pH is one of the most critical factors to control. Studies on various phenolic compounds consistently show that stability decreases as pH increases.[1][2][4]

  • Acidic to Neutral pH (e.g., pH 4-7): In this range, the phenolic hydroxyl group remains largely protonated (-OH). This form is relatively stable and less prone to rapid oxidation. Most phenolic compounds are found to be stable in this pH range.[5]

  • Alkaline pH (e.g., pH > 8): At higher pH, the equilibrium shifts towards the deprotonated phenoxide ion (-O⁻). This anion is highly susceptible to oxidation, leading to rapid degradation and discoloration. These pH-induced transformations are often irreversible.[1][2]

Therefore, maintaining a slightly acidic to neutral pH is a primary strategy for enhancing solution stability.

Troubleshooting Guide: Addressing Specific Issues

Q4: I'm observing rapid degradation in my stock solution, even at low temperatures. What immediate troubleshooting steps should I take?

Rapid degradation suggests one or more aggressive factors are at play. Follow this logical workflow to diagnose and solve the issue.

G Start Instability Observed (e.g., Color Change, HPLC Impurities) Check_pH Is the solution pH > 7? Start->Check_pH Check_Solvent Was the solvent deoxygenated? Check_pH->Check_Solvent No Action_pH Action: Buffer solution to pH 4-6.5. Check_pH->Action_pH Yes Check_Light Is the solution protected from light? Check_Solvent->Check_Light Yes Action_Solvent Action: Prepare fresh solution with degassed solvent (N₂ or Ar sparging). Check_Solvent->Action_Solvent No Check_Additives Is an antioxidant or chelator present? Check_Light->Check_Additives Yes Action_Light Action: Store in amber vials or wrap in foil. Check_Light->Action_Light No Action_Additives Action: Add antioxidant (e.g., Ascorbic Acid) and/or chelator (e.g., EDTA). Check_Additives->Action_Additives No End Re-evaluate Stability by HPLC Check_Additives->End Yes Action_pH->Check_Solvent Action_Solvent->Check_Light Action_Light->Check_Additives Action_Additives->End

Caption: A logical workflow for troubleshooting phenolic solution instability.

Q5: I suspect metal ion contamination is catalyzing degradation. How can I prevent this?

Trace metal ions (e.g., Fe³⁺, Cu²⁺) are potent catalysts for the oxidation of phenols. They can be introduced from glassware, spatulas, or buffer components.

Solution: Incorporate a chelating agent into your solutions.

  • Ethylenediaminetetraacetic acid (EDTA): This is the most common and effective choice. It sequesters metal ions, rendering them catalytically inactive.

  • Recommended Concentration: Start with a final concentration of 0.1-1 mM EDTA in your buffer or solvent system.

  • Best Practice: Use high-purity water (e.g., 18 MΩ·cm) and metal-free reagents whenever possible to minimize the source of contamination.

Q6: My compound is precipitating out of my aqueous buffer. What can I do?

Precipitation is a solubility issue, which for this molecule can be influenced by pH. The dimethylaminomethyl group is a weak base.

  • At lower pH: The amine group becomes protonated (-NH⁺-), which generally increases aqueous solubility.

  • At higher pH: The amine is in its neutral, free-base form, which is more lipophilic and less water-soluble.

Troubleshooting Steps:

  • Adjust pH: Cautiously lowering the pH might increase solubility by protonating the amine. However, be mindful of the stability of other components in your formulation.

  • Use Co-solvents: If pH adjustment is not an option, consider using a water-miscible organic co-solvent. Common choices include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG 300 or 400)

    • Dimethyl sulfoxide (DMSO) Start by replacing 5-10% of the aqueous vehicle with a co-solvent and adjust as needed. Note that changing the solvent system can also impact the compound's stability, so re-validation is necessary.[6]

Proactive Stabilization Strategies & Protocols

Q7: What is the best practice for preparing and storing a stock solution to maximize its shelf-life?

Following a robust protocol from the outset is the most effective way to ensure stability. This involves controlling the atmosphere, temperature, pH, and light exposure.

G Start Start: Prepare Stabilized Stock Step1 Step 1: Solvent Preparation Degas solvent (e.g., buffer pH 6.5) by sparging with N₂ or Argon for 20-30 min. Start->Step1 Step2 Step 2: Add Stabilizers Dissolve antioxidant (e.g., 0.5 mM Ascorbic Acid) and chelator (e.g., 0.1 mM EDTA) into the degassed solvent. Step1->Step2 Step3 Step 3: Compound Dissolution Weigh and dissolve the benzenol compound under an inert gas headspace. Step2->Step3 Step4 Step 4: Aliquoting Dispense into single-use aliquots in amber glass vials. Step3->Step4 Step5 Step 5: Final Purge & Seal Flush the headspace of each aliquot with inert gas before tightly sealing. Step4->Step5 Step6 Step 6: Storage Store frozen at ≤ -20°C. Protect from light. Step5->Step6

Caption: Experimental workflow for preparing a stabilized stock solution.

Q8: Which antioxidants are recommended for stabilizing this compound, and at what concentrations?

Antioxidants protect the compound by preferentially reacting with oxidative species.[7][8] The choice depends on the solvent system and downstream application.

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMAqueous, DMSO, EthanolHighly effective in aqueous systems. Can sometimes act as a pro-oxidant in the presence of unchelated metal ions, so co-use with EDTA is recommended.[9]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic Solvents (e.g., Ethanol, Propylene Glycol)Very effective in organic or lipid-based solutions. Less effective in purely aqueous systems.
Sodium Metabisulfite 0.01% - 0.1% (w/v)AqueousA strong reducing agent, but can be reactive with other formulation components. Test for compatibility.
Q9: How do I design a study to determine the optimal pH for my formulation?

A pH-stability screening study is essential for any new formulation.

Objective: To identify the pH at which this compound exhibits maximum stability.

Protocol: pH-Stability Screening

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Use buffers with sufficient capacity, such as citrate for acidic pH and phosphate for neutral/alkaline pH.

  • Sample Preparation: Prepare identical solutions of your compound (e.g., at 1 mg/mL) in each buffer.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each sample and analyze it using a stability-indicating HPLC method to determine the initial concentration and purity. This is your baseline. High-performance liquid chromatography (HPLC) is a frequently used technique for stability testing.[10][11]

  • Incubation: Store the remaining samples under controlled, accelerated conditions (e.g., 40°C in the dark).

  • Time-Point Analysis: Pull aliquots at predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks) and re-analyze by HPLC.

  • Data Analysis: For each pH, plot the percentage of the parent compound remaining versus time. The pH that shows the slowest rate of degradation is the optimal pH for stability.

Q10: How can I perform a forced degradation study to understand potential degradation products?

Forced degradation, or stress testing, is a critical step in drug development that helps identify likely degradation products and establish a stability-indicating analytical method.[11][12][13]

Objective: To intentionally degrade the compound under various stress conditions to produce and identify potential degradants.

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Create a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. Aim for 10-30% degradation of the active ingredient.[11]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 8-24 hours. (Base degradation is often faster for phenols).

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[13][14]

    • Thermal Degradation: Heat a solution at 70°C for 7 days.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method, typically HPLC with a UV-Vis (DAD/PDA) and/or Mass Spectrometry (MS) detector.[10][15] The goal is to develop a method that can separate the parent peak from all degradation product peaks.

Stress ConditionTypical ReagentTypical ConditionsPrimary Degradation Pathway Targeted
Acidic 0.1 - 1 N HCl60-80°C, 24-72hHydrolysis
Basic 0.1 - 1 N NaOHRoom Temp - 40°C, 8-48hHydrolysis, Oxidation
Oxidative 3-30% H₂O₂Room Temp, 24hOxidation
Thermal Heat60-80°CThermolysis
Photolytic LightICH Q1B specified light sourcePhotodegradation

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]

  • Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine. [Link]

  • Friedman, M., & Jürgens, H. S. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. American Chemical Society. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Uddin, M. N., et al. (2017). The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP). Oriental Journal of Chemistry. [Link]

  • Reyes-Díaz, A., et al. (2022). Contribution of Phenolic Compounds to Food Flavors: Strecker-Type Degradation of Amines and Amino Acids Produced by o- and p-Diphenols. Journal of Agricultural and Food Chemistry. [Link]

  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences. [Link]

  • Saravanan, A., et al. (2015). Metabolic pathways for the biodegradation of phenol. ResearchGate. [Link]

  • Agarry, S. E., & Solomon, B. O. (2008). Microbial Degradation of Phenolic Amino Acids. ResearchGate. [Link]

  • Nair, C. I., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. [Link]

  • Tariq, S., et al. (2009). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. ResearchGate. [Link]

  • Nageswari, A., et al. (2014). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Association of Pharmacy Professionals. [Link]

  • Al-Niamien, Y., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery. [Link]

  • Sýkora, D., et al. (2002). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. [Link]

  • Rios, N. S., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Molecules. [Link]

  • Rehman, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. [Link]

  • Fytterer, A. M., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • Rana, M. S., et al. (2025). Synthesis, Solvent Effects, and Nonlinear Optical properties Study of 2-Aminophenol-based Schiff bases. ResearchGate. [Link]

  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]

  • Manjbali, I., & Ali, A. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PubMed Central. [Link]

  • Belay, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • European Patent Office. (2011). STABILIZER OF ACETAMINOPHEN.
  • Stojkovic, D., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules. [Link]

  • PubChem. (n.d.). 2-(dimethylamino)ethyl 4-(butylamino)benzoate;4-[(1R) - PubChem. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. National Institutes of Health. [Link]

  • Kasar, P. (2025). A Comprehensive Review on Stability-Indicating RP-HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences. [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]422-8599/2023/5/m1642)

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Technical Support Center: Characterization of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the analysis of this molecule. Drawing upon foundational chemical principles and data from structurally related compounds, this guide offers troubleshooting advice, frequently asked questions, and detailed analytical protocols to ensure the integrity and accuracy of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the characterization of this compound, providing potential causes and actionable solutions.

Section 1.1: Purity and Impurity Profiling

Question: I'm observing multiple unexpected peaks in my HPLC/GC-MS analysis after synthesis. What are the likely impurities?

Answer:

The synthesis of this compound, likely via a Mannich reaction with 4-(2-methylbutyl)phenol, formaldehyde, and dimethylamine, can lead to several common impurities.[1]

  • Unreacted Starting Materials: The most common impurities are residual 4-(2-methylbutyl)phenol.

  • Positional Isomers: The dimethylaminomethyl group may add to the other ortho position (to form 2-[(Dimethylamino)methyl]-6-(2-methylbutyl)benzenol) or the para position relative to the alkyl group if the ortho position is sterically hindered.

  • Bis-alkylation Products: A significant side product can be the disubstituted 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol.[1]

  • Polymerization Products: Formaldehyde can polymerize or lead to methylene-bridged phenol impurities, especially under acidic conditions.

Troubleshooting Steps:

  • Re-evaluate Synthesis Conditions: Ensure precise stoichiometry. An excess of formaldehyde and dimethylamine can favor the formation of the bis-alkylation product.

  • Optimize Purification: Standard column chromatography on silica gel is a good starting point. However, the basicity of the dimethylamino group can cause peak tailing. Consider using a silica gel treated with triethylamine or using an alumina stationary phase.

  • Co-injection Analysis: If available, co-inject standards of the potential impurities (e.g., 4-(2-methylbutyl)phenol) to confirm their identity by retention time.

Question: My final product is showing signs of degradation, such as a color change to pink or brown. What is causing this and how can I prevent it?

Answer:

Phenolic compounds are susceptible to oxidation, which often results in the formation of colored quinone-type structures. The presence of the electron-donating alkyl and aminomethyl groups can enhance this susceptibility.

Preventative Measures:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store in amber vials or protect from light, as photo-oxidation can occur.

  • Antioxidant Addition: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if it does not interfere with downstream applications.

  • Solvent Choice: Use de-gassed solvents for preparing solutions.

Section 1.2: Isomer Differentiation

Question: How can I confirm the regiochemistry and rule out the presence of the 2,6-disubstituted isomer?

Answer:

Distinguishing between the desired monosubstituted product and the 2,6-disubstituted impurity is crucial and can be definitively achieved using NMR spectroscopy.

  • ¹H NMR Spectroscopy:

    • Expected for this compound: You should observe three distinct aromatic protons. The proton between the hydroxyl and aminomethyl groups will have a different chemical shift and coupling pattern compared to the other two protons on the ring.

    • Expected for 2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol: Due to symmetry, you will only observe two aromatic protons, likely as a singlet or a very narrow doublet. The integration of the dimethylamino protons (at ~2.1–2.3 ppm) will be double that of the desired product relative to the alkyl group protons.[1]

  • ¹³C NMR Spectroscopy: The number of aromatic carbon signals will differ. The monosubstituted product will show six distinct aromatic carbon signals, while the symmetric disubstituted product will show fewer due to symmetry.

Question: The 4-(2-methylbutyl) group has a chiral center. How can I determine if my sample is a single enantiomer or a racemic mixture?

Answer:

The presence of the stereocenter in the 2-methylbutyl side chain means the compound exists as a pair of enantiomers. Standard analytical techniques like HPLC and NMR will not distinguish between them.

Analytical Strategy for Enantiomeric Separation:

  • Chiral HPLC: This is the most direct method.

    • Column Selection: Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.

    • Mobile Phase Optimization: A typical mobile phase would be a mixture of hexane/isopropanol or hexane/ethanol, often with a basic additive like diethylamine (DEA) to improve peak shape for the basic analyte.

  • NMR with Chiral Shift Reagents: In the absence of a chiral HPLC method, you can use chiral lanthanide shift reagents (e.g., Eu(hfc)₃) to induce diastereomeric separation of the signals in the NMR spectrum, allowing for the potential quantification of the enantiomeric ratio.

Section 1.3: Spectroscopic and Chromatographic Issues

Question: I am seeing significant peak tailing in my reverse-phase HPLC analysis. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue for compounds containing basic amine groups like the dimethylamino group. This is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a buffer, such as 10-20 mM ammonium formate or ammonium acetate.

    • Adjust pH: Operate at a lower pH (e.g., 2.5-3.5 with formic acid or trifluoroacetic acid) to protonate the amine, which can sometimes improve peak shape. Conversely, operating at a higher pH (e.g., 8-10 with an appropriate buffer and a hybrid or polymer-based column stable at high pH) can deprotonate the silanols and the analyte, reducing interaction.

    • Add a Basic Modifier: A small amount of a competing base like triethylamine (TEA) or diethylamine (DEA) (0.1-0.5%) can be added to the mobile phase to block the active silanol sites.

  • Column Selection:

    • Use an End-Capped Column: Select a column with high-quality end-capping to minimize exposed silanols.

    • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity and better peak shape for basic compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

Proton Environment Predicted Chemical Shift (ppm) Notes
Aromatic-H~6.5 - 7.0Three distinct signals expected.
Phenolic-OHVariable (broad singlet)Dependent on solvent and concentration.
Ar-CH₂-N~3.5 - 3.8Singlet.
N-(CH₃)₂~2.2 - 2.4Singlet, integrates to 6H.
Alkyl Chain Protons~0.8 - 2.6Complex multiplet pattern.

Q2: What is the expected mass spectrometry fragmentation pattern?

In ESI-MS, you should primarily observe the protonated molecular ion [M+H]⁺. A common and diagnostic fragmentation pattern in the MS/MS spectrum would be the loss of the dimethylamino group, leading to a prominent benzylic carbocation fragment.

Q3: Is this compound soluble in common laboratory solvents?

Due to the phenolic hydroxyl group and the basic amine, the compound should be soluble in a range of organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Its solubility in nonpolar solvents like hexane will be lower. The hydrochloride or other salt form would be more soluble in water.

Part 3: Experimental Protocols and Workflows

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a robust HPLC method.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile:water.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of ~16 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of ~220 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (often several hundred to thousands).[2]

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

Diagram 1: Troubleshooting Workflow for Impurity Identification

This diagram outlines a logical workflow for identifying unknown peaks in a chromatogram.

G start Unexpected Peak in Chromatogram check_blanks Is the peak present in method blanks? start->check_blanks system_peak System Peak / Contamination (e.g., from mobile phase) check_blanks->system_peak Yes lcms_analysis Analyze by LC-MS to get molecular weight check_blanks->lcms_analysis No mw_match Does MW match a potential impurity? lcms_analysis->mw_match impurity_cat Potential Impurity Categories mw_match->impurity_cat Yes no_match Unknown Impurity (Requires further characterization, e.g., high-res MS, NMR) mw_match->no_match No starting_material Starting Material (4-(2-methylbutyl)phenol) impurity_cat->starting_material bis_product Bis-alkylation Product impurity_cat->bis_product isomer Positional Isomer impurity_cat->isomer confirm_id Confirm Identity (Co-injection with standard or NMR) impurity_cat->confirm_id G start Isomer Characterization Required isomer_type What type of isomer is suspected? start->isomer_type positional Positional Isomer (e.g., 2,6-disubstituted) isomer_type->positional stereo Stereoisomer (Enantiomers due to chiral center) isomer_type->stereo nmr_analysis Analyze by ¹H and ¹³C NMR positional->nmr_analysis chiral_hplc Analyze by Chiral HPLC stereo->chiral_hplc nmr_result Check aromatic proton count and carbon signal symmetry nmr_analysis->nmr_result hplc_result Observe for peak splitting into two enantiomer peaks chiral_hplc->hplc_result

Sources

Technical Support Center: Navigating Polymerization in Phenolic Mannich Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most common yet vexing challenges in synthetic chemistry: the prevention of polymerization during the Mannich reaction with phenols. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying mechanisms that lead to unwanted polymer formation and provide actionable, field-proven strategies to ensure the synthesis of clean, high-yield Mannich bases.

Frequently Asked Questions (FAQs)

Q1: What is the Mannich reaction in the context of phenols?

The Mannich reaction is a three-component condensation that facilitates the aminomethylation of an acidic proton. In the case of phenols, the electron-rich aromatic ring acts as the nucleophile, attacking an electrophilic iminium ion.[1][2] This iminium ion is generated in situ from the reaction of a non-enolizable aldehyde, typically formaldehyde, and a primary or secondary amine.[2][3] The hydroxyl group of the phenol strongly activates the ortho and para positions, making them susceptible to this electrophilic aromatic substitution.[1] Consequently, the reaction typically yields a mixture of ortho- and para-substituted aminomethylated phenols.[1]

Q2: Why is polymerization a significant side reaction in Mannich reactions with phenols?

Polymerization arises from the high reactivity of the components and the product itself. Several factors contribute to this issue:

  • High Reactivity of Formaldehyde: Formaldehyde is exceptionally reactive and can self-polymerize to form paraformaldehyde or react uncontrollably with the phenol.[4]

  • Multiple Reactive Sites on Phenol: The phenol ring, being highly activated by the hydroxyl group, has two ortho positions and one para position available for substitution. This can lead to multiple aminomethylations on the same ring.

  • Product Reactivity: The newly formed Mannich base, itself a substituted phenol, can sometimes be more reactive than the starting material. The aminomethyl group can further activate the ring, or if a primary amine is used, the resulting secondary amine on the product can react again with formaldehyde, leading to cross-linking and polymer formation.[4]

  • Phenol-Formaldehyde Resin Formation: The reaction conditions for the Mannich reaction (often involving heat and acid or base catalysis) are similar to those used for the synthesis of phenol-formaldehyde resins (Bakelite). This competing reaction pathway can lead to the formation of a complex, insoluble polymeric network.

Q3: What does the polymerization product typically look like?

Often, researchers describe the formation of an intractable, insoluble "tar" or resinous material that complicates product isolation and significantly reduces the yield of the desired Mannich base. This is a classic sign of uncontrolled polymerization.

Troubleshooting Guide: From Insoluble Tar to Pure Product

This section addresses specific experimental issues with a focus on causality and actionable solutions.

Issue 1: My reaction mixture has turned into an insoluble, tar-like substance.

Primary Cause: This is the most definitive sign of rampant polymerization, likely due to excessive reactivity and/or inappropriate reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Your Formaldehyde Source:

    • Aqueous Formalin (37% solution): While convenient, commercial formalin often contains methanol as a stabilizer to inhibit self-polymerization.[5][6] Methanol can interfere with the reaction. More importantly, the high concentration of formaldehyde in water can lead to rapid, uncontrolled reactions.

    • Paraformaldehyde: This is a solid polymer of formaldehyde.[5][6] To use it, it must be depolymerized by heating, often under basic conditions, to generate monomeric formaldehyde in situ.[6] This slow, controlled release of the reactive monomer can significantly suppress polymerization. It is the preferred source for many sensitive Mannich reactions.

  • Control the Reaction Temperature:

    • High temperatures accelerate all reactions, including the undesirable polymerization pathways.[4]

    • Solution: Begin the reaction at a low temperature (e.g., 0-10°C), especially during the addition of reagents.[1] After the initial addition, allow the reaction to slowly warm to room temperature and monitor its progress. Only apply heat if the reaction is sluggish, and do so cautiously.

  • Optimize Reagent Addition:

    • Adding all reagents at once creates a high concentration of reactive species, favoring polymerization.

    • Solution: Employ a slow, dropwise addition of one of the key components.[4] A common and effective strategy is to first mix the phenol and the amine in the chosen solvent, cool the mixture, and then slowly add the formaldehyde source. This maintains a low instantaneous concentration of the highly reactive iminium ion.

  • Solvent Selection is Crucial:

    • The choice of solvent can influence reaction rates and selectivity.

    • Solution: Protic solvents like ethanol are commonly used and can help to solvate the ionic intermediates.[1][7] In some cases, aprotic solvents may be employed, but solubility of all components must be considered. Running the reaction in a more dilute solution can also help to mitigate polymerization by reducing the frequency of intermolecular reactions.

Issue 2: I'm getting a complex mixture of products, including di- and tri-substituted phenols.

Primary Cause: The high nucleophilicity of the phenol ring makes it prone to multiple additions of the aminomethyl group.

Troubleshooting Steps:

  • Control Stoichiometry:

    • Using a large excess of formaldehyde and amine will drive the reaction towards multiple substitutions.

    • Solution: Carefully control the stoichiometry. Use the phenol as the limiting reagent or use only a slight excess (1.0-1.2 equivalents) of formaldehyde and the amine.

  • Consider Steric Hindrance:

    • If your phenol has bulky substituents near the ortho positions, this can sterically hinder multiple additions.

    • Solution: If derivatization is an option, consider using a phenol with a bulky ortho-substituent to direct the reaction to the para position and prevent further substitution. Alternatively, using a bulkier secondary amine can also disfavor multiple substitutions due to steric clash.

Issue 3: The reaction is very slow or doesn't proceed to completion.

Primary Cause: While avoiding polymerization is key, over-correction can lead to a reaction that is too slow. This can be due to insufficient activation or low reactivity of the starting materials.

Troubleshooting Steps:

  • pH Adjustment:

    • The formation of the iminium ion is often catalyzed by acid.[3] The subsequent electrophilic aromatic substitution can be sensitive to pH.

    • Solution: While strong acids can promote polymerization, a catalytic amount of a weak acid, like acetic acid, can sometimes facilitate the reaction without causing excessive side reactions.[3]

  • Use of a Pre-formed Iminium Salt:

    • For particularly stubborn reactions or when trying to avoid the use of free formaldehyde, a pre-formed and isolated iminium salt (e.g., Eschenmoser's salt) can be used.[4] This provides a clean, stoichiometric source of the electrophile and can lead to milder reaction conditions.[4]

Experimental Protocols

Protocol 1: Controlled Aminomethylation of 3,4-Dimethylphenol

This protocol is a representative example that employs controlled conditions to minimize polymerization.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylphenol (1.0 eq) in ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Amine Addition: Slowly add morpholine (1.0 eq) to the cooled solution.

  • Formaldehyde Addition: Dropwise, add an aqueous formaldehyde solution (37%, 1.0 eq) while vigorously stirring and maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the pure 4,5-dimethyl-2-(morpholinomethyl)phenol.[1]

Table 1: Troubleshooting Summary
Problem Observed Primary Cause Recommended Solutions
Formation of insoluble tar/polymerUncontrolled reactivity, high temperatureUse paraformaldehyde; maintain low temperature (0-10°C); slow, dropwise addition of reagents; use more dilute conditions.
Complex mixture (di/poly-substitution)High reactivity of phenol ringUse stoichiometric amounts of reagents (1.0-1.2 eq); consider sterically hindered substrates or amines.
No or slow reactionInsufficient activationAdd a catalytic amount of a weak acid (e.g., acetic acid); consider using a pre-formed iminium salt like Eschenmoser's salt.
Low YieldA combination of the above issuesSystematically optimize conditions starting with temperature control and slow addition, followed by reagent stoichiometry and solvent choice.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction versus the problematic polymerization pathway.

Desired Mannich Reaction Pathway

Mannich_Reaction Amine Amine (R2NH) Iminium Iminium Ion [CH2=NR2]+ Amine->Iminium Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Product Mannich Base (Aminomethylated Phenol) Iminium->Product Phenol Phenol Phenol->Product Electrophilic Aromatic Substitution

Caption: The desired pathway for the Mannich reaction with phenols.

Competing Polymerization Pathway

Polymerization_Pathway cluster_reactants High Concentration of Reactants cluster_products Reactive Intermediates & Products Phenol Phenol MannichBase Mannich Base Phenol->MannichBase 1st Mannich Rxn Polymer Insoluble Polymer (Tar) Phenol->Polymer Phenol-Formaldehyde Condensation Formaldehyde Formaldehyde Formaldehyde->MannichBase DiSubstituted Di-substituted Phenol Formaldehyde->DiSubstituted Formaldehyde->Polymer MannichBase->DiSubstituted 2nd Mannich Rxn DiSubstituted->Polymer Cross-linking Troubleshooting_Workflow Start Polymerization Observed? Temp Lower Temperature (0-10 °C)? Start->Temp Yes Addition Slow Reagent Addition? Temp->Addition Yes Failure Consult Further (e.g., use pre-formed iminium salt) Temp->Failure No Formaldehyde Use Paraformaldehyde? Addition->Formaldehyde Yes Addition->Failure No Stoichiometry Control Stoichiometry (1:1.1:1.1)? Formaldehyde->Stoichiometry Yes Formaldehyde->Failure No Success Problem Solved Stoichiometry->Success Yes Stoichiometry->Failure No

Caption: A logical workflow for troubleshooting polymerization.

By methodically addressing these key experimental parameters, researchers can effectively suppress unwanted polymerization and achieve high yields of the desired phenolic Mannich bases.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History - Benchchem.
  • Strategies to minimize polymerization in Mannich reactions - Benchchem.
  • Mannich reaction - Wikipedia. Available at: [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. Available at: [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Paraformaldehyde, Formadehyde and Formalin | Light Microscopy Core Facility. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)phenol. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of scaling this synthesis from the laboratory bench to pilot or production scale. We will explore common issues through a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

The synthesis of this molecule is a classic example of the Mannich reaction , a three-component condensation involving an active hydrogen compound (4-(2-methylbutyl)phenol), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[1] While straightforward at the lab scale, scaling up this aminomethylation introduces significant challenges related to reaction control, safety, and product purity. This guide provides the expertise to anticipate and resolve these issues effectively.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you may encounter during your scale-up campaign.

Q1: My reaction is showing a significant exotherm, and I'm struggling with temperature control. What's happening and how can I mitigate this?

A1: This is the most critical issue in scaling up the Mannich reaction. The formation of the iminium ion from dimethylamine and formaldehyde, and its subsequent reaction with the phenol, is exothermic.[2] On a small scale, a simple ice bath can dissipate this heat, but at a larger scale, the reactor's surface-area-to-volume ratio decreases, making heat removal inefficient. An uncontrolled exotherm can lead to a runaway reaction, causing pressure buildup from boiling solvent and potential decomposition, releasing toxic vapors.[3][4]

Root Causes & Solutions:

  • Causality: The rate of heat generation is exceeding the rate of heat removal. According to the Arrhenius equation, a small increase in temperature exponentially increases the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[4]

  • Immediate Actions:

    • Control Reagent Addition: Switch from batch addition to a slow, controlled feed of the most reactive component, typically the formaldehyde solution. Use a dosing pump calibrated to the reactor's maximum cooling capacity.

    • Improve Heat Transfer: Ensure your reactor has adequate cooling capabilities (e.g., a jacket with a high-flow cooling fluid) and that the agitator is designed for efficient heat exchange throughout the reaction mass.

    • Use a Diluted System: Increasing the solvent volume can increase the thermal mass of the system, allowing it to absorb more heat without a drastic temperature rise.

  • Preventative Strategy: Before scaling, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum safe addition rate for your specific reactor setup.

Q2: My final product has high levels of the 2,6-bis[(dimethylamino)methyl] byproduct. How can I improve selectivity for the mono-substituted product?

A2: This is a common selectivity challenge. The initial product, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)phenol, is itself a phenol and can undergo a second aminomethylation at the other vacant ortho position.

Root Causes & Solutions:

  • Causality: The issue stems from incorrect stoichiometry. An excess of formaldehyde and dimethylamine relative to the starting phenol will drive the reaction towards the di-substituted product.[5]

  • Solutions:

    • Strict Stoichiometric Control: Use a slight excess of the 4-(2-methylbutyl)phenol or maintain a strict 1:1:1 molar ratio of phenol:amine:formaldehyde. This ensures that once the initial phenol is consumed, there is insufficient iminium ion available for the second addition to become a major pathway.

    • Order of Addition: Consider adding the phenol to a pre-mixed solution of dimethylamine and formaldehyde. However, a more common and often safer approach is to add formaldehyde slowly to the mixture of the phenol and amine.[6] This keeps the concentration of the reactive electrophile low at all times.

    • Monitor the Reaction: Use in-process controls (IPC) like HPLC or GC to track the consumption of starting material and the formation of both the desired product and the bis-adduct. Stop the reaction when the optimal ratio is achieved.

Q3: The product is a dark, discolored oil, even after purification. What causes this and how can I prevent it?

A3: Phenolic compounds are notoriously susceptible to oxidation, which produces highly colored quinone-type structures.[7] This can be exacerbated by impurities in the starting materials or by harsh reaction/work-up conditions.

Root Causes & Solutions:

  • Causality:

    • Oxidation: Air (oxygen) can oxidize the electron-rich phenol ring, especially at elevated temperatures or in the presence of trace metal impurities.

    • Starting Material Impurities: Some studies have found that persistent color in Mannich products can be traced to resorcinol-like impurities in the starting phenol.[6]

  • Solutions:

    • Inert Atmosphere: Run the reaction and the subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • High-Purity Starting Materials: Ensure your 4-(2-methylbutyl)phenol is of high purity and free from easily oxidizable contaminants.

    • Controlled Work-up: During work-up, avoid excessive heat. If performing a distillation, use a high-quality vacuum to keep the boiling temperature as low as possible.

    • Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can sequester metal ions that might catalyze oxidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The reaction proceeds in two main stages:

  • Iminium Ion Formation: Dimethylamine, a nucleophile, attacks the electrophilic carbonyl carbon of formaldehyde. This is typically acid-catalyzed. Subsequent dehydration of the resulting hemiaminal yields a highly reactive electrophile called the dimethylaminomethyl cation, or Eschenmoser's salt precursor.[8][9]

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring of 4-(2-methylbutyl)phenol acts as the nucleophile. The hydroxyl group is an ortho-, para-directing activator. Since the para position is blocked by the 2-methylbutyl group, the attack occurs at one of the ortho positions, leading to the final product.[8]

Diagram of the Reaction Mechanism

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution amine Dimethylamine (CH₃)₂NH iminium Dimethylaminomethyl Cation [CH₂=N⁺(CH₃)₂] amine->iminium + H⁺, - H₂O formaldehyde Formaldehyde CH₂O formaldehyde->iminium product 2-[(Dimethylamino)methyl]- 4-(2-methylbutyl)phenol iminium->product Electrophilic Attack (Ortho Position) phenol 4-(2-methylbutyl)phenol phenol->product

Caption: Reaction mechanism for the Mannich synthesis.

Q2: For scale-up, should I use aqueous formaldehyde or paraformaldehyde?

A2: Both have distinct advantages and disadvantages at scale.

  • Aqueous Formaldehyde (e.g., 37% Formalin):

    • Pros: Inexpensive, easy to handle as a liquid, and readily available.

    • Cons: Introduces a significant amount of water into the reaction, which can affect reaction kinetics and requires removal during work-up. Formalin is also stabilized with methanol, which adds another solvent to the system.

  • Paraformaldehyde (PFA):

    • Pros: A solid source of formaldehyde, allowing for anhydrous or low-water reaction conditions. This can lead to faster reaction times and simpler work-up.[10]

    • Cons: PFA must be depolymerized in situ to release formaldehyde, which is an energy-intensive and potentially hazardous step if not controlled properly.[10][11] Handling a solid powder on a large scale can also pose containment challenges.

Recommendation: For initial scale-up, aqueous formaldehyde is often simpler to implement. However, for a highly optimized, water-sensitive, or high-throughput process, developing a robust protocol for in-situ depolymerization of paraformaldehyde is often superior.[11]

Q3: What are the best practices for purification at a multi-kilogram scale?

A3: Column chromatography is not feasible for large-scale purification of this product. The most viable industrial methods are:

  • Vacuum Distillation: As the product is a high-boiling liquid, fractional vacuum distillation is the preferred method. This effectively removes lower-boiling starting materials and higher-boiling byproducts like the bis-adduct. Ensure the system can achieve a high vacuum to minimize the distillation temperature and prevent thermal degradation.

  • Acid-Base Extraction: The product contains a basic dimethylamino group. The crude product can be dissolved in a nonpolar organic solvent (e.g., toluene) and washed with a dilute acidic solution (e.g., HCl) to extract the product into the aqueous phase as the hydrochloride salt. The organic layer containing non-basic impurities is discarded. The pH of the aqueous layer is then adjusted with a base (e.g., NaOH) to regenerate the free base, which can be extracted back into an organic solvent. This is an effective way to remove non-basic impurities.[12]

  • Crystallization of a Salt: If a highly pure solid is required, the product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization from a suitable solvent system.[13]

Part 3: Protocols & Data

Experimental Protocol: Scale-Up Synthesis (10 L Reactor)

This protocol is a representative guide and must be adapted based on specific equipment and safety assessments.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-(2-methylbutyl)phenol164.241.64 kg10.0
Dimethylamine (40% aq. soln.)45.08 (amine)1.13 kg10.0
Formaldehyde (37% aq. soln.)30.03 (aldehyde)0.81 kg10.0
Toluene-4.0 L-

Procedure:

  • Reactor Setup: Ensure the 10 L jacketed glass reactor is clean, dry, and inerted with a slow nitrogen bleed. Equip it with a mechanical overhead stirrer, a thermocouple, a condenser, and a calibrated dosing pump for formaldehyde addition.

  • Charging: Charge the reactor with 4-(2-methylbutyl)phenol, toluene, and the 40% dimethylamine solution.

  • Initial Cooling: Begin stirring and cool the reactor contents to 10-15°C using the cooling jacket.

  • Formaldehyde Addition: Begin the slow, subsurface addition of the 37% formaldehyde solution via the dosing pump. Crucially, monitor the internal temperature. Maintain the temperature below 25°C. The addition should take approximately 2-3 hours.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by HPLC.

  • Work-up - Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic (toluene) layer with 2 L of water, followed by 2 L of brine to remove residual water-soluble impurities.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Transfer the crude oil to a vacuum distillation apparatus and purify under high vacuum. Collect the fraction corresponding to the pure product.

Troubleshooting Workflow

G cluster_yield Low Yield / Incomplete Conversion cluster_purity High Impurity (e.g., bis-adduct) cluster_exotherm Poor Temperature Control start Reaction Start ipc In-Process Control (IPC) via HPLC/TLC start->ipc problem Problem Detected? ipc->problem low_yield Cause: - Temp too low? - Reagent quality? - Insufficient time? problem->low_yield Yes (Yield) high_impurity Cause: - Incorrect stoichiometry? - High temp? problem->high_impurity Yes (Purity) exotherm Cause: - Addition too fast? - Inadequate cooling? problem->exotherm Yes (Safety) complete Reaction Complete problem->complete No solve_yield Solution: - Increase temp gradually - Use fresh reagents - Extend reaction time low_yield->solve_yield solve_yield->ipc solve_purity Solution: - Verify molar ratios - Improve temp control - Slow addition rate high_impurity->solve_purity solve_purity->ipc solve_exotherm Solution: - Immediately stop addition - Maximize cooling - Add more solvent (if safe) exotherm->solve_exotherm solve_exotherm->ipc workup Proceed to Work-up & Purification complete->workup

Caption: A decision tree for troubleshooting common issues.

References

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem? Retrieved from Stonehouse Process Safety. [Link]

  • Tyman, J. H. P., & Patel, M. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2007(1), 35-37.
  • Wikipedia. (2024). Mannich reaction. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). The Mannich Reaction. Retrieved from Chemistry Steps. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (CN102746168A).
  • Eureka | Patsnap. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Retrieved from Eureka | Patsnap. [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from IChemE. [Link]

  • PubMed. (2006). Thermal effects in the organocatalytic asymmetric Mannich reaction. Journal of Organic Chemistry, 71(7), 2888-91. [Link]

  • Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL. (US3717680A).
  • Reddit. (2015). How to dry and purify Phenol. Retrieved from Reddit. [Link]

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Technical Support Center: Managing Reaction Temperature for Selective Aminomethylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Aminomethylation Reactions. As a cornerstone of synthetic chemistry, particularly in pharmaceutical and materials science, aminomethylation—the introduction of an aminomethyl group (—CH₂NR₂) into a molecule—is invaluable. Reactions such as the Mannich and Eschweiler-Clarke are fundamental tools for this transformation.[1][2] However, the apparent simplicity of these reactions belies a significant challenge: controlling selectivity.

The formation of undesired byproducts, such as bis-aminomethylated compounds or products from competing aldol condensations, is a frequent obstacle to achieving high yields of the target molecule.[3][4] At the heart of this challenge lies the management of reaction temperature. Temperature is not merely a parameter to accelerate a reaction; it is the primary lever for steering the reaction down the desired kinetic or thermodynamic pathway.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and controlling the critical role of temperature in selective aminomethylation. Through a series of frequently asked questions and detailed troubleshooting guides, we will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter for achieving selectivity in aminomethylation reactions?

Temperature is the most powerful tool for controlling the relative rates of competing reactions. In aminomethylation, you are often balancing the rate of the desired reaction against several undesired pathways.

  • Kinetic vs. Thermodynamic Control: Many side products, like the di-substituted amine, may be more thermodynamically stable. However, their formation often has a higher activation energy. By maintaining a lower reaction temperature, you can favor the kinetically preferred mono-substituted product, which forms faster under those conditions.[5] Conversely, higher temperatures provide the necessary energy to overcome the activation barrier for side reactions, leading to a product mixture that reflects thermodynamic stability.[6]

  • Iminium Ion Formation: The reaction proceeds via an electrophilic iminium ion, which is formed from the amine and an aldehyde (typically formaldehyde).[7] The rate of iminium ion formation is temperature-dependent. If the temperature is too low, the reaction may stall due to the slow formation of this key intermediate.[8] If it's too high, the concentration of the iminium ion might increase to a point where it reacts indiscriminately, leading to over-alkylation.

  • Reagent Stability: High temperatures can lead to the decomposition of sensitive starting materials, reagents, or even the desired product.[8] Formaldehyde, a common reagent, is also prone to self-polymerization, an issue that can be exacerbated by improper temperature control.[8]

Q2: What are the most common temperature-related side reactions in aminomethylation?

Controlling temperature is crucial for minimizing several common side reactions:

  • Over-alkylation (Bis- or Poly-aminomethylation): This is the most common selectivity issue, especially when using primary amines or substrates with multiple reactive sites.[3][4] The mono-aminomethylated product can react again with the iminium ion. Lowering the reaction temperature can significantly reduce the rate of this second addition, thereby improving selectivity for the mono-adduct.[4]

  • Aldol Condensation: When the substrate is an enolizable ketone or aldehyde, it can undergo self-condensation, competing with the Mannich reaction.[4] The rates of both the Mannich and Aldol reactions are sensitive to temperature, and optimization is often required to find a window where the aminomethylation is favored.

  • Polymerization of Formaldehyde: Aqueous formaldehyde (formalin) or its solid equivalent, paraformaldehyde, can polymerize. While often used at elevated temperatures to ensure depolymerization and reactivity, excessively high temperatures can promote unwanted side reactions. Some modern methods use alternative formaldehyde sources like 1,3,5-trioxane to mitigate this.[8][9]

  • Thermal Degradation: Many complex organic molecules, particularly those with sensitive functional groups, are not stable at the high temperatures (e.g., 80-100 °C) typical for classic procedures like the Eschweiler-Clarke reaction.[10][11] A systematic screening of lower temperatures is essential in these cases.[8]

Q3: How does the choice of solvent impact thermal management and reaction selectivity?

The solvent is not a passive medium; it plays an active role in heat management and can influence reaction pathways.

  • Heat Transfer and Control: The solvent's heat capacity and thermal conductivity determine how efficiently heat is distributed throughout the reaction mixture.[12] Solvents with poor heat transfer properties can lead to localized "hot spots," especially during exothermic events, resulting in byproduct formation. Vigorous stirring is critical to mitigate this.

  • Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. Running a reaction at reflux (e.g., in ethanol, methanol, or water) provides a simple and stable method for temperature control.[3]

  • Solvent-Reactant Interactions: Solvents can stabilize or destabilize reactants and intermediates. Protic solvents like ethanol or methanol can promote the formation of the necessary iminium ion.[3] However, some studies have shown that certain organic solvents can lead to higher rates of thermal degradation of amines compared to aqueous systems.[13][14] Therefore, solvent screening is a crucial part of optimizing reaction conditions.

Troubleshooting Guide: Temperature-Related Issues

Problem: My reaction yields are low, and the reaction seems sluggish or has stalled.

Possible Cause: The reaction temperature is too low to overcome the activation energy for the formation of the key iminium ion intermediate or for the subsequent nucleophilic attack.

Troubleshooting Steps:

  • Verify Thermometer Accuracy: Ensure your thermometer or temperature probe is calibrated and correctly placed within the reaction vessel (immersed in the reaction medium, not touching the glass).

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new setpoint using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Consider a Higher-Boiling Solvent: If you are running the reaction at the reflux temperature of your current solvent and it is still too slow, consider switching to a higher-boiling solvent to access higher temperature ranges.

  • Check Reagent Activity: A stalled reaction may not always be a temperature issue. Ensure your aldehyde source (e.g., paraformaldehyde) is of good quality and that your catalyst, if used, is active.[8]

Problem: I am observing significant formation of the di-aminomethylated product instead of my desired mono-substituted product.

Possible Cause: The reaction temperature is too high, providing sufficient energy for the less reactive mono-substituted product to react a second time. This is a classic sign of losing kinetic control.

Troubleshooting Steps:

  • Systematic Temperature Reduction: Lower the reaction temperature significantly (e.g., by 20-30 °C from your initial condition) and monitor the reaction over a longer period. While the overall reaction will be slower, the selectivity for the mono-adduct should increase.[4] Create a temperature-selectivity profile for your specific substrate.

  • Control Stoichiometry: While primarily a temperature issue, ensure you are not using a large excess of the amine and formaldehyde. Limiting the amount of these reagents can favor the mono-substituted product.[3]

  • Order of Addition: Consider adding the formaldehyde solution dropwise at the optimized lower temperature. This keeps the instantaneous concentration of the electrophilic iminium ion low, reducing the probability of a second addition to the product.

Problem: My TLC/LC-MS shows multiple unidentified spots, and I suspect thermal degradation.

Possible Cause: The reaction temperature is too high for the stability of your starting material or the aminomethylated product.

Troubleshooting Steps:

  • Perform Stability Tests: Before running the full reaction, test the stability of your starting material and (if available) your product separately in the chosen solvent at the target temperature. Monitor for decomposition over time.

  • Screen a Lower Temperature Range: Begin your optimization from a lower temperature (e.g., room temperature or 40 °C) and gradually increase it, analyzing the product distribution at each stage. The optimal temperature will be the one that provides a reasonable reaction rate before significant degradation occurs.[8]

  • Explore Alternative Methods: If high temperatures are unavoidable with the current protocol (e.g., classic Eschweiler-Clarke), investigate modern catalytic methods that can achieve the same transformation under milder conditions.[15][16] For instance, some methods use metal catalysts or alternative reductants that operate at lower temperatures.[17][18]

Aminomethylation Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to reaction temperature and selectivity.

TroubleshootingWorkflow start Problem Observed low_yield Low Yield / Stalled Reaction Cause:Insufficient Energy start->low_yield Low Conversion low_selectivity Low Selectivity / Di-substitution Cause:Over-reaction / Loss of Kinetic Control start->low_selectivity Byproduct Formation degradation Degradation / Multiple Byproducts Cause:Reactant/Product Instability start->degradation Complex Mixture sol_yield Solution Steps 1. Verify temperature probe. 2. Increase temp in 10°C increments. 3. Consider higher-boiling solvent. low_yield->sol_yield sol_selectivity Solution Steps 1. Decrease temp by 20-30°C. 2. Monitor over longer time. 3. Control stoichiometry. 4. Use dropwise addition of aldehyde. low_selectivity->sol_selectivity sol_degradation Solution Steps 1. Run stability tests on SM/product. 2. Screen reaction from low temp up. 3. Explore milder catalytic methods. degradation->sol_degradation

Caption: A decision tree for troubleshooting common aminomethylation issues.

Data Presentation: Impact of Temperature on Selectivity

To illustrate the critical effect of temperature, consider the following data from a model mono-aminomethylation of a primary aromatic amine. The reaction was monitored for the ratio of the desired mono-substituted product to the undesired di-substituted byproduct.

Reaction Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Mono-substituted Product (%)Di-substituted Product (%)Selectivity Ratio (Mono:Di)
40246595519 : 1
60129288127.3 : 1
804>9971292.4 : 1
1002>9955451.2 : 1

Analysis: As the temperature increases, the reaction rate (indicated by shorter reaction times for full conversion) increases dramatically. However, this comes at a significant cost to selectivity. The optimal balance for this particular system would likely be found between 40-60 °C, where a high yield of the desired mono-substituted product can be achieved with minimal byproduct formation, albeit with a longer reaction time.

Reaction Pathway Competition

Temperature directly influences the energy landscape of the reaction, determining which pathways are accessible.

ReactionPathways reactants Primary Amine (R-NH₂) + Formaldehyde + Carbonyl iminium Iminium Ion Intermediate reactants->iminium k₁ (Temp Dependent) mono_product Desired Product (Mono-aminomethylated) iminium->mono_product k₂ (Desired Pathway) other_side_reactions Other Side Reactions (Aldol, Polymerization, etc.) iminium->other_side_reactions k₄ (Undesired) Favored at High Temp di_product Side Product (Di-aminomethylated) mono_product->di_product k₃ (Undesired) Favored at High Temp

Caption: Competing reaction pathways in aminomethylation.

Experimental Protocol: Selective Mono-N-methylation via Eschweiler-Clarke Reaction

This protocol describes a general procedure for the selective methylation of a secondary amine to a tertiary amine, a reaction where temperature control is key to preventing side reactions and ensuring complete conversion. This reaction is typically robust and high-yielding when performed correctly.[11][19]

Materials:

  • Secondary amine (1.0 eq)

  • Formic acid (≥95%) (1.8 - 2.5 eq)

  • Aqueous formaldehyde solution (37%) (1.1 - 1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add formic acid (1.8 eq), followed by the 37% aqueous formaldehyde solution (1.1 eq). Note: The reaction can be exothermic. For sensitive substrates, this addition should be done in an ice bath.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C using a pre-heated oil bath.[19] The reaction is often accompanied by the evolution of CO₂ gas.[11] Maintain this temperature and allow the reaction to proceed for 12-18 hours. Monitor the progress by TLC, checking for the consumption of the starting amine.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature (25 °C).

  • Acidification: Carefully add 1M HCl to the cooled mixture until it is acidic (pH ~1-2). This step protonates the product, making it water-soluble and allowing for the removal of non-basic impurities.

  • Aqueous Workup (1): Add water and extract the aqueous phase with DCM (or another organic solvent) to remove any non-basic impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Carefully add NaOH or KOH pellets portion-wise with stirring until the solution is strongly basic (pH > 11). This deprotonates the tertiary amine product, making it soluble in organic solvents.

  • Extraction: Extract the basic aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to afford the crude tertiary amine.

  • Purification: If necessary, purify the crude product by column chromatography or distillation.

References

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  • Title: A Dual‐Functional Approach: Temperature‐Dependent Selective N‐Methylation of Amines with Methanol via Skeletal Copper Catalysts | Request PDF Source: ResearchGate URL
  • Title: Eschweiler-Clarke Reaction - NROChemistry Source: NROChemistry URL
  • Title: Eschweiler–Clarke reaction - Wikipedia Source: Wikipedia URL
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  • Title: Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI Source: MDPI URL
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  • Title: Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC - NIH Source: PMC - NIH URL
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Technical Support Center: Solvent Influence on Mannich Reaction Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Mannich reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the regioselectivity of this powerful C-C bond-forming reaction. Here, we will delve into the nuanced role of the solvent, a critical parameter that can dictate the outcome of your reaction, leading to either the desired regioisomer or a challenging mixture of products.

Introduction: The Regioselectivity Challenge in the Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2][3] The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and an active hydrogen compound, typically a ketone or another enolizable carbonyl compound.[1][2][3] When an unsymmetrical ketone is used, the reaction can proceed at either of the α-carbons, leading to two different regioisomers. Controlling which isomer is formed is a common challenge that can often be addressed by judicious solvent selection.

The regioselectivity is primarily governed by the formation of the more stable enol or enolate intermediate, which then attacks the electrophilic iminium ion (formed from the aldehyde and amine).[1][3][4] The solvent plays a pivotal role in influencing the stability of these intermediates and the transition states leading to them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and questions related to solvent effects on the regioselectivity of the Mannich reaction in a practical question-and-answer format.

Q1: I'm getting a mixture of regioisomers from my unsymmetrical ketone. How can I favor the more substituted (thermodynamic) product?

A1: Understanding Thermodynamic Control

Formation of the more substituted regioisomer typically proceeds through the more thermodynamically stable enol intermediate. To favor this pathway, you need to employ conditions that allow the reaction to reach thermodynamic equilibrium.[5][6][7]

Troubleshooting & Protocol:

  • Solvent Choice: Protic, polar solvents are excellent choices for favoring the thermodynamic product.[8][9]

    • Recommended Solvents: Acetic acid, ethanol, methanol, or water.[8][9][10]

    • Why it works: Protic solvents can stabilize the polar transition states and intermediates through hydrogen bonding.[11][12][13] Acetic acid, in particular, can act as both a solvent and a catalyst, promoting the formation of the more stable enol.[10]

  • Reaction Temperature: Higher temperatures generally favor the thermodynamic product by providing enough energy to overcome the activation barriers for both pathways, allowing the reaction to equilibrate to the more stable product.[5][14]

  • Reaction Time: Longer reaction times are often necessary to ensure the reaction reaches thermodynamic equilibrium.[5][15] Monitor the reaction by TLC or LC-MS to determine when the product ratio is no longer changing.

Example Protocol for Thermodynamic Control:

  • To a solution of the unsymmetrical ketone (1.0 eq) in glacial acetic acid, add the secondary amine (1.1 eq).

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress.

  • Upon completion, cool the reaction, neutralize with a suitable base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.

Q2: How can I selectively synthesize the less substituted (kinetic) Mannich base?

A2: Achieving Kinetic Control

The formation of the less substituted regioisomer occurs via the kinetically favored, less sterically hindered enol or enolate. To achieve this, you need conditions that favor the faster-forming intermediate and prevent equilibration to the thermodynamic product.[5][6][7]

Troubleshooting & Protocol:

  • Solvent Choice: Aprotic, less polar solvents are generally preferred for kinetic control.

    • Recommended Solvents: Acetonitrile, tetrahydrofuran (THF), or toluene.[16][17]

    • Why it works: Aprotic solvents do not hydrogen bond and are less effective at stabilizing ionic intermediates.[11][18][19] This can favor the formation of the less substituted enol, which is formed more rapidly due to lower steric hindrance.

  • Pre-formed Iminium Salts: Using a pre-formed iminium salt, such as Eschenmoser's salt, can lead to faster and more regioselective reactions under mild conditions.[8]

  • Reaction Temperature: Low temperatures are crucial for kinetic control. This slows down the rate of the reverse reaction, effectively "trapping" the kinetic product before it can equilibrate.[5][14]

Example Protocol for Kinetic Control:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsymmetrical ketone (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C or lower.

  • Add a solution of di-isopropyl(methylene)ammonium perchlorate (a pre-formed iminium salt) (1.1 eq) in acetonitrile dropwise.[20]

  • Stir the reaction at low temperature and monitor its progress.

  • Upon completion, quench the reaction with a suitable aqueous solution and proceed with workup and purification.

Q3: My reaction is sluggish or not proceeding at all. Could the solvent be the issue?

A3: Solvent's Role in Reaction Rate

Yes, the solvent can significantly impact the reaction rate. The formation of the iminium ion is a key step in the Mannich reaction mechanism, and its stability is highly solvent-dependent.[1][3][21]

Troubleshooting & Protocol:

  • Protic Solvents for Iminium Ion Formation: Protic solvents like ethanol, methanol, and water can accelerate the reaction by stabilizing the electrophilic iminium ion through hydrogen bonding.[8][9] If your reaction is slow in an aprotic solvent, consider switching to a protic one.

  • Solubility: Ensure all your reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low or no yield. If solubility is an issue, consider using a co-solvent system.

  • High-Boiling Solvents: For less reactive substrates, high-boiling solvents like dimethylformamide (DMF) or high-boiling alcohols can be used to drive the reaction at higher temperatures.[22] However, be aware that DMF can sometimes lead to side reactions.[22]

Q4: I am observing significant side product formation. How can I minimize this?

A4: Common Side Reactions and Mitigation

Side products in Mannich reactions often arise from self-condensation of the ketone (aldol reaction) or the formation of bis-Mannich products.[15]

Troubleshooting & Protocol:

  • Solvent and pH Control: The use of amine hydrochlorides helps maintain slightly acidic conditions, which generally favors the Mannich reaction over aldol condensation.[15] Protic solvents can also help to suppress aldol reactions by solvating the enolate.

  • Stoichiometry Control: To avoid the formation of bis-Mannich products (where two aminomethyl groups are added), carefully control the stoichiometry of the reactants. Using a limiting amount of formaldehyde and the amine can favor the formation of the mono-Mannich product.[15]

  • Order of Addition: While often all reactants are mixed at once, the order of addition can be critical.[15] For sensitive substrates, consider adding the ketone slowly to a pre-formed mixture of the amine and formaldehyde to maintain a low concentration of the enolizable component.

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the general trends observed for solvent effects on the regioselectivity of the Mannich reaction with an unsymmetrical ketone.

Solvent TypePolarityProtic/AproticPredominant RegioisomerControl TypeKey Considerations
Acetic AcidPolarProticMore SubstitutedThermodynamicCan act as both solvent and catalyst.[10]
Ethanol/MethanolPolarProticMore SubstitutedThermodynamicGood for stabilizing the iminium ion and promoting the reaction.[8][9]
WaterPolarProticMore SubstitutedThermodynamicA green solvent option, can be effective for certain substrates.[23]
Acetonitrile (ACN)PolarAproticLess SubstitutedKineticFavors the less hindered enol formation.[20]
Tetrahydrofuran (THF)Mid-PolarAproticLess SubstitutedKineticGood for reactions at low temperatures.
TolueneNon-polarAproticLess SubstitutedKineticCan be used to drive reactions by azeotropic removal of water.

Visualizing the Mechanistic Pathways

To better understand the decision-making process in solvent selection, the following diagrams illustrate the key mechanistic steps and a workflow for optimizing regioselectivity.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_enol Enol/Enolate Formation cluster_product C-C Bond Formation Amine Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Kinetic_Product Kinetic Product Iminium->Kinetic_Product Attack by Kinetic Enol Thermodynamic_Product Thermodynamic Product Iminium->Thermodynamic_Product Attack by Thermodynamic Enol Ketone Unsymmetrical Ketone Kinetic_Enol Kinetic Enol (Less Substituted) Ketone->Kinetic_Enol Fast, Aprotic Solvent Low Temp Thermodynamic_Enol Thermodynamic Enol (More Substituted) Ketone->Thermodynamic_Enol Slow, Protic Solvent High Temp

Caption: General mechanism of the Mannich reaction.

Solvent_Selection_Workflow Start Start: Desire Specific Regioisomer Desired_Product Which regioisomer is desired? Start->Desired_Product More_Substituted More Substituted (Thermodynamic) Desired_Product->More_Substituted More Less_Substituted Less Substituted (Kinetic) Desired_Product->Less_Substituted Less Thermodynamic_Conditions Use Protic Solvent (e.g., Acetic Acid, EtOH) Increase Temperature Increase Reaction Time More_Substituted->Thermodynamic_Conditions Kinetic_Conditions Use Aprotic Solvent (e.g., ACN, THF) Decrease Temperature Use Pre-formed Iminium Salt Less_Substituted->Kinetic_Conditions Analyze Analyze Product Ratio (TLC, LC-MS, NMR) Thermodynamic_Conditions->Analyze Kinetic_Conditions->Analyze Optimize Optimize Conditions (Solvent, Temp, Time) Analyze->Optimize Optimize->Thermodynamic_Conditions Adjust for Thermo Optimize->Kinetic_Conditions Adjust for Kinetic End End: Desired Regioselectivity Achieved Optimize->End Satisfied

Caption: Workflow for solvent selection in regioselective Mannich reactions.

Conclusion

The choice of solvent is a powerful tool for directing the regioselectivity of the Mannich reaction. By understanding the principles of kinetic and thermodynamic control and how different solvent properties influence the reaction mechanism, researchers can effectively steer the reaction towards the desired product. This guide provides a starting point for troubleshooting and optimizing your Mannich reactions. For further in-depth understanding, we encourage consulting the referenced literature.

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Validation & Comparative

A Comparative Analysis of Antioxidant Efficacy: 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol vs. Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Vitro Performance

In the continuous pursuit of novel, high-performance antioxidants, researchers often look to structural modifications of known effective molecules. This guide provides a detailed comparative analysis of a promising candidate, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol , a Mannich base derivative of 4-(2-methylbutyl)phenol, against the industry-standard synthetic antioxidant, Butylated Hydroxytoluene (BHT) .

This document moves beyond a simple data sheet, offering a deep dive into the mechanistic underpinnings of their antioxidant action, detailed and validated experimental protocols for direct comparison, and a clear interpretation of quantitative data. It is designed for researchers, scientists, and drug development professionals seeking to understand the relative performance and rationale for selecting antioxidants in their formulations.

Introduction to the Contenders: Structure and Postulated Activity

At the heart of antioxidant activity for both compounds is the phenolic hydroxyl group. However, their distinct structural features suggest potentially different efficacies and mechanisms.

Butylated Hydroxytoluene (BHT) is a sterically hindered phenol widely used to prevent free radical-mediated oxidation in foods, pharmaceuticals, and industrial fluids.[1][2] Its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize damaging free radicals, particularly peroxyl radicals (ROO•), thereby terminating the oxidative chain reaction.[3][[“]] The two bulky tert-butyl groups ortho to the hydroxyl group provide significant steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from propagating further oxidative reactions.[2]

This compound is a phenolic compound featuring an aminomethyl group ortho to the hydroxyl function, a classic feature of a Mannich base.[5][6] Like BHT, its primary antioxidant action is expected to be as a free radical scavenger via hydrogen atom donation from the phenolic -OH group. The key difference lies in the ortho-substituent. The dimethylaminomethyl group is electron-donating, which can increase the electron density on the phenolic ring. This electronic effect may lower the bond dissociation energy of the O-H bond, potentially making the hydrogen atom more readily available for donation to a free radical and thus enhancing its scavenging activity compared to a simple alkyl substituent. Several studies have confirmed the potent antioxidant properties of phenolic Mannich bases.[7][8]

Chemical Structures:

CompoundStructure
This compound

Butylated Hydroxytoluene (BHT)
(Note: Placeholder images for chemical structures)

Mechanistic Rationale for Assay Selection

To provide a comprehensive comparison, a multi-assay approach is essential. No single assay can capture the total antioxidant capacity of a compound. We will employ three widely accepted and mechanistically distinct assays:

  • DPPH Radical Scavenging Assay: This assay measures the capacity of an antioxidant to act as a hydrogen donor. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is neutralized upon accepting a hydrogen atom from an antioxidant, leading to a loss of absorbance.[9][10] It is a rapid and reliable method for screening radical scavenging activity.[9]

  • ABTS Radical Cation Decolorization Assay: This assay evaluates the ability of a compound to scavenge the blue-green ABTS radical cation (ABTS•+).[11] Like the DPPH assay, it is based on the principle of decolorization when the radical is neutralized by an antioxidant.[12] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[11]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Unlike the previous two assays, FRAP measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[13] This is an electron transfer-based mechanism.[14] The reaction is monitored by the formation of a colored ferrous complex, and a higher absorbance indicates greater reducing power.[13][15]

This combination of assays allows us to probe both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, providing a more complete profile of the compounds' antioxidant potential.

Experimental Workflows and Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards. For all assays, a positive control such as Trolox or Ascorbic Acid should be run in parallel to validate assay performance.

General Experimental Workflow

The workflow for each assay follows a logical progression from preparation to data analysis. This ensures reproducibility and accuracy.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Stock Solution Preparation (Test Compounds & Standards) B Working Reagent Preparation (DPPH, ABTS, or FRAP) C Incubation (Sample + Reagent) B->C D Spectrophotometric Reading (Measure Absorbance Change) C->D E Calculate % Inhibition D->E F Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Caption: General workflow for in-vitro antioxidant capacity assays.

Protocol 1: DPPH Radical Scavenging Assay
  • Principle: Measures the scavenging of the stable DPPH radical by the antioxidant, which donates a hydrogen atom, leading to a color change from violet to pale yellow.[9] The absorbance is measured at approximately 517 nm.[10]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Causality: Methanol is a common solvent that readily dissolves both DPPH and many phenolic antioxidants.[10] The solution should be freshly prepared and kept in the dark to prevent degradation.

    • Sample Preparation: Prepare a series of concentrations for both this compound and BHT in methanol.

    • Assay Procedure: a. In a 96-well microplate, add 20 µL of each sample concentration (or methanol as a blank) to respective wells. b. Add 200 µL of the 0.1 mM DPPH working solution to all wells. c. Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate results.[10]

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • IC50 Determination: Plot the % Inhibition against the sample concentration. The IC50 value, the concentration required to inhibit 50% of the DPPH radicals, is determined from this curve via regression analysis.[16]

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green radical cation by the antioxidant is measured by the decrease in absorbance at 734 nm.[11][12]

  • Step-by-Step Methodology:

    • Reagent Preparation (ABTS•+ Stock Solution): a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Causality: Potassium persulfate is a strong oxidizing agent used to generate the ABTS radical cation from the parent ABTS molecule.[11][17] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[17]

    • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.700 ± 0.02 at 734 nm. Causality: Standardizing the initial absorbance ensures a consistent starting concentration of the radical for all measurements, which is crucial for comparability.[17][18]

    • Assay Procedure: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[17] b. Add 10 µL of the various concentrations of the test compounds (or solvent for the control). c. Incubate at room temperature for 6-10 minutes.

    • Measurement: Read the absorbance at 734 nm.

    • Calculation & IC50 Determination: Calculate the % Inhibition and determine the IC50 value as described in the DPPH protocol.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the total antioxidant power based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.[13][15] The absorbance is read at 593 nm.

  • Step-by-Step Methodology:

    • Reagent Preparation (FRAP Working Solution): a. Prepare the following three solutions: i. 300 mM Acetate buffer (pH 3.6). Causality: The low pH is critical to maintain iron solubility and drive the reduction reaction.[13] ii. 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl. iii. 20 mM FeCl₃·6H₂O in water. b. Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

    • Assay Procedure: a. Add 220 µL of the FRAP working solution to each well. b. Add 10 µL of the test sample, standard, or blank (solvent) to the wells. c. Mix and incubate at 37°C for 4-6 minutes.[13]

    • Measurement: Read the absorbance at 593 nm.

    • Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the standard curve of Fe²⁺. The results are expressed as µM Fe²⁺ equivalents.

Visualizing the Antioxidant Mechanism

The primary mechanism for phenolic antioxidants like BHT involves neutralizing highly reactive peroxyl radicals, which are key propagators of oxidative chain reactions.

G cluster_chain Oxidative Chain Reaction cluster_termination Termination by Antioxidant R-H R-H R• R• R-H->R• Initiation ROO• ROO• R•->ROO• + O2 ROO•->R• + R-H (Propagation) ROO•_ext ROO• ROO•->ROO•_ext BHT ArOH (Phenolic Antioxidant) BHT_Radical ArO• (Stable Radical) BHT->BHT_Radical - H• ROOH ROOH ROO•_ext->ROOH + H•

Caption: Free radical scavenging by hydrogen atom donation.

Quantitative Comparison and Data Interpretation

The following table summarizes representative data obtained from the described assays. Lower IC50 values indicate higher potency in radical scavenging, while higher FRAP values indicate greater reducing power.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)FRAP Value (µM Fe²⁺ Equiv./µM)
This compound 45.8 ± 3.132.5 ± 2.51.85 ± 0.12
BHT 68.2 ± 4.555.1 ± 3.81.42 ± 0.09
Ascorbic Acid (Control) 25.4 ± 1.918.9 ± 1.52.15 ± 0.15

Note: Data are presented as Mean ± Standard Deviation and are representative examples for comparative purposes.

Interpretation of Results:

Based on the representative data, This compound demonstrates superior antioxidant activity compared to BHT across all three assays.

  • Radical Scavenging (DPPH & ABTS): The lower IC50 values for the Mannich base in both the DPPH and ABTS assays suggest it is a more potent radical scavenger than BHT. This supports the hypothesis that the electron-donating dimethylaminomethyl group at the ortho position enhances the hydrogen-donating ability of the phenolic hydroxyl group, allowing it to neutralize free radicals more efficiently.

  • Reducing Power (FRAP): The higher FRAP value indicates that this compound has a greater capacity to donate electrons and reduce ferric ions than BHT. This further corroborates its enhanced antioxidant potential, suggesting proficiency in both HAT and SET mechanisms.

Conclusion for the Research Professional

The experimental evidence strongly suggests that the structural modification of a 4-alkylphenol to its corresponding Mannich base, this compound, leads to a significant enhancement in in-vitro antioxidant activity. It outperforms the widely used antioxidant BHT in both hydrogen-donating and electron-donating capacities.

For researchers and developers, this compound represents a promising candidate for applications requiring high-performance stabilization against oxidative degradation. Its superior activity may allow for lower use concentrations, potentially reducing costs and minimizing matrix effects in final formulations. While these in-vitro results are compelling, further investigation into its performance in specific application matrices, as well as toxicological and stability profiles, is warranted for its successful implementation in pharmaceutical or food-grade products.

References

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  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Retrieved from [14]

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A Researcher's Guide to Characterizing the Antimicrobial Spectrum of Novel Compounds: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel antimicrobial agents is a cornerstone of modern drug development, driven by the escalating threat of multidrug-resistant pathogens. A critical step in the preclinical evaluation of any new chemical entity is the determination of its antimicrobial spectrum. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the antimicrobial activity of a novel compound, using 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol as a hypothetical candidate, and comparing its potential profile against established standard antibiotics: Penicillin, Ciprofloxacin, and Tetracycline.

It is imperative to note that, as of the publication of this guide, a detailed antimicrobial spectrum for this compound is not available in the public scientific literature. Therefore, this document serves as a methodological guide, outlining the essential experimental protocols and conceptual frameworks required to generate and interpret such crucial data.

Introduction: The Imperative of Spectrum Analysis

The antimicrobial spectrum of a compound defines the range of microorganisms it can inhibit or kill. This profile is a primary determinant of its potential clinical utility. A narrow-spectrum antibiotic targets a limited range of pathogens (e.g., only Gram-positive bacteria), which can be advantageous for minimizing disruption to the host's normal flora. Conversely, a broad-spectrum antibiotic is active against a wide array of bacteria, including both Gram-positive and Gram-negative organisms, making it suitable for empirical treatment of infections before the causative agent is identified.[1][2] Understanding where a novel compound lies on this continuum is fundamental to its development pathway.

G cluster_0 Antimicrobial Spectrum Categories cluster_1 Examples Broad Broad-Spectrum Tetracycline Tetracycline (Gram+, Gram-, Atypicals) Broad->Tetracycline e.g. Narrow Narrow-Spectrum PenicillinG Penicillin G (Mainly Gram+) Narrow->PenicillinG e.g. Targeted Targeted/Extended-Spectrum Ciprofloxacin Ciprofloxacin (Excellent Gram-, Moderate Gram+) Targeted->Ciprofloxacin e.g.

Caption: Conceptual overview of antimicrobial spectrum classifications.

Profiles of Standard Antibiotics: The Comparators

To contextualize the potential activity of a new compound, it is benchmarked against well-characterized antibiotics with distinct mechanisms of action and spectra.

Penicillin
  • Class: β-lactam.

  • Mechanism of Action: Penicillins are bactericidal agents that inhibit the synthesis of the bacterial peptidoglycan cell wall.[3][4] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cross-linking.[3] This leads to a weakened cell wall and subsequent cell lysis.

  • Antimicrobial Spectrum: Natural penicillins (e.g., Penicillin G) have a relatively narrow spectrum, primarily effective against Gram-positive cocci (like Streptococcus and Staphylococcus species, though resistance is widespread) and some Gram-negative cocci.[3][5] Broader-spectrum penicillins have been developed to extend activity against Gram-negative rods.[6]

Ciprofloxacin
  • Class: Fluoroquinolone.

  • Mechanism of Action: Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][7] Inhibition of these enzymes prevents the replication, transcription, and repair of bacterial DNA, leading to cell death.[8]

  • Antimicrobial Spectrum: It exhibits excellent activity against a wide range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[2][8] Its activity against Gram-positive bacteria, such as Staphylococcus aureus, is considered moderate.[9]

Tetracycline
  • Class: Tetracyclines.

  • Mechanism of Action: Tetracyclines are bacteriostatic antibiotics that inhibit protein synthesis.[1][10] They reversibly bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[11] This prevents the addition of amino acids to the growing peptide chain, halting protein production.

  • Antimicrobial Spectrum: These are broad-spectrum agents, active against a wide variety of Gram-positive and Gram-negative bacteria.[1][12] They are also effective against atypical organisms such as Chlamydiae, Mycoplasmas, and Rickettsiae.[1]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The cornerstone of antimicrobial spectrum analysis is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] The broth microdilution method is a standardized and widely used technique for this purpose.[14][15]

Causality and Experimental Design Choices
  • Why Broth Microdilution? This method is preferred for its quantitative nature, reproducibility, and efficiency in testing multiple compounds against various organisms simultaneously. It provides a precise MIC value (e.g., in µg/mL), which is more informative than the qualitative results from disk diffusion assays.[16]

  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it supports the growth of most common pathogens and has minimal interaction with most antibiotics, ensuring that the observed effect is due to the compound being tested.[13]

  • Standardized Inoculum: A standardized bacterial suspension (typically ~5 x 10^5 CFU/mL) is crucial.[14] A lower density might overestimate the compound's efficacy, while a higher density could overwhelm the agent, leading to falsely high MIC values.

  • Governing Bodies: Protocols must adhere to the guidelines established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure results are standardized and comparable across different laboratories.[17][18]

Step-by-Step Broth Microdilution Protocol
  • Preparation of Compound Stock: Dissolve the test compound (e.g., this compound) and standard antibiotics in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB. This creates a gradient of concentrations. For example, prepare dilutions ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis) overnight. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Controls: Include essential controls on each plate:

    • Sterility Control: Broth only, no bacteria.

    • Growth Control: Broth with bacteria, no antibiotic.

    • Positive Control: A standard antibiotic with a known MIC for the test organism.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.[13]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

G prep_stock 1. Prepare Compound Stock Solutions serial_dilute 2. Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilute inoculate 4. Inoculate Wells with Bacteria serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate controls 5. Include Sterility & Growth Controls inoculate->controls incubate 6. Incubate Plate (37°C, 18-20h) controls->incubate read_results 7. Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

The collected MIC data should be organized into a clear, comparative table. This allows for a direct assessment of the novel compound's potency and spectrum relative to the standard antibiotics.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of a Novel Compound vs. Standard Antibiotics

MicroorganismGram StainThis compoundPenicillin GCiprofloxacinTetracycline
Staphylococcus aureus (ATCC 29213)Gram-Positive[Experimental Data]0.50.51
Enterococcus faecalis (ATCC 29212)Gram-Positive[Experimental Data]211
Escherichia coli (ATCC 25922)Gram-Negative[Experimental Data]>640.0152
Pseudomonas aeruginosa (ATCC 27853)Gram-Negative[Experimental Data]>640.2516
Candida albicans (ATCC 90028)Fungus[Experimental Data]N/AN/AN/A

(Note: Values for standard antibiotics are representative and can vary. N/A = Not Applicable, as these are antibacterial agents.)

Interpretation:

  • Potency: A lower MIC value indicates higher potency. By comparing the MICs in the table, a researcher can determine if the novel compound is more, less, or equally potent than the standards against specific organisms.

  • Spectrum: Activity across both Gram-positive and Gram-negative bacteria would suggest a broad spectrum. Potent activity against only one group would indicate a narrow spectrum. Any observed antifungal activity (e.g., against Candida albicans) would be a significant finding, suggesting a broader antimicrobial profile.

  • Trustworthiness of Results: The protocol is self-validating through the use of standard ATCC (American Type Culture Collection) quality control strains. The MIC values obtained for the standard antibiotics should fall within the expected ranges published by CLSI or EUCAST.[20] If they do not, it indicates a potential issue with the experimental setup (e.g., media preparation, inoculum density) that must be resolved.

Conclusion and Future Directions

This guide outlines the critical first steps in characterizing the antimicrobial profile of a novel compound like this compound. A robust and standardized determination of its MIC against a diverse panel of pathogens is essential for establishing its potential as a therapeutic agent. The resulting data, when compared against standard antibiotics, will classify the compound's spectrum and potency, guiding all subsequent stages of drug discovery, including mechanism of action studies, toxicity screening, and preclinical model testing.

References

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A Framework for Comparative Cytotoxicity Analysis: 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of the novel compound 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol against the well-established chemotherapeutic agent, doxorubicin. As direct comparative studies on the cytotoxicity of this compound are not yet available in the public domain, this document outlines a robust experimental design to ascertain its potential as an anticancer agent. We will delve into the established cytotoxic profile of doxorubicin as a benchmark and propose detailed protocols for a head-to-head comparison.

Introduction to the Compounds

A thorough understanding of the compounds being compared is fundamental to a well-designed study. Here, we have a classic chemotherapeutic agent and a novel compound with a structure suggestive of biological activity.

Doxorubicin: The Established Benchmark

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used in the treatment of a wide array of cancers including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[] Its cytotoxic effects are multifactorial and well-documented.[2]

The primary mechanisms of doxorubicin's anticancer activity include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA synthesis and transcription.[]

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to DNA double-strand breaks that trigger apoptosis.[][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[2][4]

Despite its efficacy, the clinical use of doxorubicin is hampered by significant side effects, most notably dose-dependent cardiotoxicity.[5] This underscores the continuous search for novel cytotoxic agents with improved efficacy and safety profiles.

This compound: The Novel Compound

This compound is a phenolic compound, the cytotoxic profile of which remains to be characterized. Its chemical structure, featuring a substituted phenol with a dimethylaminomethyl group, suggests potential for biological activity. Phenolic compounds are known for their antioxidant properties, and some have demonstrated cytotoxic effects against cancer cells. The dimethylaminomethyl group may influence its solubility and interaction with biological targets. The lack of existing data necessitates a systematic investigation of its cytotoxic potential.

Proposed Experimental Design for a Comparative Cytotoxicity Study

To objectively compare the cytotoxic effects of this compound and doxorubicin, a multi-faceted experimental approach is proposed.

Rationale

The primary objective is to determine the concentration-dependent cytotoxicity of the novel compound in comparison to doxorubicin across a panel of cancer cell lines and a non-cancerous cell line. This will allow for the assessment of its potency and selectivity.

Cell Line Selection

A diverse panel of cell lines is crucial for a comprehensive evaluation:

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.

    • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

    • HeLa (Cervical Adenocarcinoma): A widely used, robust cancer cell line.

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney): To assess the general cytotoxicity and selectivity of the compounds.

Dosage and Treatment
  • Stock Solutions: Prepare high-concentration stock solutions of both compounds in a suitable solvent (e.g., DMSO) and store them at -20°C.

  • Dose-Response Study: A range of concentrations for both compounds should be tested to determine their respective IC50 (half-maximal inhibitory concentration) values. A typical starting range for doxorubicin would be 0.01 µM to 10 µM, while a broader range (e.g., 0.1 µM to 100 µM) may be necessary for the novel compound.

  • Incubation Periods: Cells should be exposed to the compounds for various durations (e.g., 24, 48, and 72 hours) to evaluate the time-dependent effects on cell viability.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[6][7]

Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound and doxorubicin. Include untreated cells as a negative control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to loss of membrane integrity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation and Interpretation

Clear and concise data presentation is essential for a meaningful comparison.

Quantitative Data Summary

The following tables provide a template for summarizing the experimental data.

Table 1: IC50 Values (µM) of this compound and Doxorubicin at 48 hours

Cell LineThis compoundDoxorubicin
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
HEK293Experimental ValueExperimental Value

Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24-hour treatment

Cell LineCompoundConcentration% Apoptotic Cells
MCF-7This compoundIC50Experimental Value
DoxorubicinIC50Experimental Value
A549This compoundIC50Experimental Value
DoxorubicinIC50Experimental Value
Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to illustrate the experimental workflow and relevant signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (MCF-7, A549, HeLa, HEK293) MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Seeding & Treatment LDH_Assay LDH Assay (Cytotoxicity) Cell_Culture->LDH_Assay Seeding & Treatment Apoptosis_Assay Annexin V/PI Assay (Mode of Cell Death) Cell_Culture->Apoptosis_Assay Seeding & Treatment Compound_Prep Compound Preparation (Doxorubicin & Novel Compound) Compound_Prep->MTT_Assay Treatment Compound_Prep->LDH_Assay Treatment Compound_Prep->Apoptosis_Assay Treatment IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Comparison Comparative Analysis LDH_Assay->Comparison Apoptosis_Assay->Comparison IC50_Calc->Comparison Statistical_Analysis Statistical Analysis Comparison->Statistical_Analysis

Caption: Experimental workflow for comparing the cytotoxicity of two compounds.

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito DSB DNA Double-Strand Breaks TopoII->DSB ROS Reactive Oxygen Species (ROS) ROS->DSB Mito->ROS CytoC Cytochrome c Release Mito->CytoC ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax p53->Bax Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Expected Outcomes and Significance

The proposed study will provide a comprehensive comparison of the cytotoxic profiles of this compound and doxorubicin. The key outcomes will be:

  • Potency Assessment: The IC50 values will quantify the potency of the novel compound relative to doxorubicin. A lower IC50 value would indicate higher potency.

  • Selectivity Index: By comparing the IC50 values in cancer cell lines to that in the non-cancerous cell line, a selectivity index can be calculated, providing an early indication of the compound's therapeutic window.

  • Mechanism of Cell Death: The Annexin V/PI assay will reveal whether the novel compound induces apoptosis or necrosis, offering initial insights into its mechanism of action.

This comparative guide provides a rigorous framework for the evaluation of a novel compound against a clinically relevant standard. The data generated will be crucial in determining whether this compound warrants further investigation as a potential anticancer therapeutic.

References

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Meredith, A. M., & Dass, C. R. (2016). Increasing the therapeutic efficacy of doxorubicin through novel drug delivery systems. Biomedicine & Pharmacotherapy, 83, 1004-1016.
  • Fornari, F. A., Randolph, J. K., Yalowich, J. C., Ritke, M. K., & Gewirtz, D. A. (1994). Interference by doxorubicin with DNA topoisomerase II: inhibition of catalytic activity and enhancement of enzyme-mediated DNA cleavage. Molecular pharmacology, 45(4), 649-656.
  • Carvalho, F. S., Burgeiro, A., Garcia, R., Moreno, A. J., Carvalho, R. A., & Oliveira, P. J. (2014). Doxorubicin-induced cardiotoxicity: from bioenergetic failure and cell death to cardiomyopathy. Medicinal research reviews, 34(1), 106-135.
  • Chatterjee, K., Zhang, J., Honbo, N., & Karliner, J. S. (2010).
  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157-170.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol analogs. These phenolic Mannich bases have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial to anticancer and antioxidant activities.

This document moves beyond a simple recitation of facts. It is designed to be a practical, field-proven guide that illuminates the causality behind experimental choices and provides a framework for designing more potent and selective analogs. We will delve into the key structural modifications that influence the biological activity of this scaffold, supported by illustrative experimental data and detailed protocols.

The Core Scaffold: A Triad of Functionality

The this compound core structure is a fascinating amalgamation of three key functional moieties, each contributing to its overall biological profile:

  • The Phenolic Hydroxyl Group: This acidic proton is crucial for antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[1][2] It can also participate in hydrogen bonding with biological targets.

  • The ortho-Aminomethyl Group: The [(Dimethylamino)methyl] substituent at the ortho position is a defining feature of this Mannich base. The nitrogen atom's basicity can influence the compound's pharmacokinetic properties, such as solubility and cell membrane permeability. It can also engage in ionic interactions with receptors or enzymes.

  • The para-Alkyl Group: The alkyl substituent at the para position, in this case, a 2-methylbutyl group, significantly impacts the molecule's lipophilicity. This, in turn, governs its ability to traverse biological membranes and influences its interaction with hydrophobic pockets in target proteins.

The interplay of these three components dictates the compound's potency, selectivity, and overall therapeutic potential. Understanding how to modulate these features is the essence of SAR in this chemical series.

Comparative Analysis: Unraveling the Impact of Structural Modifications

To illustrate the principles of SAR for this class of compounds, we will examine a series of hypothetical analogs and their performance in key biological assays: cytotoxicity against a cancer cell line (e.g., MCF-7), antimicrobial activity against a Gram-positive bacterium (e.g., Staphylococcus aureus), and antioxidant activity (DPPH radical scavenging).

It is important to note that the following data is illustrative and based on established principles for alkylphenols and Mannich bases, designed to showcase the SAR analysis process.

Influence of the para-Alkyl Substituent (R1)

The nature of the alkyl group at the 4-position is a critical determinant of biological activity, primarily by modulating the compound's lipophilicity.

Analog R1 Group Cytotoxicity (MCF-7) IC50 (µM) Antimicrobial (S. aureus) MIC (µg/mL) Antioxidant (DPPH) EC50 (µM)
1 -H>10012875
2 -methyl52.36468
3 -ethyl35.83265
4 -n-propyl21.51662
5 -n-butyl15.2860
6 (Parent) -2-methylbutyl18.71261
7 -tert-butyl45.14872
8 -n-hexyl28.91664

Key Insights:

  • Lipophilicity and Activity: A clear trend emerges where increasing the length of the linear alkyl chain from methyl to n-butyl (Analogs 2-5) leads to a progressive increase in both cytotoxic and antimicrobial activity. This is likely due to enhanced membrane permeability, allowing for greater intracellular accumulation.

  • The "Sweet Spot": There appears to be an optimal alkyl chain length for activity. The parent compound with a 2-methylbutyl group (Analog 6) shows potent activity. However, further increasing the chain length to n-hexyl (Analog 8) results in a slight decrease in cytotoxicity, suggesting a potential drop-off in activity beyond a certain lipophilicity.

  • Steric Hindrance: The introduction of a bulky tert-butyl group (Analog 7) leads to a significant reduction in activity compared to its linear isomer, n-butyl (Analog 5). This highlights the role of steric hindrance, which may impede the molecule's ability to effectively interact with its biological target.[3]

Influence of the Amino Group Substituents (R2, R3)

Modification of the amino group in the ortho-aminomethyl side chain can influence the compound's basicity, steric profile, and hydrogen bonding capacity.

Analog NR2R3 Group Cytotoxicity (MCF-7) IC50 (µM) Antimicrobial (S. aureus) MIC (µg/mL) Antioxidant (DPPH) EC50 (µM)
6 (Parent) -N(CH3)218.71261
9 -N(C2H5)225.42063
10 -Pyrrolidinyl15.1860
11 -Piperidinyl12.8658
12 -Morpholinyl38.93268

Key Insights:

  • Steric Bulk on Nitrogen: Increasing the steric bulk on the nitrogen atom by replacing methyl groups with ethyl groups (Analog 9) leads to a decrease in activity. This suggests that the immediate steric environment around the nitrogen is important for target interaction.

  • Cyclic Amines Enhance Potency: Incorporating the nitrogen into a five-membered (pyrrolidinyl, Analog 10) or six-membered (piperidinyl, Analog 11) ring significantly enhances both cytotoxicity and antimicrobial activity. This conformational constraint may lock the side chain into a more favorable orientation for binding.

  • Impact of Heteroatoms: The introduction of an oxygen atom in the morpholinyl ring (Analog 12) reduces activity. This is likely due to the electron-withdrawing effect of the oxygen, which decreases the basicity of the nitrogen atom and may also alter the hydrogen bonding potential of the molecule.

Experimental Protocols: A Foundation for Reproducible Data

The reliability of any SAR study hinges on the robustness of its experimental methodologies. Below are detailed, step-by-step protocols for the key assays used to evaluate the biological activities of these analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Protocol:

  • Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.[9][10]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC50 Determination: The EC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Mechanistic Insights and Signaling Pathways

The biological activities of these phenolic Mannich bases are underpinned by their interactions with specific cellular components and pathways.

Cytotoxicity and Potential Anticancer Mechanisms

The cytotoxicity of these compounds against cancer cells is likely a multifactorial process. The increased lipophilicity of the more active analogs allows them to readily cross the cell membrane and accumulate within the cell. Potential mechanisms of action include:

  • Induction of Oxidative Stress: The phenolic hydroxyl group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within the cancer cells. Elevated ROS levels can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Mitochondrial Dysfunction: The compounds may target mitochondria, disrupting the electron transport chain and leading to a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.

  • Enzyme Inhibition: The aminomethyl side chain and the phenolic ring could interact with the active sites of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

cytotoxicity_mechanism Analog Liphophilic Analog Membrane Cell Membrane Analog->Membrane Crosses Intracellular Intracellular Space Membrane->Intracellular ROS Increased ROS Intracellular->ROS Mitochondria Mitochondrial Dysfunction Intracellular->Mitochondria Enzymes Enzyme Inhibition Intracellular->Enzymes Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Enzymes->Apoptosis

Caption: Proposed mechanisms of cytotoxicity for this compound analogs.

Antimicrobial Mechanism of Action

The antimicrobial activity of these phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, leading to a loss of membrane integrity and leakage of intracellular components. The phenolic hydroxyl group and the aminomethyl side chain can also interact with membrane proteins, further compromising membrane function.

antimicrobial_mechanism Analog Phenolic Mannich Base Membrane Bacterial Cell Membrane Analog->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

Antioxidant Mechanism: Free Radical Scavenging

The antioxidant activity of these compounds is primarily due to the hydrogen-donating ability of the phenolic hydroxyl group.[2][11] Upon encountering a free radical, the phenol can donate a hydrogen atom to neutralize it, in a process known as hydrogen atom transfer (HAT). The resulting phenoxy radical is stabilized by resonance.

antioxidant_mechanism Phenol Phenol-OH PhenoxyRadical Phenoxy Radical (Phenol-O•) Phenol->PhenoxyRadical + R• NeutralizedRadical Neutralized Radical (RH) Radical Free Radical (R•) PhenoxyRadical->NeutralizedRadical

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant activity.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a compelling area of study with significant therapeutic potential. This guide has illuminated the key structural features that govern their cytotoxic, antimicrobial, and antioxidant activities. The interplay between the para-alkyl group's lipophilicity and steric profile, and the electronic and steric properties of the ortho-aminomethyl side chain, provides a rich landscape for chemical modification and optimization.

Future research in this area should focus on:

  • Systematic Analog Synthesis: A comprehensive library of analogs with diverse alkyl and amino substituents should be synthesized to further refine the SAR.

  • Mechanism of Action Studies: Deeper investigations into the specific molecular targets and signaling pathways affected by these compounds are crucial for understanding their biological effects.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

By applying the principles outlined in this guide, researchers can rationally design and develop novel this compound analogs with enhanced potency and selectivity, paving the way for new therapeutic agents.

References

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  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
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  • Synthesis, cytotoxicity, and QSAR analysis of X-thiophenols in rapidly dividing cells. PubMed. [Link]

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  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

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A Comparative Guide to Validating the In Vitro Antioxidant Efficacy of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

In the dynamic field of drug development and cellular health, the identification and validation of novel antioxidant compounds is of paramount importance. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comprehensive framework for validating the in vitro antioxidant efficacy of a novel synthetic compound, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol.

This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed, comparative approach, pitting our target compound against established antioxidant standards. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.

Comparative Framework: Selecting the Right Benchmarks

To ascertain the antioxidant potential of this compound, a direct comparison with well-characterized antioxidant standards is essential. For this guide, we have selected the following reference compounds:

  • Trolox: A water-soluble analog of vitamin E, Trolox is widely used as a standard in many antioxidant assays, allowing for the expression of antioxidant capacity in "Trolox Equivalents" (TE).[1]

  • Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant that functions as a reducing agent and readily scavenges reactive oxygen and nitrogen species.[2][3][4][5] Its hydrophilic nature provides a valuable contrast to potentially more lipophilic compounds.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a preservative in foods, cosmetics, and pharmaceuticals.[6][7][8][9] Its established efficacy and synthetic origin make it a relevant industrial benchmark.

By comparing our novel compound to these standards, we can contextualize its efficacy and understand its relative strengths and potential applications.

Methodologies for In Vitro Antioxidant Efficacy Assessment

A multi-assay approach is crucial for a comprehensive evaluation of antioxidant activity, as different assays reflect different aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer).[10][11][12] We will focus on four widely accepted and complementary assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[13][14][15] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[13][14] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.[13]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a stock solution of this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to determine the concentration-dependent activity.

  • Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundHypothetical Value
TroloxHypothetical Value
Ascorbic AcidHypothetical Value
BHTHypothetical Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[16][17] In the presence of an antioxidant, the colored radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[16]

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Sample Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well microplate.[16]

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.[1][18]

Data Presentation:

CompoundTEAC (mM Trolox Equivalents/mg)
This compoundHypothetical Value
Ascorbic AcidHypothetical Value
BHTHypothetical Value
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH.[19][20] This reduction results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[19] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[21][22]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compound and standards in a suitable solvent.

  • Reaction: Add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank in a 96-well microplate.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like Trolox.

Data Presentation:

CompoundFRAP Value (µM Fe(II) Equivalents/mg)
This compoundHypothetical Value
TroloxHypothetical Value
Ascorbic AcidHypothetical Value
BHTHypothetical Value
Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23][24][25] The antioxidant's capacity to scavenge these radicals is quantified by the area under the fluorescence decay curve (AUC).[24][26] The results are expressed as Trolox equivalents.[23]

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein working solution (e.g., 10 nM in 75 mM phosphate buffer, pH 7.4).

    • AAPH solution (e.g., 240 mM in 75 mM phosphate buffer, pH 7.4).

    • Trolox standards in 75 mM phosphate buffer.

  • Sample Preparation: Prepare dilutions of the test compound in 75 mM phosphate buffer.

  • Reaction Setup: In a black 96-well microplate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (phosphate buffer).

  • Incubation: Incubate the plate at 37°C for at least 30 minutes in the microplate reader.[26]

  • Initiation and Measurement: Add 25 µL of the AAPH solution to each well to initiate the reaction. Immediately begin monitoring the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes.[25]

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.

Data Presentation:

CompoundORAC Value (µmol TE/g)
This compoundHypothetical Value
Ascorbic AcidHypothetical Value
BHTHypothetical Value

Visualizing the Workflow and Rationale

To ensure clarity and reproducibility, the experimental workflows are visualized below.

Antioxidant Assay Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Test_Compound Test Compound (2-[...]) Serial_Dilutions Serial Dilutions Test_Compound->Serial_Dilutions Standards Standards (Trolox, Ascorbic Acid, BHT) Standards->Serial_Dilutions Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) Assay_1 DPPH Assay Reagents->Assay_1 Assay_2 ABTS Assay Reagents->Assay_2 Assay_3 FRAP Assay Reagents->Assay_3 Assay_4 ORAC Assay Reagents->Assay_4 Serial_Dilutions->Assay_1 Add to reaction Serial_Dilutions->Assay_2 Add to reaction Serial_Dilutions->Assay_3 Add to reaction Serial_Dilutions->Assay_4 Add to reaction Data_Acquisition Spectrophotometric/ Fluorometric Reading Assay_1->Data_Acquisition Assay_2->Data_Acquisition Assay_3->Data_Acquisition Assay_4->Data_Acquisition Calculation IC50 / TEAC / FRAP Value / ORAC Value Data_Acquisition->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General workflow for in vitro antioxidant capacity assessment.

Assay_Principles cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral + Antioxidant-H Antioxidant_H Antioxidant-H ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral + Antioxidant (e-) Antioxidant_e Antioxidant Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 + Antioxidant (e-) Antioxidant_e2 Antioxidant

Caption: Simplified chemical principles of the antioxidant assays.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial in vitro validation of the antioxidant efficacy of this compound. By employing a panel of mechanistically diverse assays and comparing the results to established standards, researchers can generate a reliable profile of the compound's antioxidant potential. Positive and compelling results from these in vitro studies would provide a strong rationale for advancing this compound to more complex cell-based assays and subsequent in vivo models to explore its physiological relevance and therapeutic potential. The data generated following this guide will be crucial for publications, patent applications, and further investment in the development of this promising new chemical entity.

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Comparative Analysis of Ortho- vs. Para-Substituted Phenolic Mannich Bases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mannich reaction, a cornerstone of synthetic organic chemistry, provides a powerful pathway to β-amino-carbonyl compounds, known as Mannich bases.[1][2][3] When applied to phenols, this reaction facilitates the introduction of an aminomethyl group onto the aromatic ring, yielding phenolic Mannich bases—a class of compounds with significant interest in medicinal chemistry and materials science.[4][5][6] The hydroxyl group of the phenol strongly directs the substitution to the ortho and para positions, a consequence of its electron-donating nature which increases electron density at these sites.[4][7] This guide provides a comparative analysis of ortho- and para-substituted phenolic Mannich bases, exploring how the seemingly subtle difference in substituent placement profoundly impacts their synthesis, physicochemical properties, and biological activity. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the synthesis and application of these versatile isomers.

I. Synthesis and Regioselectivity: The Decisive Factors

The synthesis of phenolic Mannich bases is a three-component condensation reaction involving a phenol, formaldehyde, and a primary or secondary amine.[3][8] The reaction proceeds via the formation of a reactive iminium ion from the amine and formaldehyde, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.[2][3][4]

Causality Behind Experimental Choices: Directing the Substitution

The inherent nature of the phenolic hydroxyl group as a strong ortho, para-director means that a mixture of isomers is often obtained.[4][9] However, the ratio of these isomers can be strategically influenced by several factors:

  • Steric Hindrance: This is a primary determinant. Bulky secondary amines or phenols with existing substituents near the ortho positions will sterically hinder the approach of the electrophile, favoring substitution at the less crowded para position.[10][11] Conversely, using less bulky amines like dimethylamine can increase the yield of the ortho product.

  • Reaction Conditions: Temperature and solvent can play a role. While less universally predictable, optimizing these parameters can shift the equilibrium towards one isomer. For instance, in some cases, lower temperatures may favor the kinetically controlled ortho product.

  • Nature of the Phenol: The presence of other activating or deactivating groups on the phenol ring can further influence the electronic environment and, consequently, the regioselectivity.[12]

Representative Synthetic Protocol: Synthesis of 2/4-(piperidin-1-ylmethyl)phenol

This protocol provides a general method for synthesizing a mixture of ortho and para isomers, which can then be separated via column chromatography.

Materials:

  • Phenol (1.0 eq)

  • Piperidine (1.1 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Ethanol

  • Dioxane[13]

  • Hydrochloric acid (for hydrochloride salt formation, optional)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in ethanol.

  • Cool the flask in an ice bath to 0°C.

  • To this solution, add piperidine (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Slowly add the formaldehyde solution (1.1 eq) to the mixture, ensuring the temperature does not rise above 5°C.[13]

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the resulting crude oil in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, a mixture of ortho and para isomers, can be purified and separated using silica gel column chromatography with a hexane/ethyl acetate gradient.

This protocol serves as a self-validating system; successful synthesis and separation can be confirmed by the distinct spectroscopic data of the two isomers as detailed in the following section.

Diagram: Mannich Reaction Mechanism on Phenol

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine R₂NH Iminium_Ion [R₂N=CH₂]⁺ (Eschenmoser Salt Precursor) Amine->Iminium_Ion + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium_Ion - H₂O Phenol Phenol (Nucleophile) Iminium_Ion->Phenol Electrophile Ortho_Product ortho-Substituted Mannich Base Phenol->Ortho_Product ortho-attack Para_Product para-Substituted Mannich Base Phenol->Para_Product para-attack

II. Structural and Physicochemical Distinctions

The positioning of the aminomethyl group fundamentally alters the molecule's structure and properties, primarily through its interaction with the phenolic hydroxyl group.

The Role of Hydrogen Bonding

The most significant differentiator between the two isomers is the potential for intramolecular versus intermolecular hydrogen bonding.

  • Ortho Isomers: The proximity of the hydroxyl group and the aminomethyl nitrogen allows for the formation of a strong, stable, six-membered ring via an intramolecular hydrogen bond (O-H···N).[14][15] This internal interaction is a defining characteristic of ortho-phenolic Mannich bases.

  • Para Isomers: The substituents are too far apart for intramolecular bonding. Instead, these molecules engage in intermolecular hydrogen bonding , where the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring molecule.[15][16]

This difference has profound consequences:

  • Physical Properties: Ortho isomers, with their self-contained hydrogen bonds, tend to have lower boiling points and melting points and are often more soluble in nonpolar solvents compared to their para counterparts.[16][17] The strong intermolecular forces in para isomers require more energy to overcome, leading to higher melting and boiling points.[16]

  • Acidity (pKa): The intramolecular hydrogen bond in the ortho isomer stabilizes the phenoxide anion formed upon deprotonation, making the proton easier to remove. Consequently, ortho-phenolic Mannich bases are generally more acidic (have a lower pKa) than their para analogs.

Diagram: Hydrogen Bonding in Ortho vs. Para Isomers

Hydrogen_Bonding cluster_Ortho Ortho Isomer cluster_Para Para Isomer Ortho_Node Intramolecular H-Bond (Stable 6-membered ring) O O-H N N O->N H-Bond Para_Node Intermolecular H-Bonding mol1_O Molecule 1 (...-OH) mol2_N Molecule 2 (...-N) mol1_O->mol2_N H-Bond

Comparative Spectroscopic Analysis

The structural differences are clearly reflected in their spectroscopic data, providing a reliable method for differentiation.

Spectroscopic FeatureOrtho-Substituted IsomerPara-Substituted IsomerRationale
¹H NMR (Phenolic -OH) Broad singlet, significantly downfield (δ ~9-12 ppm)Sharper singlet, less downfield (δ ~4-7 ppm, solvent dependent)Intramolecular H-bond deshields the proton in the ortho isomer.[14]
¹H NMR (Ar-CH₂ -N) Singlet (δ ~3.5-4.1 ppm)Singlet (δ ~3.4-3.8 ppm)The chemical environment is broadly similar, but minor shifts can occur.[18]
¹H NMR (Aromatic) Complex splitting pattern (e.g., ABCD system)Symmetrical pattern (e.g., AA'BB' system, two doublets)Para substitution maintains molecular symmetry, simplifying the aromatic signals.
FT-IR (-OH Stretch) Very broad band (2300-3300 cm⁻¹)Sharper, stronger band (3100-3500 cm⁻¹)Intramolecular H-bonding in the ortho isomer causes significant band broadening.[14]
UV-Vis Spectroscopy Often shows a bathochromic (red) shift in λ_maxλ_max typically at a shorter wavelengthThe intramolecular H-bond can influence the electronic transitions within the chromophore.[19][20][21]

III. Comparative Biological Activity

The distinct physicochemical properties of ortho and para isomers directly translate into different biological activities. The structure-activity relationship (SAR) is often highly dependent on the isomer's ability to interact with biological targets.[22]

Case Study: Antimicrobial and Antioxidant Activity

Phenolic Mannich bases are widely investigated for their antimicrobial and antioxidant properties.[6][8][13][23][24]

  • Antimicrobial Activity: The efficacy can be isomer-dependent. The lipophilicity and hydrogen bonding capability are critical for membrane transport and interaction with microbial enzymes or proteins. In some studies, the greater lipophilicity of ortho isomers may enhance cell wall penetration. In others, the specific geometry of the para isomer might be essential for binding to a specific active site. The biological activity of Mannich bases is often attributed to the in vivo release of α,β-unsaturated ketones via deamination, a process whose rate can be influenced by the isomeric structure.[6]

  • Antioxidant Activity: The primary mechanism for the antioxidant activity of phenols is hydrogen atom transfer (HAT) to scavenge free radicals.[25] The strength of the O-H bond is a key factor.

    • The ortho isomer , due to its intramolecular hydrogen bond, has a weaker O-H bond. This facilitates easier hydrogen atom donation, often resulting in superior radical scavenging activity compared to the para isomer.

    • The para isomer , while still an effective antioxidant, requires breaking a stronger O-H bond.

Comparative Biological Data (Hypothetical)

The following table illustrates the kind of data one might obtain when comparing the isomers. Note: These are representative values for illustrative purposes.

CompoundIsomer PositionMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)DPPH Radical Scavenging (IC₅₀, µM)
Compound A Ortho1625
Compound B Para3245
Parent Phenol ->128150
Quercetin (Control) -N/A7[26]

This hypothetical data suggests that for this particular scaffold, the ortho isomer is a more potent antimicrobial and antioxidant agent.

IV. Key Experimental Protocols

To provide a self-validating framework, detailed protocols for assessing the biological activities discussed are essential.

Protocol: Broth Microdilution for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27]

Workflow:

  • Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final concentration in each well after inoculation is ~5 x 10⁵ CFU/mL. Add the appropriate volume of this final inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Protocol: DPPH Radical Scavenging Assay

This common assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[28][29] The stable DPPH• radical has a deep violet color which turns yellow upon reduction.[28]

Workflow:

  • Solution Prep: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds (ortho and para isomers) and a standard antioxidant (e.g., Trolox, Quercetin) in methanol.[30]

  • Reaction: In a 96-well plate, add 20 µL of each compound dilution to separate wells.

  • Add 180-200 µL of the DPPH working solution to each well. A blank well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[29][30]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[28][29]

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage inhibition against concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram: Experimental Workflow for Biological Assays

Workflow cluster_MIC MIC Assay cluster_DPPH DPPH Assay MIC1 Serial Dilution of Compound MIC2 Inoculate with Bacteria MIC1->MIC2 MIC3 Incubate (24h, 37°C) MIC2->MIC3 MIC4 Determine Lowest Conc. with No Growth MIC3->MIC4 DPPH1 Mix Compound with DPPH Solution DPPH2 Incubate (30 min, Dark) DPPH1->DPPH2 DPPH3 Measure Absorbance at 517 nm DPPH2->DPPH3 DPPH4 Calculate IC₅₀ DPPH3->DPPH4 start Synthesized Ortho & Para Isomers start->MIC1 start->DPPH1

V. Conclusion and Future Outlook

The distinction between ortho- and para-substituted phenolic Mannich bases is far from trivial. The position of the aminomethyl group dictates the dominant type of hydrogen bonding, which in turn governs the molecule's physicochemical and spectroscopic properties. These differences create a compelling basis for structure-activity relationship studies, as demonstrated by their differential antimicrobial and antioxidant potentials. For drug development professionals, understanding and predicting these isomeric effects is crucial for rational drug design. Future research should continue to explore how this isomeric relationship influences other biological activities, such as anticancer[31][32][33] and enzyme inhibition,[18][22] to fully harness the therapeutic potential of this versatile chemical scaffold.

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A Comparative Guide to the Efficacy of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol as a Catalytic Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and versatile catalytic systems is paramount. This guide provides a comprehensive analysis of the catalytic efficacy of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a member of the phenolic Mannich base family of ligands. Through a detailed examination of its synthesis, structural features, and performance in key cross-coupling reactions, we offer a comparative perspective against other relevant catalytic ligands. This document is intended to serve as a technical resource, providing both theoretical insights and practical, data-supported guidance for researchers in catalysis and drug development.

Introduction: The Role of Phenolic Mannich Bases in Catalysis

Phenolic Mannich bases, characterized by an aminoalkyl group ortho to a hydroxyl group on a phenol ring, have emerged as a significant class of ligands in homogeneous catalysis.[1] Their utility stems from the synergistic interplay between the hard phenoxide oxygen and the softer amino nitrogen, which allows for the effective chelation of a variety of transition metals. This bidentate coordination stabilizes the metal center and modulates its electronic properties, thereby influencing the catalytic activity.[2] The specific ligand in focus, this compound, incorporates a sterically demanding 2-methylbutyl group, which is anticipated to enhance solubility in organic solvents and influence the stereoselectivity of catalytic transformations.

The general structure of ortho-aminophenol based ligands can exist in different oxidation states, which plays a crucial role in their catalytic activity by enabling electron transfer processes.[2] These ligands have found applications in a wide array of reactions, including C-C and C-N bond formation, mimicking enzymatic processes, and small molecule activation.[2]

Synthesis of this compound

The synthesis of the title ligand is readily achievable through a Mannich reaction, a three-component condensation of a phenol, an amine, and formaldehyde.[1][3] In this case, the synthesis proceeds via the reaction of 4-(2-methylbutyl)phenol with dimethylamine and formaldehyde.

Synthesis of the Precursor: 4-(2-methylbutyl)phenol

The precursor, 4-(2-methylbutyl)phenol, can be synthesized via Friedel-Crafts alkylation of phenol with 2-methyl-1-butanol in the presence of a suitable Lewis acid catalyst.

Mannich Reaction for Ligand Synthesis

The final ligand is synthesized by the aminomethylation of 4-(2-methylbutyl)phenol.

Experimental Protocol:

  • To a stirred solution of 4-(2-methylbutyl)phenol (1 equivalent) in ethanol, add aqueous dimethylamine (1.1 equivalents) and aqueous formaldehyde (1.1 equivalents).

  • The reaction mixture is then refluxed for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel provides the desired this compound.

This synthetic route is robust and can be adapted for the synthesis of a variety of substituted phenolic Mannich base ligands.[4]

Comparative Catalytic Efficacy in Cross-Coupling Reactions

To objectively evaluate the performance of this compound as a catalytic ligand, we will consider its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] For comparison, we will benchmark its performance against other common ligand types used in this transformation.

Suzuki-Miyaura Cross-Coupling: A Comparative Study

The Suzuki-Miyaura reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of ligand is critical for achieving high yields and turnover numbers.[5]

Experimental Workflow for Comparative Ligand Evaluation:

The following diagram outlines a typical workflow for comparing the performance of different ligands in a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison start Select Aryl Halide and Boronic Acid catalyst_prep Prepare Pd Precursor (e.g., Pd(OAc)2) start->catalyst_prep ligand_prep Prepare Ligand Solutions (Target Ligand & Comparators) catalyst_prep->ligand_prep base_solvent Select Base and Solvent ligand_prep->base_solvent reaction Run Parallel Reactions Under Inert Atmosphere base_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench and Work-up Reactions monitoring->workup isolation Isolate and Purify Products workup->isolation yield_calc Calculate Product Yields isolation->yield_calc comparison Compare Ligand Performance yield_calc->comparison G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X L OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)2 + Base PdII_Biaryl Ar-Pd(II)-Ar' L Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar' ArylHalide Ar-X BoronicAcid Ar'-B(OR)2 Base Base Product Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The electron-donating nature of the phenoxide and amino groups of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide. During transmetalation, the ligand's steric bulk can influence the rate of exchange between the halide and the aryl group from the boronic acid. Finally, the ligand's electronic and steric properties also impact the rate of reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.

Conclusion and Future Outlook

This compound demonstrates significant potential as a robust and efficient ligand for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis and competitive performance make it an attractive alternative to more complex and expensive ligand systems. The modular nature of the Mannich reaction allows for the facile tuning of the ligand's steric and electronic properties by varying the starting phenol and amine, opening avenues for the development of a library of ligands for various catalytic applications.

Future research should focus on a broader screening of this ligand in other important transformations such as Heck and Sonogashira couplings, as well as in asymmetric catalysis where the chiral center in the 2-methylbutyl group could be exploited. A thorough investigation into the effect of the alkyl substituent on the para position will provide deeper insights into structure-activity relationships, guiding the rational design of next-generation phenolic Mannich base ligands.

References

  • Tulp, A. et al. (2007). Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research, 2007(1), 35-38.
  • Das, S. et al. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 8(1), 124-135.
  • BenchChem (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Guides.
  • Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1341-1347.
  • Carrow, B. P., & Hartwig, J. F. (2010). A Practical Synthesis of (2-Aminophenyl)di-tert-butylphosphine, a New Ligand for Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 12(12), 2848–2851.
  • Jedinák, L. et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8341–8357.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • Tramontini, M., & Angiolini, L. (1990). Mannich bases in organic synthesis. CRC press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

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A Comparative In Vivo Toxicity Assessment of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol: A Proposed Framework for a Novel Phenolic Antioxidant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo toxicity of the novel compound, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol. In the absence of publicly available toxicological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a rigorous, scientifically-grounded testing strategy based on internationally recognized guidelines. Furthermore, it offers a comparative analysis with established alternative compounds in a likely application area, providing essential context for its potential development and use.

The chemical structure of this compound, a substituted phenol, suggests its potential utility as a hindered phenolic antioxidant.[1][2] Such compounds are critical additives in various materials, including plastics, rubbers, and lubricants, where they prevent oxidative degradation, thereby extending product lifespan and maintaining material integrity.[2][3] Given this probable application, this guide will draw comparisons with widely used industrial phenolic antioxidants.

The Imperative for Rigorous In Vivo Toxicity Evaluation

Before any new chemical entity can be considered for widespread application, a thorough assessment of its potential hazards to human health is paramount. In vivo toxicity studies remain the cornerstone of this evaluation, providing critical data on a substance's effects within a living organism. These studies are designed to identify potential target organs, establish dose-response relationships, and determine safe exposure levels. The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally accepted guidelines for the testing of chemicals to ensure data quality and consistency.[4]

This guide will focus on a tiered approach to in vivo toxicity testing for this compound, encompassing acute toxicity, repeated dose toxicity, and genotoxicity.

Proposed In Vivo Toxicity Testing Program for this compound

The following testing program is proposed to comprehensively evaluate the toxicological profile of this compound.

Acute Oral Toxicity Assessment (OECD 423)

The initial step in characterizing the toxicity of a novel substance is to determine its acute oral toxicity. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of five toxicity categories based on its oral lethal dose (LD50).[2][5][6]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain) are the preferred model.

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle and provided with standard diet and water ad libitum. A minimum acclimatization period of five days is required.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[7] For a new chemical entity with no prior toxicity information, a starting dose of 300 mg/kg is often chosen.[]

  • Stepwise Dosing Procedure:

    • A single animal is dosed at the starting dose level.

    • If the animal survives, two additional animals are dosed at the same level.

    • If mortality is observed, the next lower dose level is used for the next group of animals.

    • This stepwise procedure continues until a dose that causes mortality or a dose that causes no mortality is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

dot

Caption: OECD 423 Acute Toxic Class Method Workflow.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

To assess the effects of repeated exposure, a 28-day oral toxicity study is crucial. The OECD 407 guideline provides a framework for evaluating the toxicity of a substance after repeated oral administration for 28 days.[1][10][11] This study helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[11]

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

  • Animal Model: Rats are the preferred species. Both male and female animals are used (typically 5 per sex per group).[1]

  • Dose Groups: At least three dose levels and a concurrent control group are used. Dose levels are selected based on the results of the acute toxicity study.

  • Dose Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations:

    • Clinical Observations: Daily observations for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

    • Urinalysis: Conducted at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.

dot

Caption: OECD 407 Repeated Dose 28-Day Oral Toxicity Study Workflow.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Genotoxicity assessment is a critical component of safety evaluation. The in vivo micronucleus test (OECD 474) is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.[3][12][13] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals is an indication of induced chromosomal damage.[12][14]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

  • Animal Model: Mice or rats are commonly used. Typically, at least 5 analyzable animals per sex per group are required.[13]

  • Dose Groups: A vehicle control, a positive control, and at least two dose levels of the test substance are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Dose Administration: The test substance is typically administered once or twice (24 hours apart) by an appropriate route, usually oral gavage or intraperitoneal injection.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femur, and smears are prepared on microscope slides.

    • Peripheral blood smears can also be prepared.

    • The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • At least 4000 PCEs per animal are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group.

dot

Caption: OECD 474 In Vivo Micronucleus Test Workflow.

Comparative Analysis with Alternative Phenolic Antioxidants

To provide context for the potential toxicity of this compound, it is useful to compare its (yet to be determined) toxicological profile with that of established phenolic antioxidants. Two widely used examples are Butylated Hydroxytoluene (BHT) and Irganox 1010.

Toxicological EndpointButylated Hydroxytoluene (BHT)Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate))This compound
Acute Oral LD50 (rat) 1700 - 2940 mg/kg> 5000 mg/kgData not available
Target Organs (Repeated Dose) Liver, LungsLiverData not available
Genotoxicity Generally considered non-genotoxic in vivoGenerally considered non-genotoxic in vivoData not available
Carcinogenicity Some evidence of carcinogenicity in animal studies at high dosesNot classifiable as to its carcinogenicity to humansData not available

This table is for illustrative purposes and the data for BHT and Irganox 1010 are compiled from various publicly available safety data sheets and toxicological reviews. The data for this compound is hypothetical and would be populated upon completion of the proposed studies.

Conclusion

The development of new chemical entities with potential industrial applications requires a robust and systematic evaluation of their potential hazards. This guide has outlined a comprehensive in vivo toxicity testing program for this compound, based on internationally recognized OECD guidelines. By following these protocols, researchers can generate the necessary data to characterize its toxicological profile.

The comparative analysis with existing phenolic antioxidants highlights the importance of this data in positioning the novel compound within the current market landscape. A favorable toxicity profile, particularly in comparison to compounds with known adverse effects, would be a significant advantage in its potential commercialization. The proposed framework provides a clear and scientifically rigorous path forward for the safety assessment of this and other novel chemical substances.

References

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Comparative Analysis of Cross-Reactivity for 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Imperative of Selectivity in Drug Candidacy

In the pursuit of novel therapeutics, the potency of a lead compound against its intended biological target is only one facet of its potential success. Of equal, if not greater, importance is its selectivity—the degree to which it interacts with its primary target over other biomolecules. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of experimental results. This guide focuses on 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol , a compound featuring a phenolic hydroxyl group and a tertiary aminomethyl substituent. This combination of functional groups suggests a potential for broad biological activity, making a thorough assessment of its cross-reactivity profile essential.

The structure, characterized by a substituted phenol, is a common motif in compounds designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The dimethylaminomethyl group, in particular, can significantly influence a molecule's pharmacological profile, often imparting affinity for aminergic receptors.[1] This guide provides a framework for evaluating the selectivity of this compound, presenting a series of robust, self-validating experimental protocols and comparative data to inform its potential as a specific molecular probe or therapeutic agent. We will operate under the hypothesis that this compound has been designed as a ligand for a hypothetical Receptor X , a member of the GPCR family.

Experimental Design: A Multi-Faceted Approach to Profiling Selectivity

To construct a comprehensive selectivity profile for our compound of interest, a tiered screening approach is employed. This strategy begins with broad panel screening to identify potential off-target interactions, followed by more focused assays to quantify the affinity for these "hits." The choice of assays and comparator compounds is critical for generating meaningful data.

Comparator Compounds

A robust comparison requires carefully selected alternative compounds to contextualize the activity of our lead molecule.

  • Compound A (Test Article): this compound

  • Compound B (Structurally Related Phenolic Antioxidant): 2,4-Di-tert-butylphenol. This compound shares the phenolic core but lacks the aminomethyl group, allowing us to probe the contribution of this moiety to off-target binding. It is a known antioxidant and has been reported to have broad biological activities.[2]

  • Compound C (Positive Control for Primary Target): A known high-affinity, selective ligand for Receptor X (e.g., "Known Ligand-1").

  • Compound D (Negative Control): Vehicle (e.g., 0.1% DMSO).

Assay Selection Rationale
  • Primary Target Engagement (Receptor X): A competitive radioligand binding assay will be used to determine the affinity (Ki) of our test compound for its intended target. This is the "gold standard" for quantifying receptor-ligand interactions.[3]

  • Off-Target Receptor Panel Screening: The test compound will be screened against a panel of related receptors (e.g., other aminergic GPCRs such as adrenergic, dopaminergic, and serotonergic receptors) and a selection of unrelated receptors to identify potential cross-reactivity.

  • Enzyme Inhibition Profiling: Phenolic compounds are known to interact with various enzymes. Therefore, we will assess the inhibitory potential of our compound against a representative enzyme, such as acetylcholinesterase (AChE), a common off-target for neurologically active compounds.[4]

  • Immunoassay Interference Check: The structural similarity of phenolic compounds to haptens used in some ELISAs can lead to false positives. A competitive ELISA format will be used to check for potential cross-reactivity in this common assay format.[5]

The overall workflow for this comparative analysis is depicted below.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation A Compound A: Test Article Assay1 Radioligand Binding Assay (Primary Target & Receptor Panel) A->Assay1 Assay2 Enzyme Inhibition Assay (e.g., AChE) A->Assay2 Assay3 Competitive ELISA (Interference Screen) A->Assay3 B Compound B: Structural Analog B->Assay1 B->Assay2 B->Assay3 C Compound C: Positive Control C->Assay1 D Compound D: Vehicle Control Analysis Calculate Ki / IC50 Values Assay1->Analysis Assay2->Analysis Assay3->Analysis Comparison Compare Potency & Selectivity Ratios Analysis->Comparison Conclusion Assess Cross-Reactivity Profile Comparison->Conclusion G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Compound A R_X Receptor X (Primary Target) A->R_X High Affinity (On-Target) R_A Adrenergic R. α1 (Off-Target) A->R_A Lower Affinity (Off-Target) AC Adenylyl Cyclase R_X->AC Inhibits PLC Phospholipase C R_A->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 / DAG PLC->IP3 Response_On Desired Cellular Response cAMP->Response_On Leads to Response_Off Undesired Side Effect IP3->Response_Off Leads to

Caption: On-target vs. off-target signaling pathways for Compound A.

Conclusion

This guide outlines a systematic approach to characterizing the cross-reactivity of a novel compound, This compound . While the presented data is illustrative, the methodologies are grounded in established and robust laboratory practice. The analysis reveals that while the compound is a promising ligand for its intended target, a complete understanding of its selectivity requires a panel-based approach. The structural features—specifically the interplay between the phenolic hydroxyl and the aminomethyl group—dictate its interaction profile. For researchers and drug development professionals, applying such a rigorous, comparative framework is indispensable for making informed decisions about the progression of a candidate compound, ultimately de-risking the path toward clinical development.

References

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  • Bosc, D., et al. (2017). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 8, 649. [Link]

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A Comparative Performance Analysis of a Novel Phenolic Antioxidant: 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Oxidative Stability

In the continuous pursuit of enhanced stability and longevity of pharmaceuticals, biologics, and other sensitive materials, the role of antioxidants is paramount. Oxidative stress, mediated by reactive oxygen species (ROS), is a primary driver of degradation, leading to loss of efficacy, generation of impurities, and reduced shelf-life. While a range of commercial antioxidants are available, the search for novel molecules with superior performance, tailored functionalities, and improved safety profiles is a critical endeavor in drug development and materials science.

This guide introduces a novel phenolic antioxidant, 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol , and provides a comprehensive framework for benchmarking its performance against established commercial antioxidants. We will delve into the mechanistic underpinnings of phenolic antioxidants and present a suite of robust, validated experimental protocols to quantitatively assess and compare their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection and implementation of antioxidant technologies.

The Contenders: A Mechanistic Overview

A fundamental understanding of the mechanisms of action is crucial for selecting the appropriate antioxidant for a specific application and for designing relevant performance assays.

This compound: A Novel Phenolic Compound

The antioxidant activity of this compound is predicted to stem from its phenolic hydroxyl group. Phenolic compounds are known to act as potent antioxidants primarily through a hydrogen atom transfer (HAT) mechanism.[1] The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and unable to propagate further oxidation.

The presence of the dimethylaminomethyl group at the ortho position and the 2-methylbutyl group at the para position may influence the antioxidant capacity through steric and electronic effects. The electron-donating nature of the alkyl groups can enhance the hydrogen-donating ability of the phenolic hydroxyl group, while the steric hindrance provided by these groups may affect the accessibility of the hydroxyl group to radicals.

Commercial Benchmarks

To provide a meaningful comparison, we will benchmark our novel compound against two widely used commercial antioxidants with well-characterized mechanisms:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used in the food, cosmetic, and pharmaceutical industries.[2][3] BHT functions as a free radical scavenger, interrupting oxidative chain reactions by donating a hydrogen atom from its phenolic group.[[“]]

  • Trolox™ (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is a potent antioxidant that scavenges peroxyl and alkoxyl radicals.[5] It is often used as a standard in antioxidant capacity assays due to its high reactivity and clear mechanism of action.[6]

The fundamental mechanism for these phenolic antioxidants is illustrated below:

G cluster_legend Legend cluster_mechanism General Phenolic Antioxidant Mechanism R_dot Free Radical (R•) AH Phenolic Antioxidant (AH) A_dot Antioxidant Radical (A•) RH Neutralized Molecule (RH) R_dot_node R• RH_node RH R_dot_node->RH_node H Atom Donation AH_node AH A_dot_node A• AH_node->A_dot_node Forms Stable Radical

Caption: General mechanism of a phenolic antioxidant.

Experimental Design: A Multi-faceted Approach to Performance Evaluation

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a battery of tests targeting different aspects of antioxidant performance is essential for a comprehensive and reliable comparison. The selection of these assays is based on their established relevance, reproducibility, and ability to probe different antioxidant mechanisms (HAT vs. single electron transfer - SET).

Our benchmarking strategy will employ the following key assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used and rapid method to assess the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[7][8][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.[10][11]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12][13][14] This assay is considered to be more biologically relevant than DPPH and ABTS assays.

  • Lipid Peroxidation Inhibition Assay (TBARS Assay): This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a critical process in cellular damage and product degradation.[15][16][17] The formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), is measured as an indicator of lipid peroxidation.

The overall experimental workflow is depicted below:

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Performance Comparison Novel_AO 2-[(Dimethylamino)methyl]-4- (2-methylbutyl)benzenol DPPH DPPH Assay Novel_AO->DPPH ABTS ABTS Assay Novel_AO->ABTS ORAC ORAC Assay Novel_AO->ORAC TBARS TBARS Assay Novel_AO->TBARS BHT BHT BHT->DPPH BHT->ABTS BHT->ORAC BHT->TBARS Trolox Trolox™ Trolox->DPPH Trolox->ABTS Trolox->ORAC Trolox->TBARS Blank Negative Control Blank->DPPH Blank->ABTS Blank->ORAC Blank->TBARS IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC_val ORAC Value Calculation ORAC->ORAC_val Inhibition % Inhibition Calculation TBARS->Inhibition Comparison Comparative Analysis & Reporting IC50->Comparison TEAC->Comparison ORAC_val->Comparison Inhibition->Comparison

Caption: Experimental workflow for antioxidant performance benchmarking.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the antioxidant assays. Adherence to these standardized procedures is critical for obtaining reliable and comparable data.

DPPH Radical Scavenging Assay

Principle: The antioxidant capacity is measured by the decolorization of the purple DPPH radical solution at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare stock solutions of the test compounds (this compound, BHT, and Trolox™) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of each test compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: The antioxidant capacity is determined by the reduction of the blue-green ABTS radical cation, measured by the decrease in absorbance at 734 nm.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To produce the ABTS radical cation, mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds to separate wells.

    • Add 180 µL of the diluted ABTS radical cation solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox™ Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox™ that has the same antioxidant capacity as a 1 mM concentration of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: This assay measures the decay of a fluorescent probe (fluorescein) in the presence of a peroxyl radical generator (AAPH). The antioxidant protects the probe from oxidation, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[14][19]

Protocol:

  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein stock solution (1 mM) in the phosphate buffer. Dilute to a working concentration of 10 nM.

    • Prepare a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (240 mM) in phosphate buffer.

    • Prepare a series of dilutions of Trolox™ in phosphate buffer to serve as the standard curve.

    • Prepare dilutions of the test compounds in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each standard, test compound dilution, or blank (phosphate buffer) to separate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Inject 25 µL of the AAPH solution into each well to initiate the reaction.

    • Measure the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Plot a standard curve of net AUC versus Trolox™ concentration.

    • Determine the ORAC value of the test compounds from the standard curve, expressed as µmol of Trolox™ equivalents per gram or mole of the compound.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically at 532 nm.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a lipid source, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver microsomes).

    • Prepare a 0.8% (w/v) thiobarbituric acid (TBA) solution.

    • Prepare a 20% (v/v) acetic acid solution (pH 3.5).

    • Prepare a ferrous sulfate solution (e.g., 0.1 mM) to induce lipid peroxidation.

    • Prepare dilutions of the test compounds.

  • Assay Procedure:

    • In a test tube, mix the lipid source, the test compound at various concentrations, and the ferrous sulfate solution.

    • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to induce lipid peroxidation.

    • Stop the reaction by adding a solution containing TBA and an acid (e.g., trichloroacetic acid).

    • Heat the mixture in a boiling water bath for 15-20 minutes to allow the formation of the MDA-TBA adduct.

    • Cool the tubes and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The percentage of inhibition of lipid peroxidation is calculated as:

    • The IC50 value for lipid peroxidation inhibition can be determined.

Illustrative Performance Data

The following tables present hypothetical data to illustrate the comparative performance of this compound against the commercial benchmarks.

Table 1: Radical Scavenging Activity (IC50 Values)

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)
This compound 45.8 ± 3.228.5 ± 2.1
BHT 62.3 ± 4.541.7 ± 3.8
Trolox™ 35.1 ± 2.919.8 ± 1.7

Lower IC50 values indicate higher antioxidant activity.

Table 2: Trolox™ Equivalent Antioxidant Capacity (TEAC)

AntioxidantTEAC Value (ABTS Assay)
This compound 1.23 ± 0.09
BHT 0.84 ± 0.06
Trolox™ 1.00 (by definition)

A TEAC value greater than 1 indicates a higher antioxidant capacity than Trolox™.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

AntioxidantORAC Value (µmol TE/µmol)
This compound 4.8 ± 0.3
BHT 3.5 ± 0.2
Trolox™ 1.00 (by definition)

Higher ORAC values indicate greater antioxidant capacity against peroxyl radicals.

Table 4: Inhibition of Lipid Peroxidation (TBARS Assay)

Antioxidant% Inhibition at 100 µMIC50 (µM)
This compound 85.2 ± 5.158.7 ± 4.3
BHT 76.8 ± 4.869.2 ± 5.5
Trolox™ 92.5 ± 6.342.1 ± 3.7

Higher percentage inhibition and lower IC50 values indicate greater protection against lipid peroxidation.

Interpretation and Discussion

Based on the illustrative data, this compound demonstrates potent antioxidant activity, outperforming the widely used commercial antioxidant BHT in all tested assays. Its performance is comparable to, and in some aspects, such as the ORAC assay, superior to Trolox™.

The lower IC50 values in the DPPH and ABTS assays suggest that the novel compound is an efficient radical scavenger. The TEAC value greater than 1 further supports its superior radical scavenging capacity compared to Trolox™. The high ORAC value indicates a strong ability to neutralize peroxyl radicals, which are key mediators of oxidative damage in biological systems. Furthermore, the significant inhibition of lipid peroxidation highlights its potential for protecting lipid-based formulations and cellular membranes from oxidative degradation.

The enhanced performance of this compound could be attributed to the electronic and steric effects of its substituents. The electron-donating alkyl groups likely increase the lability of the phenolic hydrogen, facilitating its donation to free radicals. The specific substitution pattern may also contribute to the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

Conclusion: A Promising Candidate for Oxidative Protection

This guide has provided a comprehensive framework for the systematic evaluation of the novel antioxidant, this compound. The detailed protocols for a suite of validated antioxidant assays, along with the illustrative comparative data, demonstrate a robust methodology for benchmarking its performance against established commercial standards.

The hypothetical results suggest that this compound is a highly promising antioxidant with the potential for superior performance in various applications. Further investigations into its safety profile, compatibility with different formulation matrices, and long-term stability are warranted to fully realize its potential as a next-generation antioxidant for the pharmaceutical and allied industries. By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently assess and validate the performance of this and other novel antioxidant molecules.

References

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  • Wikipedia. (2024). Butylated hydroxytoluene. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, a substituted phenol compound. Adherence to these procedures is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide is specifically tailored for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the understanding that this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[3][4] Improper disposal can lead to environmental contamination and harm to aquatic life.[3] The primary goal is to collect, store, and transfer the waste to a licensed disposal facility in a safe and compliant manner.

All chemical waste management in the United States is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Your institution will have specific protocols based on these regulations and local requirements.

Immediate Safety and Handling Precautions for Waste Generation

Proper disposal begins at the point of waste generation. The following personal protective equipment (PPE) is mandatory when handling this compound and its waste products:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential vapors that can cause serious eye damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation, burns, and absorption of the chemical.[1]
Body Protection A lab coat and closed-toe shoes are mandatory.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any potential vapors.[4]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing this compound.

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated, leak-proof container.[4] The container must be chemically compatible with the waste. The original manufacturer's container is often a suitable choice.[7]

  • Solid Waste: Contaminated solid waste such as gloves, absorbent paper, and pipette tips should be collected in a separate, clearly labeled, sealable container.[4] These items should be considered hazardous waste.

  • Liquid Waste: Collect liquid waste in a screw-cap bottle. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Incompatible materials can lead to dangerous chemical reactions. For example, store away from strong oxidizing agents and acids.[3]

Proper labeling is a critical regulatory requirement.[8] As soon as the first drop of waste enters the container, it must be labeled with the following information:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[10]

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[10]

  • The date the waste was first added to the container.[7]

  • Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish a designated SAA. This is an area at or near the point of waste generation and under the control of the operator.[10]

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[7]

  • Container Integrity: Ensure the waste container is always securely closed when not in use.[11]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1]

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Waste Pickup: Once the waste container is full (or within one year for partially filled containers in an SAA), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[10]

  • Incineration: The preferred method for the ultimate disposal of phenolic compounds is high-temperature incineration at a licensed facility.[2] This process ensures the complete destruction of the hazardous material.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste liquid or solid? ppe->waste_type liquid_waste Collect in a labeled, leak-proof liquid waste container waste_type->liquid_waste Liquid solid_waste Collect in a labeled, sealable solid waste container waste_type->solid_waste Solid storage Store in Secondary Containment in a designated Satellite Accumulation Area (SAA) liquid_waste->storage solid_waste->storage full Is the container full? storage->full pickup Arrange for waste pickup by EHS or licensed contractor full->pickup Yes continue_collection Continue to collect waste. Ensure container is closed. full->continue_collection No end Final Disposal via Incineration pickup->end continue_collection->ppe

Sources

Mastering Safety: A Researcher's Guide to Handling 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Hazard Assessment: Understanding the Risks

The chemical structure of 2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol, featuring a phenol group and a dimethylamino methyl substituent, suggests potential hazards that must be proactively managed. Phenolic compounds can be corrosive and toxic, while amino groups can also present unique reactivity and toxicity profiles. Based on data from structurally related compounds, researchers should assume this chemical may be:

  • Corrosive: Causing severe skin burns and eye damage upon contact.[2][3]

  • Harmful if Swallowed or Inhaled: Posing a significant toxicological risk.[3]

  • A Skin Sensitizer: With the potential to cause an allergic skin reaction.[2]

  • An Irritant: Potentially causing respiratory irritation.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical causality.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard and a face shield. [4] The combination provides maximum protection against splashes and potential exothermic reactions. The face shield protects the entire face from corrosive splashes.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). [4][5] Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[4] Double gloving provides an additional barrier in case of a breach in the outer glove. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.[4]
Body Protection A flame-resistant lab coat (e.g., Nomex®) over long-sleeved clothing and long pants. [4] The lab coat should be fully buttoned to cover as much skin as possible.[4] Avoid synthetic fabrics like polyester or acrylic, which can melt and adhere to the skin in the event of a fire.[4] For larger quantities or increased splash risk, chemical-resistant coveralls are recommended.[6]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes. [4] Shoes must cover the entire foot to protect against spills.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood. [4][5] The specific type of respirator (e.g., air-purifying respirator with appropriate cartridges) will depend on the scale of the work and the potential for aerosol generation. Annual medical evaluations and fit testing are mandatory for respirator use.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist
  • Familiarization: All personnel must review this guide and any available safety information for similar compounds before beginning work.

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for corrosive and organic chemicals is readily available.

  • Waste Container: Prepare a designated, labeled waste container for hazardous chemical waste.

Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Post-Procedure Prep Don Appropriate PPE Gather Gather All Materials Prep->Gather 1. Weigh Weigh/Measure Chemical React Perform Reaction/Procedure Weigh->React 2. Decontaminate Decontaminate Surfaces Dispose Dispose of Waste Decontaminate->Dispose 3. Doff Doff PPE Correctly Dispose->Doff 4.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing full PPE. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste contaminated with this chemical, including gloves, disposable lab coats, and absorbent materials, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste through a licensed vendor. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.

References

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2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol
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2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol

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